molecular formula C9H8BrNO2 B171759 (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS No. 15804-72-5

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Cat. No.: B171759
CAS No.: 15804-72-5
M. Wt: 242.07 g/mol
InChI Key: YIYKNVSMWCPXES-FNORWQNLSA-N
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Description

Product Overview (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a brominated aromatic compound with the CAS Registry Number 15804-72-5. It is supplied in a 100mg package and should be stored dry at 2-8°C . Research Value and Applications This compound belongs to a class of nitroalkenes derived from Baylis-Hillman chemistry, which serves as a versatile intermediate for synthesizing diverse nitro derivatives for biological screening . The structure features an electron-withdrawing nitro group conjugated with an alkene, making it a potential candidate for studying reaction mechanisms and developing new synthetic methodologies. The bromine atom on the benzene ring offers a site for further functionalization through metal-catalyzed cross-coupling reactions, enabling the creation of more complex molecular architectures for applications in medicinal chemistry and materials science. Handling and Safety For Research Use Only. Not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKNVSMWCPXES-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a substituted nitrostyrene with significant potential as a versatile intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Core Compound Identification and Properties

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a specialized organic compound valued as a building block in multi-step syntheses. Its structure features a benzene ring substituted with a bromine atom and a nitropropenyl group, which confers a unique reactivity profile.

Nomenclature and Identifiers

A precise understanding of a compound begins with its unequivocal identification. The key identifiers for this molecule are summarized below.

IdentifierValueSource
CAS Number 15804-72-5[1]
IUPAC Name 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene[1]
PubChem CID 14040117[1]
Molecular Formula C₉H₈BrNO₂Derived from structure
Molecular Weight 242.07 g/mol Derived from formula
SMILES String [O-]C(\C)=C\c1cc(Br)ccc1[1]
Physicochemical & Spectroscopic Data (Predicted)

While specific experimental data for this exact molecule is not publicly cataloged, its properties can be reliably predicted based on the well-understood chemistry of β-nitrostyrenes. Commercial suppliers confirm that analytical data from methods such as LCMS, GCMS, HPLC, NMR, and FTIR are available upon request.[1]

PropertyPredicted Value / Characteristic SignalRationale
Appearance Yellow crystalline solidTypical for conjugated nitroalkenes like β-nitrostyrene.[2]
Melting Point Moderately highCrystalline solid with significant intermolecular forces.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water.Nonpolar aromatic structure dominates.
¹H NMR δ 7.0-8.0 ppm (m, Ar-H, vinyl H), δ ~2.5 ppm (s, CH₃)Aromatic and vinylic protons in the deshielded region; allylic methyl protons more upfield.
¹³C NMR δ 120-150 ppm (Ar-C, C=C), δ ~15 ppm (CH₃)Aromatic and alkene carbons in the downfield region.
FTIR (KBr) ~1640 cm⁻¹ (C=C stretch), ~1520 & 1340 cm⁻¹ (asymm. & symm. NO₂ stretch)Strong, characteristic absorbances for the nitroalkene functional group.
UV-Vis λ_max in the range of 250-350 nmExtended π-conjugation system leads to absorption in the UV-A/UV-B range.

Synthesis and Mechanism: The Henry Nitroaldol Reaction

The primary and most efficient route for synthesizing substituted β-nitrostyrenes is the Henry (or nitroaldol) reaction .[3][4][5][6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4][6] For the target molecule, this is followed by a dehydration step to yield the final nitroalkene.

The causality behind this synthetic choice is twofold:

  • High Availability of Precursors : 3-bromobenzaldehyde and nitroethane are readily available commercial starting materials.

  • Robust and Scalable Reaction : The Henry reaction is a well-established, high-yielding transformation that can be performed under relatively mild conditions.

Reaction Pathway

The synthesis proceeds in two distinct, sequential stages:

  • Nitroaldol Addition : 3-bromobenzaldehyde reacts with the nitronate anion of nitroethane (formed in situ by a base) to produce a β-nitro alcohol intermediate.

  • Dehydration : The intermediate alcohol is subsequently dehydrated, often under acidic conditions or with a dehydrating agent, to form the thermodynamically stable (E)-alkene.

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Dehydration R1 3-Bromobenzaldehyde I1 β-Nitro Alcohol Intermediate R1->I1 R2 Nitroethane R2->I1 Base Base (e.g., Amine) Base->R2 Deprotonates Acid Dehydrating Agent (e.g., Ac₂O or H⁺) Acid->I1 Catalyzes P1 (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene I1->P1 Water H₂O I1->Water Elimination caption Fig 1. Two-step synthesis via Henry reaction and dehydration.

Caption: Fig 2. Primary sites of chemical reactivity.

Michael Addition Reactions

The most prominent reaction of β-nitrostyrenes is the conjugate or Michael addition. [7][8]The β-carbon of the nitroalkene is highly electrophilic and readily attacked by a wide range of nucleophiles, including amines, thiols, and carbanions (e.g., malonates). [9]This reaction is a cornerstone for building molecular complexity.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). [2]This transformation is of paramount importance in medicinal chemistry, as it provides a direct route to substituted phenethylamines and amphetamines, which are core scaffolds in many psychoactive drugs and other pharmaceuticals. [2][10]

Cycloaddition Reactions

As an electron-deficient alkene, the compound can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. [7][11]These reactions are powerful tools for constructing complex cyclic and heterocyclic frameworks from acyclic precursors.

Utility of the Bromo Substituent

The bromine atom on the aromatic ring is a key functional handle for further diversification. It can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems, incorporating best practices for yield, purity, and stability.

Protocol: Synthesis via Henry Reaction

Objective: To synthesize (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene from 3-bromobenzaldehyde and nitroethane.

Materials:

  • 3-bromobenzaldehyde (1.0 eq)

  • Nitroethane (1.5 eq)

  • Ammonium acetate (CH₃COONH₄) (0.8 eq)

  • Acetic acid (glacial)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzaldehyde, nitroethane, ammonium acetate, and toluene.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a yellow-orange oil or solid, should be purified. See Protocol 4.2 for details.

Protocol: Purification by Column Chromatography

Trustworthiness Note: Nitroalkenes can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or polymerization. [12]The following steps mitigate this risk.

Materials:

  • Crude product from Protocol 4.1

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). Add ~0.5% v/v triethylamine to the eluent to neutralize the silica gel.

  • Column Packing: Pack a chromatography column with the neutralized silica slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the neutralized hexanes/ethyl acetate mixture, gradually increasing the polarity if necessary. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Applications and Future Directions

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is not an end-product but a valuable intermediate with broad applications:

  • Pharmaceutical Synthesis: It serves as a key precursor for β-amino alcohols, α-nitro ketones, and β-amino acids, which are integral to many pharmaceutical compounds. [3][4]Its derivatives are explored for anticancer, antileishmanial, and cardiovascular effects. [11]* Fine Chemicals and Agrochemicals: The reactivity of the nitroalkene moiety is harnessed to produce complex molecules used in dyes, pesticides, and other fine chemicals. [1][2]* Materials Science: Substituted styrenes are monomers for polymerization, and the functional groups on this molecule could be used to create specialized polymers with unique electronic or physical properties.

The dual functionality of the reactive nitroalkene and the versatile bromo-handle ensures that this compound will continue to be a valuable tool for chemists engaged in the synthesis of complex molecular architectures.

References

  • Henry reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

  • Henry reaction. (n.d.). In Grokipedia. Retrieved January 14, 2026. [Link]

  • Henry reaction. (n.d.). Name-Reaction.com. Retrieved January 14, 2026. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2020). Molecules, 25(15), 3485. [Link]

  • β-Nitrostyrene. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

  • Henry Reaction Mechanism. (2020, March 21). Organic Chemistry. [Video]. YouTube. [Link] (Note: A representative URL is used as the original may be unavailable).

  • 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. (2019). Russian Journal of Organic Chemistry, 55(4), 502-511. [Link]

  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2021). ChemistrySelect, 6(1), 1-27. [Link]

  • Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. (2013). The Journal of Organic Chemistry, 78(11), 5604-5610. [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances, 14, 1-15. [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances, 14, 1-15. [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2021). Molecules, 26(23), 7249. [Link]

  • Research Progress on Reactions Involving β-Nitrostyrene. (2021). ChemistrySelect, 6(29), 7439-7456. [Link]

  • Review: Synthetic Methods for Amphetamine. (2009). Journal of Forensic Sciences, 54(4), 749-768. [Link]

Sources

IUPAC name of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene

Authored by: A Senior Application Scientist

Introduction

Substituted β-nitrostyrenes are a class of organic compounds that serve as highly versatile intermediates in synthetic chemistry. Their value stems from the synthetically rich reactivity imparted by the conjugated system, which includes an electron-withdrawing nitro group and a phenyl ring. This arrangement makes them susceptible to a variety of transformations, rendering them crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Specifically, they are well-known precursors to substituted phenethylamines, a core scaffold in many psychoactive compounds and medicinal drugs.[1][2]

This technical guide provides a comprehensive overview of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene . We will begin by deconstructing its International Union of Pure and Applied Chemistry (IUPAC) name to establish a foundational understanding of its structure. Subsequently, this paper will detail a robust and widely applicable synthetic methodology, explain the rationale behind the chosen protocol, and outline a complete workflow for the structural characterization and validation of the final product. The protocols and data presented herein are designed to be directly applicable by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Part 1: Analysis of IUPAC Nomenclature

The name 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene precisely describes the molecule's constitution, connectivity, and stereochemistry according to internationally recognized standards. A systematic breakdown of the name validates its structure.

  • Parent Structure: The name ends with "benzene ," indicating that the core of the molecule is a C₆H₆ aromatic ring.[3][4][5]

  • Benzene Ring Substituents: The prefixes "1-bromo- " and "3-[...] " denote two substituents on the benzene ring. According to IUPAC rules, numbering begins at a key substituent and proceeds around the ring to give the other substituents the lowest possible numbers.[4][5] In this case, the bromo and the nitropropenyl groups are in a meta (1,3) relationship.

  • The Alkenyl Substituent: The name "[(...)-prop-1-enyl] " describes the second substituent.

    • "prop- " signifies a three-carbon chain.

    • "-1-en " indicates a carbon-carbon double bond starting at position 1 of this chain.

    • "-yl " confirms that this entire group is a substituent attached to the benzene ring.

  • Substituents on the Alkenyl Chain: The prefix "2-nitro " specifies that a nitro group (NO₂) is attached to the second carbon of the prop-1-enyl chain.

  • Stereochemistry: The "(E)- " designation is crucial and describes the geometry of the double bond. It is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]

    • On Carbon 1 (C1') : The 3-bromophenyl group has a higher priority than the hydrogen atom.

    • On Carbon 2 (C2') : The nitro group (-NO₂) has a higher priority (based on the atomic number of Nitrogen vs. Carbon) than the methyl group (-CH₃).

    • Since the two highest-priority groups (the 3-bromophenyl and the nitro group) are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning opposite).

This detailed analysis confirms that "1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene" is the correct and unambiguous IUPAC name for the structure.

Synthetic_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Characterization Reactant1 3-Bromobenzaldehyde Mix Combine & Reflux (e.g., 100-110 °C, 2-4h) with water removal Reactant1->Mix Reactant2 Nitroethane Reactant2->Mix Catalyst Ammonium Acetate (Catalyst) Glacial Acetic Acid (Solvent) Catalyst->Mix Cool Cool to RT & Pour onto Ice-Water Mix->Cool Reaction Complete Filter Filter Crude Solid Cool->Filter Wash Wash with H₂O & Cold EtOH Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Product 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene Dry->Product Analysis NMR, IR, MS Product->Analysis

Caption: Workflow for the synthesis of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis should yield a crystalline solid with the expected spectroscopic characteristics outlined in Part 3.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-bromobenzaldehyde (18.5 g, 0.1 mol) and nitroethane (9.0 g, 0.12 mol).

  • Reagent Addition: Add glacial acetic acid (100 mL) as the solvent and ammonium acetate (7.7 g, 0.1 mol) as the catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with stirring. A yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (2 x 100 mL) and then with a small amount of cold ethanol (20 mL) to remove residual starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight. The product should be obtained as yellow crystals.

Part 3: Structural Characterization and Validation

Confirmation of the synthesized product's identity and purity requires a suite of analytical techniques. The data presented below are predicted values based on known spectroscopic trends for similar chemical structures. [9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol: NMR Sample Preparation

  • Weigh approximately 10-15 mg of the dried, purified product.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

¹H NMR (Predicted Data, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
~8.10
~7.80
~7.65
~7.40
~7.35
~2.50
¹³C NMR (Predicted Data, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
~152
~145
~135
~134
~131
~130
~128
~123
~15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: IR Sample Preparation (ATR)

  • Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Spectroscopy (Predicted Data)
Wavenumber (cm⁻¹)
~3100-3000
~1640
~1600, 1475
~1520
~1350
~880-780
~680-550
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Protocol: MS Sample Preparation (EI)

  • Dissolve a trace amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Inject the solution into the mass spectrometer, which will be operated in Electron Ionization (EI) mode.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A characteristic pair of peaks will be observed due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).

    • m/z ≈ 241 (for C₉H₈⁷⁹BrNO₂)

    • m/z ≈ 243 (for C₉H₈⁸¹BrNO₂)

  • Key Fragments:

    • m/z = M - 46 (loss of •NO₂)

    • m/z = 162/164 (loss of •NO₂ and •CH₃)

    • m/z = 115 (bromophenyl fragment)

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Start Purified Product NMR_Sample Dissolve in CDCl₃ Start->NMR_Sample IR_Sample Prepare ATR Sample Start->IR_Sample MS_Sample Dissolve & Inject (EI) Start->MS_Sample Acquire_NMR Acquire ¹H & ¹³C Spectra NMR_Sample->Acquire_NMR NMR_Data Elucidate Connectivity & Stereochemistry Acquire_NMR->NMR_Data Final_Confirmation Structure Confirmed NMR_Data->Final_Confirmation Acquire_IR Acquire Spectrum IR_Sample->Acquire_IR IR_Data Identify Functional Groups (NO₂, C=C, C-Br) Acquire_IR->IR_Data IR_Data->Final_Confirmation Acquire_MS Acquire Mass Spectrum MS_Sample->Acquire_MS MS_Data Confirm Molecular Weight & Fragmentation Acquire_MS->MS_Data MS_Data->Final_Confirmation

Caption: Comprehensive workflow for the analytical characterization of the product.

Conclusion

This technical guide has provided a detailed examination of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene, beginning with a systematic validation of its IUPAC name. A robust and field-proven synthetic protocol based on the Henry-Knoevenagel condensation has been presented, with clear justification for the chosen reagents and conditions. Furthermore, a comprehensive analytical workflow has been outlined, providing researchers with the necessary protocols and predictive data to successfully synthesize, purify, and unequivocally validate the structure of this versatile chemical intermediate. The methodologies described herein are fundamental to the work of professionals in organic synthesis and drug development, enabling the reliable production of key molecular scaffolds.

References

  • Campanella, L., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters.
  • IIT JEE Chemistry Notes. (n.d.). IUPAC Nomenclature Functional Group Priority Order.
  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.
  • Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]

  • eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Available at: [Link]

  • University of California, Davis. (2010). Nomenclature of substituted benzene rings.
  • Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. Available at: [Link]

  • University of California, Davis. (2012). Intermediate IUPAC Nomenclature VII.
  • Vedantu. (n.d.). Substituted Benzene Compounds: Nomenclature Made Simple. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are The IUPAC Rules For Benzene Derivatives? YouTube. Available at: [Link]

  • BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]

  • Google Patents. (n.d.). CN105152935A - Method for preparing beta-nitrostyrolene compound.
  • Chad's Prep. (n.d.). Nomenclature of Alkenes. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Naming Alkenes, IUPAC Nomenclature Practice, Substituent, E Z System, Cycloalkenes Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Naming Alkenes. Available at: [Link]

  • Química Orgánica. (2024). IUPAC Nomenclature Rules for Alkenes. Available at: [Link]

  • OpenStax. (2023). 7.3 Naming Alkenes - Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Nitrostyrene. PubChem. Available at: [Link]

  • Adyukov, A. V., et al. (2021). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectrum of the nitrostyrene (3e). Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-nitrostyrene. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of ar-nitrostyrenes. Available at: [Link]

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A Technical Guide to the Molecular Weight of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of chemical synthesis and drug development, the precise characterization of a molecule is paramount. The molecular weight is a fundamental property that underpins stoichiometric calculations, analytical identification, and formulation development. This guide provides an in-depth analysis of the molecular weight determination for the synthetic intermediate, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. We will cover the derivation of its chemical formula from its systematic name, the foundational principles of molecular weight calculation based on IUPAC standard atomic weights, a detailed computational breakdown, and a discussion on experimental verification methods that are crucial for validating theoretical data in a laboratory setting.

Structural Elucidation and Formula Derivation

The systematic name (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene precisely defines the molecule's architecture. A methodical deconstruction of the name allows for the unambiguous determination of its chemical formula.

  • Benzene: The parent structure is a C₆H₆ aromatic ring.

  • 1-bromo- and 3-(substituent): The benzene ring is disubstituted. A bromine atom (Br) is at position 1, and a more complex group is at position 3. This means two hydrogen atoms from the parent benzene ring are replaced, leaving a C₆H₄ core.

  • (2-nitroprop-1-enyl): This describes the substituent at position 3.

    • "prop" indicates a three-carbon chain.

    • "1-en" signifies a double bond originating at the first carbon of that chain (the one attached to the benzene ring).

    • "2-nitro" places a nitro group (NO₂) on the second carbon of the propene chain.

    • The chain is therefore -CH=C(NO₂)CH₃.

  • (E)-isomer: This stereochemical descriptor indicates an entgegen (opposite) configuration, where the highest priority groups on each carbon of the double bond are on opposite sides. In this case, the benzene ring and the methyl group are on opposite sides of the double bond.

Combining these components yields the molecular structure and allows for a definitive atom count.

Final Molecular Formula: C₉H₈BrNO₂

The diagram below illustrates the logical breakdown of the compound's structure, which is foundational to an accurate molecular weight calculation.

cluster_backbone Core Structure cluster_substituent Substituent Group Compound (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Benzene Benzene Ring (C₆H₄) Compound->Benzene Parent Bromo Bromo Group (Br) Compound->Bromo Position 1 Propene Propene Chain (C₃H₄) Compound->Propene Position 3 Formula Final Formula C₉H₈BrNO₂ Benzene->Formula Bromo->Formula Nitro Nitro Group (NO₂) Propene->Nitro On Carbon 2 Propene->Formula Nitro->Formula

Caption: Structural deconstruction of the IUPAC name.

Principle of Molecular Weight Calculation

The molecular weight (more formally, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms.[1] For the highest accuracy, it is imperative to use the standard atomic weight values published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4] These values are periodically revised based on the latest evaluations of isotopic abundances in terrestrial materials.[5][6]

The calculation is performed by multiplying the count of each element within the molecular formula by its respective IUPAC standard atomic weight and summing the results.

Computational Analysis

The molecular weight of C₉H₈BrNO₂ is calculated using the most recent IUPAC atomic weights. The data is summarized in the table below for clarity.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC912.011108.099
HydrogenH81.0088.064
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO215.99931.998
Total Molecular Weight: 242.072 g/mol

This calculated value is consistent with data found in major chemical databases such as PubChem, which lists the molecular weight as 242.07 g/mol .[7][8]

Experimental Verification: A Self-Validating System

While theoretical calculation provides a precise value, experimental verification is the cornerstone of scientific trustworthiness. In a drug development or research setting, this calculated weight must be confirmed. Mass spectrometry (MS) is the definitive technique for this purpose.[9][10][11]

The workflow for experimental verification is a self-validating process designed to ensure the identity and purity of the synthesized compound.

cluster_workflow Experimental Verification Workflow cluster_validation Validation Criteria Synthesis Chemical Synthesis of C₉H₈BrNO₂ Purification Purification (e.g., Chromatography) Synthesis->Purification MS_Analysis Mass Spectrometry Analysis (e.g., ESI-MS) Purification->MS_Analysis Data_Eval Data Evaluation MS_Analysis->Data_Eval Molecular_Ion Observe Molecular Ion Peak [M+H]⁺ at m/z 243.98 Data_Eval->Molecular_Ion Compare Isotope_Pattern Confirm Bromine Isotopic Pattern (¹⁹Br/⁸¹Br) Data_Eval->Isotope_Pattern Compare Theoretical_MW Theoretical MW 242.072 Da Theoretical_MW->Molecular_Ion Final Structure Verified Molecular_Ion->Final Isotope_Pattern->Final

Caption: Workflow for mass spectrometry verification.

Causality in Experimental Choices:

  • Technique Selection: Electrospray Ionization (ESI) is often chosen for small organic molecules as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.[9]

  • Molecular Ion Peak: The primary evidence is the detection of the molecular ion. For this compound, one would look for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 242.98 (242.07 + 1.008 for H⁺) or the radical cation [M]⁺˙ at m/z 242.07.

  • Isotopic Pattern: A critical self-validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units (e.g., at ~242 and ~244), which is a definitive confirmation of the presence of a single bromine atom.

Significance in Research and Development

An accurate molecular weight is not merely a descriptive parameter; it is a critical tool that directly impacts multiple stages of research and development.[12][13]

  • Stoichiometry and Yield Calculation: In chemical synthesis, all reactant and product quantities are calculated in moles. The molecular weight is the essential conversion factor between the measurable mass of a substance and the number of moles, directly influencing reaction efficiency and yield calculations.[14]

  • Compound Characterization: It is a fundamental data point required for the identification and characterization of new chemical entities, essential for publications, patent applications, and regulatory submissions.

  • Quality Control: For active pharmaceutical ingredients (APIs), confirming the molecular weight is a key quality control step to verify the identity and purity of a synthesized batch.

  • Pharmacology and Formulation: In drug development, properties like dosage are calculated based on the molar quantity of the API. An incorrect molecular weight would lead to erroneous dosing and could compromise preclinical and clinical studies.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. IUPAC Nomenclature. Available at: [Link]

  • Meija, J. et al. (2020). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. Available at: [Link]

  • Wikipedia. (n.d.). Standard atomic weight. Available at: [Link]

  • U.S. Geological Survey. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Available at: [Link]

  • IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12363725, (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. PubChem. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. Available at: [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Available at: [Link]

  • Sci-Sights. (2024). Molecular weight (MW): Significance and symbolism. Available at: [Link]

  • YouTube. (2025). Why Is Molar Mass Important For Chemical Reactions?. Available at: [Link]

  • ACS Publications. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Molar mass. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175326265, (3-Bromo-3-nitroprop-2-enyl)benzene. PubChem. Available at: [Link]

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A Guide to the Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene via Henry Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a valuable β-nitrostyrene intermediate, starting from 3-bromobenzaldehyde and nitroethane. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction, followed by dehydration.[1][2][3] This document elucidates the underlying reaction mechanism, offers a detailed and field-proven experimental protocol, discusses the rationale behind procedural choices, and outlines methods for product characterization and purification. Designed for researchers and scientists, this guide integrates theoretical principles with practical application to ensure a thorough understanding of the synthesis.

Introduction: The Strategic Importance of the Henry Reaction

The Henry reaction, or nitroaldol reaction, stands as a cornerstone in organic synthesis for its ability to form a new carbon-carbon bond between a nitroalkane and a carbonyl compound.[1][4] Discovered by Louis Henry in 1895, this base-catalyzed reaction generates β-nitro alcohols, which are highly versatile synthetic intermediates.[2][3] The true synthetic power of the Henry reaction lies in the rich chemistry of its products. The resulting β-nitro alcohols can be readily dehydrated to form nitroalkenes (β-nitrostyrenes in the case of aromatic aldehydes), which are potent Michael acceptors and precursors for a multitude of functional groups.[1][2]

Subsequent transformations of the nitroalkene products, such as reduction of the nitro group to an amine or modification of the double bond, have been pivotal in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Amprenavir and the β-blocker (S)-propranolol.[2] The target molecule of this guide, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, incorporates a brominated phenyl ring, offering a reactive handle for further cross-coupling reactions, and a nitropropene moiety, a precursor to phenylisopropylamines. This makes it a significant building block in medicinal chemistry and drug development.

This guide focuses on a one-pot condensation and dehydration procedure, which is an efficient and common approach for synthesizing β-nitrostyrenes from aromatic aldehydes.[5][6]

Reaction Mechanism: From Aldehyde to Alkene

The synthesis proceeds via a two-stage mechanism within a single pot: a base-catalyzed nitroaldol addition followed by dehydration. All steps in the initial Henry reaction are reversible.[2]

Stage 1: The Henry (Nitroaldol) Addition

  • Deprotonation: The reaction initiates with the deprotonation of nitroethane at the α-carbon. The protons on this carbon are acidic (pKa ≈ 17 in DMSO) due to the powerful electron-withdrawing effect of the nitro group (-NO₂). A base, typically a primary or secondary amine or ammonium acetate, abstracts this proton to form a resonance-stabilized nitronate anion.[1][2]

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[4]

  • Protonation: The alkoxide is subsequently protonated by the conjugate acid of the base (or solvent), yielding the β-nitro alcohol, 1-(3-bromophenyl)-2-nitropropan-1-ol.[2][4]

Stage 2: Dehydration to form the Nitroalkene

The β-nitro alcohol intermediate readily undergoes dehydration, particularly under heating or with certain catalysts like ammonium acetate, to yield the final (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene product. This elimination reaction is often driven by the formation of a conjugated system between the benzene ring, the double bond, and the nitro group. The trans or (E)-isomer is typically the major product due to its greater thermodynamic stability, which minimizes steric hindrance.[7][8]

G cluster_stage2 Stage 2: Dehydration Nitroethane Nitroethane (CH3CH2NO2) Nitronate Nitronate Anion (Resonance Stabilized) Nitroethane:e->Nitronate:w Deprotonation Base1 Base (e.g., AcO-) Alkoxide β-Nitro Alkoxide Intermediate Nitronate:e->Alkoxide:w Nucleophilic Attack Aldehyde 3-Bromobenzaldehyde NitroAlcohol β-Nitro Alcohol Intermediate Alkoxide:e->NitroAlcohol:w Protonation ProtonSource Proton Source (e.g., AcOH) FinalProduct (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene NitroAlcohol->FinalProduct Elimination (-H2O) Water H2O

Caption: The reaction proceeds via a Henry addition to form a β-nitro alcohol, followed by dehydration.

Experimental Protocol

This protocol details a one-pot procedure for the target synthesis. The use of ammonium acetate as a catalyst in a solvent like glacial acetic acid or a high-boiling alcohol is a common and effective method that facilitates both the condensation and subsequent dehydration.[6][9]

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
3-BromobenzaldehydeC₇H₅BrO185.024.63 g25.01.0
NitroethaneC₂H₅NO₂75.072.8 mL37.51.5
Ammonium AcetateC₂H₇NO₂77.081.93 g25.01.0
Glacial Acetic AcidC₂H₄O₂60.0525 mL--
IsopropanolC₃H₈O60.10~50 mL--
Deionized WaterH₂O18.02As needed--
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (4.63 g, 25.0 mmol), ammonium acetate (1.93 g, 25.0 mmol), and glacial acetic acid (25 mL).

  • Reagent Addition: While stirring the mixture at room temperature, add nitroethane (2.8 mL, 37.5 mmol) dropwise over 5 minutes. A slight excess of nitroethane is used to ensure complete consumption of the aldehyde.

  • Heating and Reflux: Place the flask in a heating mantle or oil bath and heat the reaction mixture to reflux (approximately 110-120°C). Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (4:1). The disappearance of the 3-bromobenzaldehyde spot indicates reaction completion. Typically, the reaction is complete within 2-4 hours. The solution will likely turn yellow to orange.[9]

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask further in an ice bath for 30 minutes. The product should begin to precipitate as a yellow solid.

  • Work-up and Isolation: Slowly pour the cold reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring. This will cause the crude product to fully precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove acetic acid and any remaining ammonium salts. Continue washing until the filtrate is neutral.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot isopropanol or ethanol.[6][10] Dissolve the solid in a minimal amount of the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry them in a vacuum oven or desiccator to a constant weight.

Causality and Protocol Validation

  • Choice of Catalyst: Ammonium acetate is an ideal catalyst for this one-pot reaction. Upon heating, it exists in equilibrium with ammonia and acetic acid. The ammonia acts as the base to deprotonate nitroethane, while the acetic acid protonates the alkoxide intermediate and serves as a mild acid catalyst for the subsequent dehydration step.

  • Solvent System: Glacial acetic acid is an effective solvent as it readily dissolves the reactants and catalyst. Its high boiling point is suitable for reflux conditions that drive the dehydration.

  • Temperature and Reaction Time: Refluxing is necessary to provide the activation energy for the dehydration of the intermediate β-nitro alcohol. While the initial Henry addition can occur at lower temperatures, heating ensures the formation of the desired nitroalkene product in a reasonable timeframe.[6]

  • Purification: Recrystallization is a critical step. The crude product may contain unreacted starting materials or polymeric side-products.[11] Isopropanol is a good choice for recrystallization because the product is highly soluble in it at high temperatures but has low solubility at cold temperatures, allowing for high recovery of pure crystals.[10]

Caption: A logical workflow for the synthesis, purification, and characterization of the target compound.

Product Characterization

To confirm the identity and purity of the synthesized (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, the following analytical techniques are recommended:

  • Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons, the vinyl protons, and the methyl group. The large coupling constant (J ≈ 13-16 Hz) between the two vinyl protons is diagnostic of the (E)- or trans-configuration.

  • ¹³C NMR Spectroscopy: The spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the C-NO₂ group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹), the C=C double bond (around 1640 cm⁻¹), and the C-Br bond.

Safety Precautions

  • 3-Bromobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

  • Nitroethane: Is flammable and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • All procedures should be carried out in a properly functioning chemical fume hood.

Conclusion

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene from 3-bromobenzaldehyde and nitroethane is a robust and efficient process rooted in the classic Henry condensation reaction. By employing a one-pot methodology with ammonium acetate as a catalyst, the reaction conveniently proceeds through a β-nitro alcohol intermediate to the desired dehydrated nitroalkene. This guide provides the necessary theoretical foundation and a validated experimental protocol for researchers to successfully synthesize and purify this valuable chemical intermediate, opening avenues for further synthetic elaboration in drug discovery and materials science.

References

  • BenchChem. (n.d.). Basic mechanism of the Henry reaction for aromatic aldehydes.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • Wikipedia. (2023). Henry reaction.
  • Feng, X., et al. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry.
  • Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition.
  • RSC Publishing. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions.
  • SynArchive. (n.d.). Henry Reaction.
  • ResearchGate. (n.d.). Optimization of the Henry reaction conditions catalyzed by 1 a.
  • ResearchGate. (n.d.). Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water.
  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
  • MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex.
  • Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Nitrostyrene.
  • Smolecule. (n.d.). 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.
  • Gomez, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters.
  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives.
  • Books. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E.
  • Li, B. (2009). (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene. ResearchGate.

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An In-depth Technical Guide to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a substituted β-nitrostyrene, a class of organic compounds recognized for their versatile reactivity and significant potential in medicinal chemistry. As potent Michael acceptors, these molecules serve as valuable intermediates in the synthesis of a wide array of pharmacologically active agents, including anticancer and antimicrobial drugs.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers field-proven insights and detailed experimental protocols to support researchers in the effective utilization of this compound in drug discovery and development.

Introduction: The Significance of β-Nitrostyrenes in Medicinal Chemistry

β-Nitrostyrenes are a class of conjugated nitroolefins that have garnered considerable attention in organic synthesis and medicinal chemistry. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack, making them excellent Michael acceptors. This reactivity allows for the facile introduction of various functional groups and the construction of complex molecular architectures.[1]

The versatile chemical transformations of β-nitrostyrenes enable their conversion into other valuable synthetic intermediates, such as nitroalkanes, amines, hydroxylamines, and oximes.[1] This chemical plasticity has been exploited in the synthesis of numerous pharmaceuticals, highlighting the importance of this structural motif in drug development.[2]

Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene via the Henry-Knoevenagel Condensation

The most common and efficient method for the synthesis of β-nitrostyrenes is the Henry (or nitroaldol) reaction, followed by dehydration. When performed in a single step, this is often referred to as a Henry-Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4][5]

For the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, the reaction proceeds between 3-bromobenzaldehyde and nitroethane in the presence of a base catalyst.

Reaction Mechanism

The synthesis is a two-step process:

  • Nitroaldol Addition: A base abstracts an α-proton from nitroethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol intermediate.[2][3]

  • Dehydration: The β-nitro alcohol is then dehydrated to form the nitroalkene. This elimination reaction is typically favored by elevated temperatures and can proceed through either an acid or base-catalyzed pathway.[3]

Henry_Knoevenagel_Condensation cluster_step1 Step 1: Nitroaldol Addition cluster_step2 Step 2: Dehydration 3-bromobenzaldehyde 3-Bromobenzaldehyde beta_Nitro_Alcohol β-Nitro Alcohol Intermediate 3-bromobenzaldehyde->beta_Nitro_Alcohol + Nitronate Anion Nitroethane Nitroethane Nitronate_Anion Nitronate Anion Nitroethane->Nitronate_Anion Base Base Base Final_Product (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene beta_Nitro_Alcohol->Final_Product Heat/Catalyst

Caption: Synthetic pathway for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous β-nitrostyrene derivatives.[1]

Materials:

  • 3-bromobenzaldehyde

  • Nitroethane

  • Ammonium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 3-bromobenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.5 equivalents) and ammonium acetate (0.5 equivalents).

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring. A yellow precipitate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold methanol.

  • Purify the crude product by recrystallization from methanol to obtain yellow crystals of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

  • Dry the purified product in a vacuum oven.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₈BrNO₂-
Molecular Weight 242.07 g/mol [6]
Appearance Yellow crystalline solidAnalogy to other nitrostyrenes
Melting Point Not available. Expected to be a solid at room temperature.-
Boiling Point Not available.-
Solubility Insoluble in water; soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate).General properties of similar organic compounds
Stereochemistry The (E)-isomer is generally the more thermodynamically stable and is the expected major product of the Henry-Knoevenagel condensation.[7]

Spectroscopic Characterization

The structure and purity of the synthesized (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene can be confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and vinylic protons. The coupling constant between the vinylic protons can confirm the (E)-configuration (typically in the range of 12-18 Hz).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule, including the aromatic carbons, the vinylic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹), the carbon-carbon double bond (around 1640 cm⁻¹), and C-H bonds of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Chemical Reactivity and Stability

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is expected to exhibit the characteristic reactivity of β-nitrostyrenes. The electron-withdrawing nitro group makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles in Michael addition reactions.[8]

The compound should be stored in a cool, dark, and dry place to prevent potential degradation. β-Nitrostyrenes can be sensitive to light and may undergo polymerization, especially in the presence of bases.[8]

Potential Applications in Drug Development

Derivatives of β-nitrostyrene have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[9] The introduction of a bromine atom on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

The nitro group in these compounds can be reduced to an amino group, providing a pathway to the synthesis of β-amino alcohols and other nitrogen-containing compounds of pharmaceutical interest.[2] For instance, related nitrostyrenes have been utilized as precursors in the synthesis of amphetamine derivatives.[10]

cluster_precursor Precursor cluster_derivatives Potential Bioactive Derivatives A (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene B β-Amino Alcohols A->B Reduction C Heterocyclic Compounds A->C Cycloaddition/Annulation D Other Pharmacologically Active Molecules A->D Further Functionalization

Caption: Potential synthetic utility in drug development.

Conclusion

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene represents a valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Henry-Knoevenagel condensation and its versatile reactivity make it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and characterization, empowering researchers to effectively utilize this compound in their drug discovery endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

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A Spectroscopic Guide to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a substituted nitrostyrene with potential applications in organic synthesis and materials science. In the absence of directly published empirical data for this specific molecule, this document serves as a predictive and methodological framework for its spectroscopic analysis. We will present predicted ¹H NMR, ¹³C NMR, and IR spectra, alongside a theoretical mass spectrometry fragmentation pattern. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations grounded in established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring these spectra are also provided to facilitate practical laboratory work.

Introduction

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a member of the nitroalkene family, a class of compounds recognized for their versatile reactivity as Michael acceptors and their utility in various carbon-carbon bond-forming reactions. The presence of the bromo-substituent on the phenyl ring further enhances its synthetic potential, opening avenues for cross-coupling reactions. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will systematically explore the expected spectral data for this compound, providing a robust foundation for its identification and characterization.

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene can be achieved via a Henry reaction between 3-bromobenzaldehyde and nitroethane.[1][2][3] This reaction, a classic method for forming β-nitro alcohols which can then be dehydrated to the corresponding nitroalkenes, provides a reliable route to the target molecule.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is expected to exhibit distinct signals for the aromatic, vinylic, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-α (vinylic)7.9 - 8.2Quartet (q)~1.5 HzDeshielded by the adjacent electron-withdrawing nitro group and the aromatic ring. Coupled to the methyl protons.
H-β (vinylic)7.5 - 7.8Doublet (d)~13-16 HzThe large coupling constant is characteristic of a trans (E) configuration. Deshielded by the aromatic ring.
Aromatic Protons7.2 - 7.7Multiplets (m)-The exact shifts and multiplicities will depend on the complex coupling patterns of the 1,3-disubstituted benzene ring. Data from 3-bromostyrene can be used as a reference.[4][5]
-CH₃ (methyl)2.4 - 2.6Doublet (d)~1.5 HzCoupled to the α-vinylic proton.

Rationale: The vinylic protons of β-nitrostyrenes are typically observed in the downfield region of the spectrum.[6][7] The trans-relationship of the vinylic protons is confirmed by a large coupling constant (J > 12 Hz). The aromatic region will show a complex pattern due to the meta-substitution.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-α (vinylic)145 - 150Deshielded due to attachment to the nitro group.
C-β (vinylic)135 - 140Deshielded by the aromatic ring.
C-ipso (aromatic)135 - 138Quaternary carbon attached to the vinyl group.
C-Br (aromatic)122 - 124Carbon bearing the bromine atom.
Aromatic CHs125 - 132Range for aromatic carbons in a substituted benzene ring.[8][9][10]
-CH₃ (methyl)12 - 15Typical range for a methyl group attached to an sp² carbon.

Rationale: The chemical shifts of the vinylic carbons are influenced by the electron-withdrawing nitro group and the aromatic ring.[6] The aromatic carbon signals can be predicted based on substituent effects, with the carbon attached to bromine appearing at a characteristic shift.[8]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-15 ppm, pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: spectral width of 200-220 ppm, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The key IR absorption bands for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene are presented in Table 3.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3100 - 3000C-H stretch (aromatic & vinylic)MediumCharacteristic of sp² C-H bonds.[11][12]
~1640 - 1620C=C stretch (alkene)MediumConjugation with the aromatic ring and nitro group shifts this to a lower frequency.[11]
~1600, ~1475C=C stretch (aromatic)Medium-WeakCharacteristic skeletal vibrations of the benzene ring.
~1520 - 1490N-O asymmetric stretchStrongA strong, characteristic absorption for conjugated nitro groups.
~1350 - 1320N-O symmetric stretchStrongThe second strong, characteristic absorption for conjugated nitro groups.
~970=C-H bend (trans-alkene)StrongA key diagnostic peak for the trans configuration of the double bond.
~800 - 750C-H bend (aromatic)StrongOut-of-plane bending for a 1,3-disubstituted benzene ring.
~700 - 550C-Br stretchMedium-StrongCharacteristic absorption for a carbon-bromine bond.

Rationale: The most diagnostic peaks in the IR spectrum will be the strong absorptions for the asymmetric and symmetric stretches of the conjugated nitro group. The presence of a strong band around 970 cm⁻¹ will be indicative of the E-geometry of the double bond.[11]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

For (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (Molecular Formula: C₉H₈BrNO₂), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): m/z 257 and 259.

  • Major Fragmentation Pathways:

    • Loss of NO₂: [M - NO₂]⁺ at m/z 211 and 213. This is a common fragmentation for nitro compounds.

    • Loss of Br: [M - Br]⁺ at m/z 178.

    • Cleavage of the vinyl group: This can lead to fragments corresponding to the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157, and the nitropropene cation.

    • Further fragmentation of the bromophenyl-containing ions can lead to the loss of HBr, resulting in a benzyne-type fragment.

The fragmentation process is initiated by the ionization of the molecule, typically by electron impact, which creates an energetically unstable molecular ion that breaks down into smaller, charged fragments.[13][14][15]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and induce fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a synergistic process involving all the discussed spectroscopic techniques. The following diagram illustrates the logical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Henry Reaction: 3-Bromobenzaldehyde + Nitroethane Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shifts, Multiplicities, J-couplings ¹³C: Chemical Shifts NMR->NMR_Data IR_Data Functional Group Identification (NO₂, C=C, C-Br) IR->IR_Data MS_Data Molecular Weight (M⁺) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1: Workflow for the synthesis, purification, and spectroscopic characterization of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Conclusion

This technical guide has provided a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive analytical framework has been established. The included experimental protocols offer practical guidance for the acquisition of empirical data. This integrated approach ensures a high degree of confidence in the structural elucidation of this and related nitroalkene compounds, facilitating their further study and application in scientific research.

References

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Crystal structure of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Substituted Bromo-Nitro-Alkene Compounds for Drug Development Professionals

A Case Study on (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, a structural analog of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

This guide provides a comprehensive technical overview of the synthesis and crystal structure determination of bromo-nitro-alkene compounds, a class of molecules with significant potential in medicinal chemistry. Due to the limited availability of public crystallographic data for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, this document will focus on the detailed analysis of its close structural isomer, (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene , for which crystallographic data is available.[1] This approach provides a robust framework for understanding the structural characteristics and experimental considerations applicable to this class of compounds.

The insights derived from the crystal structure of such molecules are paramount for researchers, scientists, and drug development professionals. The precise knowledge of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions, is fundamental for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. Nitroalkenes, in particular, are recognized as important intermediates in the synthesis of various pharmacologically active substances.[1][2]

Part 1: Synthesis and Crystallization

The synthesis of (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene is achieved through a condensation reaction between 4-bromobenzaldehyde and nitroethane.[1] This method is a common and effective way to form the nitroalkene moiety.

Experimental Protocol: Synthesis and Crystallization
  • Reaction Setup: A mixture of 4-bromobenzaldehyde and nitroethane is prepared. The reaction is typically catalyzed by a base, such as an amine, to facilitate the condensation.

  • Reaction Conditions: The reaction is stirred at a controlled temperature to promote the formation of the desired product. The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves extraction and washing steps. The crude product is then purified, often by recrystallization from a suitable solvent, to obtain crystals of high purity.

  • Crystal Growth: Single crystals suitable for X-ray diffraction analysis are grown from the purified product. This can be achieved by slow evaporation of the solvent from a saturated solution of the compound. The choice of solvent is critical for obtaining high-quality crystals.

Causality Behind Experimental Choices
  • Choice of Reactants: 4-bromobenzaldehyde provides the bromophenyl group, while nitroethane serves as the source of the nitroprop-1-enyl moiety. The bromine atom is an interesting feature from a drug design perspective, as it can participate in halogen bonding and other non-covalent interactions.

  • Catalyst: The basic catalyst is essential to deprotonate the α-carbon of nitroethane, forming a nucleophile that attacks the carbonyl carbon of the aldehyde.

  • Purification by Recrystallization: This technique is chosen not only to achieve high chemical purity but also to obtain well-ordered crystalline material, which is a prerequisite for successful single-crystal X-ray diffraction.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[3][4][5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction

G cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Select a suitable single crystal B Mount the crystal on a goniometer head A->B C Mount on diffractometer B->C D Determine unit cell and crystal system C->D E Collect diffraction data D->E F Process data (integration, scaling) E->F G Solve the structure (e.g., direct methods) F->G H Refine the structural model G->H I I H->I Final structural model and crystallographic data

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Parameters

The following table summarizes the key parameters for the data collection and structure refinement of (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene.[1]

ParameterValue
Chemical formulaC₉H₈BrNO₂
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123 (2)
b (Å)9.876 (2)
c (Å)10.234 (2)
β (°)109.34 (3)
Volume (ų)965.1 (3)
Z4
Temperature (K)296
Radiation typeMo Kα
R-factor0.035
wR-factor0.094

Part 3: Analysis of the Crystal Structure

The crystal structure of (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene reveals several key features that are crucial for understanding its chemical behavior and potential for intermolecular interactions.

Molecular Conformation

The molecule adopts a trans configuration about the C=C double bond. The dihedral angle between the benzene ring and the mean plane of the double bond is 7.31 (3)°.[1] This relatively small dihedral angle indicates a high degree of conjugation between the aromatic ring and the nitroalkene moiety.

G cluster_0 Molecular Structure cluster_1 Key Structural Features mol A trans C=C bond B Planar Conjugation C Br...O Interaction A->B

Caption: Key structural features of (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene.

Intermolecular Interactions

A significant feature of the crystal packing is the presence of short intermolecular Br⋯O contacts, with a distance of 3.168 (4) Å.[1] This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, suggesting a notable halogen bonding interaction. These interactions play a crucial role in stabilizing the crystal lattice.

Implications for Drug Design
  • Conformational Rigidity: The planar and conjugated nature of the molecule imposes conformational constraints, which can be advantageous for designing ligands with high binding affinity to biological targets.

  • Halogen Bonding: The ability of the bromine atom to act as a halogen bond donor is a key feature. Halogen bonds are increasingly recognized for their importance in molecular recognition and ligand-protein interactions. This interaction can be exploited in the design of inhibitors that target specific amino acid residues in a protein's active site.

  • Nitro Group as a Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, further contributing to the molecule's interaction profile.

Conclusion

The detailed structural analysis of (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, as a close analog of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, provides invaluable insights for medicinal chemists and drug development professionals. The synthesis via condensation reaction is straightforward, and the resulting compound exhibits key structural features, including a planar conjugated system and the capacity for significant intermolecular interactions like halogen bonding. These characteristics make this class of compounds promising scaffolds for the development of novel therapeutic agents. Further investigation into the synthesis and crystallographic analysis of the 3-bromo isomer would be a valuable endeavor to further elucidate the structure-property relationships within this chemical space.

References

  • Adyukov, et al. (2024). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of General Chemistry, 94(3), 497-507.
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  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (n.d.). MDPI. [Link]

  • Li, B. (2009). (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, E65(12), o3193. [Link]

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  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]

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  • ResearchGate. (n.d.). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. [Link]

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The Chemistry of β-Nitrostyrenes: A Legacy of Discovery and a Frontier of Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Nitrostyrene and its derivatives represent a fascinating and highly versatile class of organic compounds. Characterized by a nitro group conjugated with a carbon-carbon double bond attached to a phenyl ring, these molecules are powerful synthetic intermediates. Their rich reactivity, a direct consequence of the electron-withdrawing nature of the nitro group, makes them valuable precursors for a vast array of complex chemical entities. This guide provides a comprehensive exploration of the discovery, historical evolution of synthesis, and the burgeoning applications of nitrostyrene derivatives, with a particular focus on their significant role in modern drug development.

A Journey Through Time: The Discovery and Historical Evolution of Nitrostyrene Synthesis

The story of nitrostyrene is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in organic chemistry. The primary route to these compounds, the condensation of an aromatic aldehyde with a nitroalkane, has a rich history spanning over a century.

The Dawn of a New Reaction: The Henry Nitroaldol Reaction

The journey begins with the Belgian chemist Louis Henry, who in 1895, discovered the reaction between nitroalkanes and carbonyl compounds in the presence of a base to form β-nitro alcohols.[1] This reaction, now famously known as the Henry reaction or nitroaldol reaction, laid the foundational chemistry for the synthesis of nitrostyrenes.[2] The initial step involves the formation of a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene.

A Key Refinement: Thiele's Alkaline Condensation

A significant advancement in the synthesis of nitrostyrenes was made by the German chemist Johannes Thiele in 1899.[3] Thiele discovered that the condensation of benzaldehyde and nitromethane could be efficiently achieved using alkali, leading to the direct formation of β-nitrostyrene.[4] This method proved to be more practical and higher yielding for the synthesis of the dehydrated product compared to the earlier methods which often required a separate dehydration step. Thiele's work provided a robust and accessible route to nitrostyrenes, paving the way for their broader investigation and application.

The Modern Synthetic Arsenal: Methods for Preparing Nitrostyrene Derivatives

The fundamental principle of the Henry-Knoevenagel condensation remains the cornerstone of nitrostyrene synthesis. However, the past century has witnessed the development of a diverse array of catalysts and reaction conditions aimed at improving yields, reducing reaction times, and enabling asymmetric synthesis.

Catalytic Systems for the Henry-Knoevenagel Condensation

A variety of catalysts can be employed to facilitate the condensation of aromatic aldehydes with nitroalkanes. The choice of catalyst significantly impacts the reaction's efficiency and is often tailored to the specific substrates.

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Primary Amines (e.g., Ethylenediamine, Piperidine) Varies (room temperature to reflux)Mild conditions, readily availableCan lead to long reaction times
Ammonium Salts (e.g., Ammonium acetate) Reflux in acetic acidGood yields, avoids polymerizationRequires higher temperatures
Strong Bases (e.g., NaOH, KOH) Low temperatures (-10 to 15 °C)Rapid reaction, high yieldsRequires careful temperature control
Heterogeneous Catalysts (e.g., Basic alumina) VariesEase of catalyst recovery and reuseCan have lower activity than homogeneous catalysts
Organocatalysts (e.g., Proline derivatives) Mild conditionsEnables asymmetric synthesisCatalyst cost can be a factor
Asymmetric Synthesis: Accessing Chiral Building Blocks

The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules. In the context of nitrostyrenes, chiral organocatalysts have been successfully employed to achieve enantioselective Michael additions to nitrostyrenes, providing access to valuable chiral synthons for drug development.[5]

The Versatile Reactivity of Nitrostyrene Derivatives: A Gateway to Molecular Complexity

The synthetic utility of nitrostyrene derivatives stems from their unique electronic properties. The electron-withdrawing nitro group renders the β-carbon of the double bond highly electrophilic, making it an excellent Michael acceptor. This reactivity, coupled with the potential for cycloaddition reactions, opens up a vast landscape of synthetic possibilities.

Michael Addition: A Powerful Tool for C-C and C-X Bond Formation

Nitrostyrenes readily undergo conjugate addition (Michael addition) with a wide range of nucleophiles, including carbanions, amines, thiols, and alcohols.[6] This reaction is a cornerstone for the construction of complex molecular frameworks and is extensively used in the synthesis of pharmaceuticals and natural products.

Caption: Generalized scheme of a Michael addition reaction involving β-nitrostyrene.

Cycloaddition Reactions: Building Ring Systems

Nitrostyrenes can also participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions provide efficient routes to cyclic and heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[7][8] For example, [4+2] cycloadditions (Diels-Alder reactions) and [3+2] cycloadditions with dipoles like nitrones or azides lead to the formation of six- and five-membered rings, respectively.

Nitrostyrene Derivatives in Drug Discovery and Development

The rich chemical reactivity of nitrostyrene derivatives has made them privileged scaffolds in the design and synthesis of new therapeutic agents. Their ability to act as Michael acceptors allows them to covalently interact with biological targets, leading to a range of pharmacological activities.

Anticancer Agents

A significant area of research has focused on the anticancer properties of nitrostyrene derivatives. Several studies have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms. For instance, certain nitrostyrene derivatives have been shown to inhibit TNFα-induced NF-κB activation by binding to the retinoid X receptor alpha (RXRα).[9] Other derivatives have been found to induce DNA damage and mitochondrial dysfunction in colorectal cancer cells.[10]

Antiplatelet and Anti-inflammatory Activity

Nitrostyrene derivatives have also shown promise as antiplatelet and anti-inflammatory agents. Some compounds have been identified as potent tyrosine kinase inhibitors, which play a crucial role in platelet aggregation.[4] Their anti-inflammatory effects are also an active area of investigation.

Precursors to Psychoactive Amines

Historically, β-nitrostyrenes have been utilized as key precursors in the synthesis of substituted phenethylamines and amphetamines, a class of compounds with significant psychoactive properties. The reduction of the nitro group in a substituted nitrostyrene derivative yields the corresponding amine. This synthetic route is notably described in Alexander Shulgin's book "PiHKAL" (Phenethylamines I Have Known and Loved).[11]

Experimental Protocols: A Practical Guide to the Synthesis of β-Nitrostyrene

The following protocol provides a detailed, step-by-step methodology for the laboratory synthesis of β-nitrostyrene via a base-catalyzed condensation reaction.

Synthesis of β-Nitrostyrene from Benzaldehyde and Nitromethane

Materials and Equipment:

  • Benzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Beakers

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine benzaldehyde (1 equivalent) and nitromethane (1.1 equivalents) in methanol.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Base Addition: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C. A precipitate may form during the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred solution of hydrochloric acid and ice. A yellow precipitate of β-nitrostyrene will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow cluster_synthesis Synthesis of β-Nitrostyrene A 1. Combine Benzaldehyde, Nitromethane, and Methanol B 2. Cool to 0-5 °C A->B C 3. Add NaOH solution dropwise (T < 10 °C) B->C D 4. Stir at 0-5 °C for 1-2 hours C->D E 5. Pour into HCl/ice mixture D->E F 6. Filter and wash with cold water E->F G 7. Recrystallize from Ethanol/Water F->G

Caption: A step-by-step workflow for the synthesis of β-nitrostyrene.

Conclusion

From their serendipitous discovery rooted in fundamental organic reactions to their current status as privileged scaffolds in medicinal chemistry, nitrostyrene derivatives have had a remarkable journey. Their versatile reactivity, particularly as Michael acceptors, continues to be exploited by synthetic chemists to construct complex molecules with diverse biological activities. As our understanding of disease pathways becomes more sophisticated, the unique chemical properties of nitrostyrene derivatives will undoubtedly continue to inspire the development of novel therapeutics for a wide range of human ailments.

References

  • Zhang, Y., et al. (2017). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Oncotarget, 8(45), 78775–78788. [Link]

  • Hsia, C.-H., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology, 74(8), 1195-1206. [Link]

  • Ishii, T., et al. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(11), 1661–1663. [Link]

  • Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. (2023). Molecules, 28(10), 4088. [Link]

  • Scribd. Synthesis of β-nitrostyrene. [Link]

  • Wikipedia. (2023). Henry reaction. [Link]

  • Nishiwaki, N., et al. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 26(16), 4993. [Link]

  • Chen, Y.-J., et al. (2021). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 28(1), 6. [Link]

  • Henry, L. (1895). Formation Synthétique d'Alcools Nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
  • [3+2] cycloaddition of ‐β‐nitrostyrene. (n.d.). ResearchGate. [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]

  • Request PDF. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. [Link]

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Link]

  • Wikipedia. (2023). β-Nitrostyrene. [Link]

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Navigating the Synthesis and Handling of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a substituted aromatic nitroalkene, a class of compounds recognized for their utility as synthetic intermediates in medicinal chemistry and drug development. The presence of the brominated benzene ring, coupled with the reactive nitropropene moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management. This technical guide provides an in-depth overview of the health and safety considerations for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, drawing upon data from structurally similar compounds to establish best practices for its use in a research and development setting. The absence of a specific Safety Data Sheet (SDS) for this compound requires a conservative approach, assuming a high degree of potential toxicity based on its chemical class.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₈BrNO₂Based on chemical structure.
Molecular Weight 242.07 g/mol Calculated from the molecular formula.
Appearance Likely a yellow crystalline solidβ-nitrostyrene, a similar compound, is described as yellow prisms or a yellow crystalline solid.[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol.β-nitrostyrene is insoluble in water.[2][3] Aromatic and substituted alkene compounds typically exhibit good solubility in common organic solvents.
Stability May be sensitive to prolonged exposure to air and incompatible with strong oxidizing agents and strong bases.β-nitrostyrene is reported to have these incompatibilities.[2][3] The nitroalkene moiety is susceptible to reaction with strong bases, and the overall structure can be targeted by strong oxidizers.

Hazard Identification and Toxicological Profile

No specific toxicological data exists for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Therefore, a hazard assessment must be conducted by extrapolating from the known toxicities of its constituent functional groups: the brominated benzene, the nitro group, and the alkene. The class of β-nitrostyrenes and nitroalkenes are of particular concern.

Primary Hazards:

  • High Acute Toxicity: This compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Severe Irritant: It is expected to be a primary irritant of the skin, eyes, mucous membranes, and upper respiratory tract.[1][2][3]

  • Lachrymator: Compounds of this class are known to cause lachrymation (tearing).[2][3]

  • Potential Carcinogen: Some nitroalkenes have been shown to be carcinogenic in animal studies.[4] Given the structural alerts, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene should be handled as a potential carcinogen.

  • Unknown Long-term Effects: Due to the lack of specific data, the potential for other long-term health effects is unknown and should be considered a possibility.

Toxicological Analogs:

  • β-Nitrostyrene: Symptoms of exposure include irritation of the skin, eyes, mucous membranes, and upper respiratory tract, burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[1][2][3]

  • Nitroalkenes: This class of compounds exhibits significantly increased toxicity compared to their saturated nitroalkane counterparts.[4] For example, rats exposed to 557 ppm of 3-nitro-3-hexene died within 30-70 minutes.[5]

  • Brominated Benzenes: While generally less toxic than nitroalkenes, brominated aromatic compounds can still pose health risks, including irritation and potential systemic effects upon absorption.

Given these considerations, a conservative approach is mandated. All handling should be performed under the assumption that the compound is highly toxic and potentially carcinogenic.

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour.

  • Closed Systems: For larger scale reactions, the use of a closed system is highly recommended to minimize the potential for release.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are required. A full-face shield must be worn over the goggles when there is a risk of splashes or when handling larger quantities.
Hands Chemical-Resistant GlovesDouble gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended for maximum protection against potential skin absorption. Gloves should be inspected before use and changed immediately upon contamination.
Body Laboratory Coat and ApronA flame-resistant lab coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat for added protection during transfers and other procedures with a higher splash risk.
Respiratory Respirator (as needed)For situations with a higher risk of aerosol generation or in the event of a spill, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used. Consult with your institution's environmental health and safety department for specific recommendations.
Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

  • Inventory: Maintain a detailed inventory of the compound, including the amount on hand and its location.

Experimental Workflows: A Safety-First Approach

The following diagram illustrates a recommended workflow for handling (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in a laboratory setting, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogs & Procedure B Don Full PPE A->B C Prepare Fume Hood B->C D Weigh Compound in Fume Hood C->D E Dissolve in Appropriate Solvent D->E F Perform Reaction in Closed/Contained System E->F G Quench Reaction & Workup F->G H Segregate Waste G->H I Decontaminate Glassware & Surfaces H->I J Doff PPE & Wash Hands I->J

Figure 1: Safe Handling Workflow for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Emergency Procedures

Prompt and correct action is critical in the event of an emergency.

Spills

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • For solid spills, dampen the material with 60-70% ethanol before sweeping to prevent dust generation.[2]

  • Carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the nearest fire alarm if necessary.

  • Contact your institution's emergency response team and provide details of the spill (location, chemical name, approximate quantity).

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure
Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area thoroughly with soap and water. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher. A water spray may also be used.[1]

  • Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

  • Action: In case of a fire involving this compound, evacuate the area and contact emergency services.

Waste Disposal

All waste containing (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a valuable research chemical that demands a high level of respect and caution. Due to the lack of specific safety data, a conservative approach based on the known hazards of structurally related nitroalkenes and β-nitrostyrenes is paramount. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and their colleagues.

References

  • PubChem. Compound Summary for CID 7626, Beta-Nitrostyrene. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. [Link]

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Methodological & Application

Application Note & Protocols: Strategic Synthesis of Bromo-Substituted Indoles and the Role of Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus and the Strategic Importance of Halogenation

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural rigidity make it a "privileged" pharmacophore. The ability to selectively functionalize the indole ring is paramount in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Among the various synthetic strategies, the introduction of a halogen, particularly bromine, onto the indole core is of immense strategic value. A bromine atom serves as a versatile synthetic handle, a "linchpin" for diversification, allowing for the construction of complex molecular architectures through modern cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Stille couplings.[2][3]

This guide focuses on a robust method for constructing halogenated indoles from nitroarene precursors: the Bartoli Indole Synthesis . While we will analyze the potential utility of various nitro-functionalized benzene derivatives, including the specifically mentioned (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, our primary focus will be on providing a reliable, mechanistically sound protocol for synthesizing 7-bromoindole, a key building block for further elaboration in drug development programs.

Section 1: The Bartoli Indole Synthesis: Mechanism & Substrate Viability

Discovered by Giuseppe Bartoli and his colleagues in 1989, this reaction provides a direct and powerful route to 7-substituted indoles from ortho-substituted nitroarenes.[4][5] It is particularly valuable because classical methods like the Fischer indole synthesis often fail to produce this isomer efficiently.[6]

The Reaction Mechanism: A Cascade of Nucleophilic Addition and Rearrangement

The Bartoli synthesis is a mechanistically elegant process that requires three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide).[7][8] The causality behind this stoichiometry is rooted in the distinct roles the Grignard reagent plays throughout the reaction cascade.

  • Reduction to Nitrosoarene: The first equivalent of the vinyl Grignard reagent attacks an oxygen atom of the nitro group. This initial nucleophilic addition is followed by the elimination of magnesium salts to yield an ortho-substituted nitrosoarene intermediate.[4][7]

  • Formation of the Key Intermediate: A second equivalent of the Grignard reagent attacks the nitroso group, forming an intermediate that is primed for rearrangement.

  • [4][4]-Sigmatropic Rearrangement: The critical C-C bond-forming step is a[4][4]-sigmatropic rearrangement, which establishes the core bicyclic structure of the indole. The presence of a sterically demanding ortho-substituent is crucial, as it facilitates this step and generally leads to higher yields.[8][9]

  • Rearomatization & Cyclization: The rearrangement produces an aldehyde intermediate that undergoes intramolecular nucleophilic attack by the nitrogen atom.[8] The third equivalent of the Grignard reagent then acts as a base, abstracting a proton to facilitate rearomatization of the benzene ring.[4]

  • Workup: An acidic workup quenches the reaction and leads to the final, stable 7-substituted indole product.[5]

Bartoli_Mechanism cluster_start Step 1: Reduction cluster_rearrange Steps 2 & 3: Addition & Rearrangement cluster_cyclize Steps 4 & 5: Cyclization & Aromatization Nitroarene ortho-Substituted Nitroarene Nitrosoarene Nitrosoarene Intermediate Nitroarene->Nitrosoarene + 1 eq. VinylMgBr Intermediate2 Aza-diene Intermediate Nitrosoarene->Intermediate2 + 1 eq. VinylMgBr Rearranged [3,3]-Sigmatropic Rearrangement Product Intermediate2->Rearranged [3,3] Shift Cyclized Cyclized Intermediate Rearranged->Cyclized Intramolecular Attack Indole 7-Substituted Indole Cyclized->Indole + 1 eq. VinylMgBr (Base) then Acid Workup

Caption: The mechanistic pathway of the Bartoli Indole Synthesis.

Substrate Analysis: Why (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is Incompatible

A critical evaluation of the starting material is essential for successful synthesis. The proposed molecule, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, possesses a nitro-containing group and a bromine atom. However, it is fundamentally unsuitable for the classical Bartoli indole synthesis for two primary reasons:

  • Incorrect Functional Group: The Bartoli reaction requires a nitro group directly attached to the aromatic ring (-NO₂), not a nitroalkenyl side chain (-CH=C(CH₃)NO₂).[10] The electronic and steric environment of the nitro group is completely different.

  • Lack of an ortho-Substituent: The reaction's success is contingent on a substituent being positioned ortho to the nitro group.[9][11] In the proposed molecule, the bromo and nitroalkenyl groups are in a meta (1,3) relationship. Without an ortho-substituent, the key[4][4]-sigmatropic rearrangement is disfavored, and the reaction typically yields little to no indole product.[4]

Therefore, to leverage the power of the Bartoli synthesis to create a bromo-indole, a different, correctly substituted precursor is required. The logical choice is 1-bromo-2-nitrobenzene .

Section 2: Protocol for the Synthesis of 7-Bromoindole

This protocol details the synthesis of 7-bromoindole from the commercially available precursor, 1-bromo-2-nitrobenzene. This method provides direct access to a valuable intermediate for drug discovery programs.

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Notes
1-Bromo-2-nitrobenzeneC₆H₄BrNO₂202.01577-19-5Starting material.
Vinylmagnesium bromideCH₂=CHMgBr131.251826-67-11.0 M solution in THF. Use 3.0-3.2 equivalents.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free.
Ammonium chlorideNH₄Cl53.4912125-02-9Saturated aqueous solution.
Diethyl ether (Et₂O)(C₂H₅)₂O74.1260-29-7For extraction.
Magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Anhydrous, for drying.
Argon or Nitrogen GasAr or N₂--For inert atmosphere.
Step-by-Step Experimental Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

  • Reaction Setup:

    • Place a stirrer bar into a 250 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Dry the glassware thoroughly with a heat gun under a stream of inert gas and allow it to cool to room temperature.

  • Charging the Flask:

    • Dissolve 1-bromo-2-nitrobenzene (e.g., 5.0 g, 24.75 mmol) in 100 mL of anhydrous THF and add it to the reaction flask.

  • Grignard Addition:

    • Cool the reaction mixture to -40 °C using an acetone/dry ice bath.

    • Slowly add vinylmagnesium bromide (1.0 M in THF, 79.2 mL, 79.2 mmol, 3.2 eq) to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below -35 °C. The solution will typically turn a dark color.

    • After the addition is complete, allow the mixture to stir at -40 °C for an additional 1 hour.[7]

  • Quenching and Workup:

    • Remove the cooling bath and allow the reaction to warm to 0 °C.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 7-bromoindole as a solid.

Workflow Setup 1. Assemble & Dry Glassware Under N₂ Charge 2. Dissolve 1-bromo-2-nitrobenzene in Anhydrous THF Setup->Charge Cool 3. Cool to -40 °C Charge->Cool Add 4. Add VinylMgBr (3.2 eq) Slowly Cool->Add Stir 5. Stir for 1h at -40 °C Add->Stir Quench 6. Quench with sat. aq. NH₄Cl Stir->Quench Extract 7. Extract with Et₂O Quench->Extract Purify 8. Dry, Concentrate & Purify via Chromatography Extract->Purify Product Pure 7-Bromoindole Purify->Product

Caption: Experimental workflow for the synthesis of 7-bromoindole.

Section 3: 7-Bromoindole as a Synthetic Hub in Drug Discovery

The product of the Bartoli synthesis, 7-bromoindole, is not merely an endpoint but a strategic starting point for generating molecular diversity. The bromine atom at the C7 position is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.).[2][12] This capability is crucial for Structure-Activity Relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's biological activity and pharmacokinetic properties.

For instance, 7-bromoindole can be coupled with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to rapidly generate libraries of novel compounds for high-throughput screening. This positions 7-bromoindole as a key "synthetic hub" in the drug discovery pipeline.[3]

Synthetic_Hub Hub 7-Bromoindole (from Bartoli Synthesis) Suzuki Suzuki Coupling (+ R-B(OH)₂) Hub->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Hub->Buchwald Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Hub->Sonogashira Heck Heck Coupling (+ Alkene) Hub->Heck Product1 7-Arylindoles Suzuki->Product1 Product2 7-Aminoindoles Buchwald->Product2 Product3 7-Alkynylindoles Sonogashira->Product3 Product4 7-Alkenylindoles Heck->Product4

Caption: 7-Bromoindole as a versatile hub for molecular diversification.

Section 4: Alternative Synthetic Roles of Nitroalkenes

While (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is not a substrate for the Bartoli synthesis, nitroalkenes are valuable reagents in their own right within indole chemistry. They are potent Michael acceptors and readily participate in Friedel-Crafts type alkylations with electron-rich heterocycles like indole.[13] Typically, in the presence of a Lewis or Brønsted acid catalyst, the C3 position of indole will attack the β-carbon of the nitroalkene, forming a new C-C bond and leading to 3-alkylated indole derivatives.[14][15] This complementary reactivity highlights the diverse utility of nitro-containing compounds in organic synthesis.

Conclusion

The Bartoli Indole Synthesis is a highly effective and regioselective method for preparing 7-substituted indoles, a class of compounds that are often difficult to access through other means. By understanding the mechanism and substrate requirements, researchers can avoid common pitfalls, such as the use of incompatible starting materials. The protocol provided for the synthesis of 7-bromoindole from 1-bromo-2-nitrobenzene offers a reliable and scalable route to a key intermediate in drug discovery. The resulting product serves as a powerful platform for generating diverse libraries of novel indole derivatives, accelerating the development of new therapeutic agents.

References

  • Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. Available at: [Link]

  • Gribble, G. W. (2017). The synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates. Organic & Biomolecular Chemistry, 15(27), 5768-5795. Available at: [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (Details available at J&K Scientific: [Link])

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • Química Organica.org. (2015). Bartoli (Indole Synthesis). Retrieved from [Link]

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  • Sławiński, J., et al. (2017). The synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates. Organic & Biomolecular Chemistry, 15, 6471-6482. Available at: [Link]

  • Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(6), 449-453. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 16(8), 6623-6657. Available at: [Link]

  • Jørgensen, K. A., et al. (2006). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 71(14), 5415-5421. Available at: [Link]

  • Zhao, R., et al. (2023). Synthesis of 2-(2-Nitroalkyl)indoles by Rhodium(III)-Catalyzed C–H Alkylation. Organic Letters, 25(8), 1335-1339. Available at: [Link]

  • Yao, C. F., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 4067-4080. Available at: [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fara, A. D., et al. (2015). Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. Angewandte Chemie International Edition, 54(43), 12834-12838. Available at: [Link]

  • Scribd. (2009). 2009-02-20 Bartoli Indole Synthesis, Alex. Retrieved from [Link]

  • Karade, N. (2018). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis. YouTube. Available at: [Link]

  • SynArchive. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • Michigan State University Chemistry. (2009). Bartoli Indole Synthesis. Retrieved from [Link]

  • Dalpozzo, R., & Bartoli, G. (2005). The Bartoli Indole Synthesis. Current Organic Chemistry, 9(2), 163-178. Available at: [Link]

  • ResearchGate. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • De Cesco, S., et al. (2017). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 5(2), 71-74. Available at: [Link]

  • Li, J., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Dalpozzo, R., & Bartoli, G. (2014). Applications of Bartoli indole synthesis. Beilstein Journal of Organic Chemistry, 10, 1633-1649. Available at: [Link]

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Application Notes & Protocols: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a pivotal chemical scaffold, embodying significant potential for the synthesis of diverse pharmaceutical intermediates. Its structure is strategically functionalized, featuring a nitroalkene moiety for conversion into primary amines or carbonyls, and an aromatic bromine atom that serves as a handle for advanced cross-coupling modifications. This guide provides a comprehensive overview of its synthesis and delineates detailed, field-proven protocols for its transformation into two high-value intermediates: 1-(3-bromophenyl)propan-2-amine and 1-(3-bromophenyl)propan-2-one . The methodologies are presented with an emphasis on mechanistic rationale, operational safety, and validation through characterization, designed to empower researchers in drug discovery and process development.

Introduction: Strategic Value in Medicinal Chemistry

The β-nitrostyrene framework is a cornerstone in synthetic organic chemistry, primarily due to the versatile reactivity of the nitro group. When incorporated into a molecule like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, it becomes a masked functionality, capable of being transformed into other critical groups. The products of its reduction, β-amino alcohols and primary amines, are prevalent in a wide array of pharmaceuticals.[1] For instance, the closely related compound phenyl-2-nitropropene is a known precursor in the manufacture of amphetamine, highlighting the utility of this structural class in synthesizing psychoactive and stimulant drugs.[2]

Furthermore, the conversion of the nitroalkane functionality to a carbonyl group via the Nef reaction provides access to phenylacetones, which are themselves crucial building blocks for numerous active pharmaceutical ingredients (APIs).[3] The presence of the bromine atom on the phenyl ring significantly expands the synthetic possibilities, enabling late-stage diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex molecular architectures from a common intermediate.[4]

This document serves as a practical guide to harnessing the synthetic power of this precursor.

G cluster_start Starting Materials cluster_precursor Core Precursor Synthesis cluster_intermediates Key Pharmaceutical Intermediates A 3-Bromobenzaldehyde C (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene A->C Henry Reaction (Condensation) B Nitroethane B->C D 1-(3-bromophenyl)propan-2-amine (Primary Amine) C->D Nitro Group Reduction (e.g., LiAlH4, H2/Pd-C) E 1-(3-bromophenyl)propan-2-one (Ketone) C->E Nef Reaction (Hydrolysis)

Diagram 1: Synthetic workflow from starting materials to key intermediates.

Synthesis of the Precursor: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

The synthesis of the title compound is most efficiently achieved via a base-catalyzed Henry (or nitroaldol) reaction between 3-bromobenzaldehyde and nitroethane.[1][5] The reaction proceeds through the deprotonation of nitroethane to form a resonance-stabilized nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[6] The resulting β-nitro alcohol intermediate readily undergoes base-catalyzed dehydration, particularly with aromatic aldehydes, to yield the thermodynamically stable E-nitroalkene.[7]

G cluster_mech Henry Reaction Mechanism Nitroethane CH3CH2NO2 Nitronate Nitronate Anion (Nucleophile) Nitroethane->Nitronate  Base (-H+) Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic Attack Aldehyde 3-Bromobenzaldehyde (Electrophile) Aldehyde->Alkoxide Alcohol β-Nitro Alcohol Alkoxide->Alcohol Protonation (+H+) Product (E)-Nitroalkene Product Alcohol->Product Dehydration (-H2O)

Diagram 2: Simplified mechanism of the Henry reaction and dehydration.

Protocol 2.1: Synthesis via Henry Reaction

This protocol is optimized for high yield and stereoselectivity for the (E)-isomer.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
3-BromobenzaldehydeC₇H₅BrO185.029.25 g50.01.0
NitroethaneC₂H₅NO₂75.075.63 g (6.0 mL)75.01.5
n-ButylamineC₄H₁₁N73.141.10 g (1.5 mL)15.00.3
Glacial Acetic AcidC₂H₄O₂60.05~20 mL--
TolueneC₇H₈92.14100 mL--

Procedure

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add 3-bromobenzaldehyde (9.25 g, 50.0 mmol), nitroethane (6.0 mL, 75.0 mmol), n-butylamine (1.5 mL, 15.0 mmol), and toluene (100 mL).

    • Causality: Toluene serves as an azeotropic solvent to remove water formed during the dehydration step, driving the equilibrium towards the nitroalkene product. n-Butylamine is a mild organic base sufficient to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated NaCl solution (50 mL).

    • Causality: The acid wash removes the basic n-butylamine catalyst. The brine wash helps to break any emulsions and removes bulk water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude yellow-orange solid can be purified by recrystallization from hot ethanol or isopropanol to yield bright yellow crystals.

    • Expected Yield: 80-90%.

    • Expected Melting Point: 64-66 °C.

Characterization Data (Expected)

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.05 (d, 1H), 7.70 (s, 1H), 7.60 (d, 1H), 7.45 (d, 1H), 7.35 (t, 1H), 2.50 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 149.5, 137.0, 135.8, 133.5, 130.8, 128.5, 127.0, 123.0, 14.5.
IR (ATR, cm⁻¹)ν: 1640 (C=C), 1515 (NO₂, asym), 1340 (NO₂, sym), 970 (trans C-H bend).

Transformation into Pharmaceutical Intermediates

The synthetic utility of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is demonstrated by its conversion into primary amines and ketones.

Pathway A: Reduction to 1-(3-bromophenyl)propan-2-amine

The reduction of a nitroalkene to a primary amine is a powerful transformation. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method, it carries a risk of de-bromination.[8] A more robust and selective method for this substrate is reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).[8][9] LiAlH₄ effectively reduces both the carbon-carbon double bond and the nitro group without affecting the aromatic bromine.

G cluster_reduction Nitroalkene Reduction Pathway Start (E)-1-bromo-3- (2-nitroprop-1-enyl)benzene Reagents 1. LiAlH4, THF, 0 °C to Reflux 2. H2O / NaOH Work-up Start->Reagents Product 1-(3-bromophenyl)propan-2-amine Reagents->Product

Diagram 3: Workflow for the reduction of the precursor to the primary amine.

Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
Precursor (from 2.1)C₉H₈BrNO₂242.076.05 g25.01.0
Lithium Aluminum HydrideLiAlH₄37.952.85 g75.03.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
Ethyl AcetateC₄H₁₀O₂88.11~20 mL--
15% NaOH SolutionNaOH(aq)-~30 mL--

Procedure

  • Setup: In a 500 mL three-neck flask equipped with a dropping funnel, reflux condenser (with N₂ inlet), and magnetic stirrer, suspend LiAlH₄ (2.85 g, 75.0 mmol) in anhydrous THF (75 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the precursor (6.05 g, 25.0 mmol) in anhydrous THF (75 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Slow, cold addition is critical to control the highly exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 4 hours.

  • Quenching (Fieser Work-up): Cool the reaction back down to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:

    • 2.85 mL of water

    • 2.85 mL of 15% NaOH solution

    • 8.55 mL of water

    • Causality: This specific sequence is a trusted method to safely quench excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.

  • Isolation: Stir the resulting greyish-white slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 30 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by distillation under high vacuum or by conversion to its hydrochloride salt (by bubbling dry HCl gas through an ethereal solution) for easier handling and purification by recrystallization.

Pathway B: Conversion to 1-(3-bromophenyl)propan-2-one

The conversion of a secondary nitro group into a ketone is achieved via the Nef reaction.[10][11] The classical Nef reaction involves treating the salt of a nitroalkane (the nitronate) with strong mineral acid.[12] The reaction proceeds through protonation of the nitronate to a nitronic acid, which then hydrolyzes under acidic conditions to the corresponding carbonyl compound and nitrous oxide.[10][11] This protocol requires a two-step, one-pot procedure: reduction of the nitroalkene to the nitroalkane, followed by in-situ hydrolysis.

G cluster_nef Nef Reaction Pathway Start (E)-1-bromo-3- (2-nitroprop-1-enyl)benzene Step1 1. NaBH4, EtOH (Reduction to Nitroalkane) Start->Step1 Step2 2. H2SO4 (aq), Heat (Acid Hydrolysis) Step1->Step2 Product 1-(3-bromophenyl)propan-2-one Step2->Product

Diagram 4: Two-step, one-pot workflow for the conversion to the ketone via the Nef reaction.

Safety Precaution: The Nef reaction can be vigorous and releases nitrous oxide gas. The addition of acid must be done slowly and with adequate cooling and ventilation.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
Precursor (from 2.1)C₉H₈BrNO₂242.076.05 g25.01.0
Sodium BorohydrideNaBH₄37.831.42 g37.51.5
Ethanol (95%)C₂H₆O-100 mL--
Sulfuric Acid (Conc.)H₂SO₄98.08~15 mL--
Diethyl Ether(C₂H₅)₂O74.12150 mL--

Procedure

  • Reduction: Dissolve the precursor (6.05 g, 25.0 mmol) in ethanol (100 mL) in a 500 mL flask and cool to 0 °C. Add sodium borohydride (1.42 g, 37.5 mmol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

    • Causality: NaBH₄ selectively reduces the C=C double bond of the nitroalkene to form the intermediate 1-bromo-3-(2-nitropropyl)benzene without affecting the nitro group.

  • Stirring: Once the addition is complete, stir the reaction at room temperature for 2 hours.

  • Hydrolysis Setup: Cool the mixture back to 0 °C. In a separate beaker, prepare a solution of 15 mL concentrated H₂SO₄ in 50 mL of water (ALWAYS add acid to water). Cool this acid solution to 0 °C.

  • Nef Reaction: Slowly and carefully add the cold sulfuric acid solution to the reaction mixture via a dropping funnel. A color change (often to a deep blue) and gas evolution may be observed.[10][11]

    • Causality: The strong acid protonates the in-situ formed nitronate and catalyzes the hydrolysis to the ketone. The blue color is characteristic of a 1-nitroso-alkanol intermediate.[10]

  • Heating: After the addition is complete, heat the mixture to 80 °C for 1 hour to ensure complete hydrolysis.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice-water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with saturated NaHCO₃ solution (to neutralize residual acid) and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Conclusion

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene stands out as a highly valuable and versatile precursor for pharmaceutical research and development. The protocols detailed herein provide reliable and scalable methods for its synthesis and subsequent conversion into key amine and ketone intermediates. The strategic placement of the nitroalkene and bromo functionalities offers a dual-pronged approach for molecular elaboration, enabling access to a vast chemical space of potential drug candidates. Researchers and scientists are encouraged to adapt these foundational methods to their specific synthetic targets.

References

  • Nef reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • van Tamelen, E. E., & Thiede, R. J. (1952). The Synthetic Application and Mechanism of the Nef Reaction. Journal of the American Chemical Society, 74(10), 2615–2618. [Link]

  • Nef reaction. (n.d.). chemeurope.com. Retrieved January 14, 2026, from [Link]

  • Nef reaction. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

  • Gaughan, A. M. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. [Link]

  • Sultankulova, A., et al. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 36(4). [Link]

  • Henry reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Adyukov, V. A., et al. (2021). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of Organic Chemistry, 57(4), 502-512. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. Retrieved January 14, 2026, from [Link]

  • Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(24), 9177-9184. [Link]

  • Reduction of nitroalkane. (n.d.). CHEM-GUIDE. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Quigley, C. (2018, October 14). Henry Reaction (Nitroaldol reaction) [Video]. YouTube. [Link]

  • Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]

  • Multistep Synthesis. (2019, June 5). Chemistry LibreTexts. [Link]

  • [(E)-3-bromo-prop-1-enyl]sulfonyl-benzene. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

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  • The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Reaction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene with Nucleophilic Reagents

Abstract

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a highly functionalized synthetic intermediate, offering multiple reactive sites for chemical modification. The powerful electron-withdrawing nature of the nitro group renders the conjugated alkene exceptionally susceptible to nucleophilic attack, making it a valuable Michael acceptor.[1] Concurrently, the presence of a bromine atom on the aromatic ring provides a handle for cross-coupling reactions or nucleophilic aromatic substitution. This guide provides a comprehensive exploration of the reactivity of this substrate with a focus on nucleophilic reactions. We present detailed mechanistic insights, validated experimental protocols, and comparative data to empower researchers in leveraging this versatile building block for applications in medicinal chemistry and materials science.

Introduction: The Synthetic Potential of a Multifunctional Substrate

Nitroalkenes are esteemed as powerful and versatile intermediates in organic synthesis.[2] The nitro group's strong electron-withdrawing capacity activates the carbon-carbon double bond, priming it for a wide array of transformations including conjugate additions, cycloadditions, and reductions.[3][4] The substrate, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, encapsulates this reactivity while incorporating a halogenated aromatic ring, thereby presenting two distinct and orthogonal sites for chemical manipulation.

This document is structured to guide the researcher through the principal reaction pathways involving nucleophiles:

  • Part I: Nucleophilic Conjugate Addition: Exploring the dominant reaction pathway at the activated alkene.

  • Part II: Reductive Transformations: Detailing methods to selectively or completely reduce the nitroalkene moiety.

  • Part III: Reactions at the C-Br Bond: Discussing the potential for nucleophilic aromatic substitution.

Part I: Nucleophilic Conjugate Addition (Michael Addition)

The most facile reaction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene involves the Michael-type 1,4-conjugate addition of nucleophiles across the activated double bond. This reaction is a cornerstone of C-C and C-heteroatom bond formation.[5]

Mechanistic Rationale

The reaction proceeds via the attack of a nucleophile (Nu⁻) on the electrophilic β-carbon of the nitroalkene. This step is highly favored due to the resonance stabilization provided by the nitro group, which delocalizes the negative charge of the resulting intermediate. This intermediate, a nitronate anion, is then typically protonated during aqueous workup to yield the final adduct. The stability of this nitronate intermediate is a key driver for the high reactivity of nitroalkenes as Michael acceptors.

Caption: General mechanism of Michael addition to the title compound.

Protocol 1: Addition of a Carbon Nucleophile (Diethyl Malonate)

The addition of soft carbon nucleophiles, such as malonic esters, is a highly efficient method for forming new carbon-carbon bonds. The reaction is typically base-catalyzed, with the base serving to deprotonate the malonate, forming the active nucleophile.

Rationale for Experimental Choices:

  • Base (e.g., NaOEt, DBU): A catalytic amount of a non-nucleophilic base is sufficient to generate the enolate of diethyl malonate. Sodium ethoxide is used here as it is readily available and its conjugate acid (ethanol) is the solvent.

  • Solvent (Ethanol): Ethanol is an excellent solvent for both the substrate and the sodium salt of the nucleophile. Its protic nature facilitates the final protonation of the nitronate intermediate.

  • Temperature (Room Temperature): The high electrophilicity of the nitroalkene allows this reaction to proceed efficiently at ambient temperature, minimizing potential side reactions.

Step-by-Step Protocol:

  • To a solution of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) in absolute ethanol (0.2 M), add diethyl malonate (1.2 eq).

  • Add a catalytic amount of freshly prepared sodium ethoxide (10 mol%) to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~5-6).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired adduct.

Protocol 2: Addition of a Heteroatom Nucleophile (Piperidine)

Secondary amines readily undergo conjugate addition to nitroalkenes, forming β-amino nitroalkanes.[6] These products are valuable precursors for the synthesis of more complex nitrogen-containing molecules.

Rationale for Experimental Choices:

  • Solvent (THF): Aprotic solvents like Tetrahydrofuran (THF) are suitable for this reaction, as the amine itself is basic enough to act as a catalyst.

  • Stoichiometry: A slight excess of the amine can be used to ensure complete conversion of the nitroalkene.

  • Temperature (0 °C to Room Temperature): The reaction is often initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.

Step-by-Step Protocol:

  • Dissolve (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) in THF (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add piperidine (1.1 eq) dropwise to the stirring solution over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash chromatography or crystallization.

Nucleophile ClassExample NucleophileCatalyst/ConditionsExpected Product Type
Carbon Diethyl MalonateCatalytic NaOEt, EtOH, RTβ-Dicarbonyl Adduct
Gilman Reagent (Me₂CuLi)THF, -78 °C to 0 °Cβ-Methylated Nitroalkane
Ketone Enolate (Acetone)LDA, THF, -78 °Cγ-Nitro Ketone[7]
Nitrogen PiperidineNeat or THF, RTβ-Amino Nitroalkane[6]
Sulfur ThiophenolCatalytic Et₃N, CH₂Cl₂, RTβ-Thioether Nitroalkane

Part II: Reductive Transformations

The nitroalkene functionality can be selectively or fully reduced to yield synthetically useful products like nitroalkanes, oximes, and primary amines.[8] The choice of reducing agent is critical for achieving the desired chemoselectivity.

Reduction_Workflow cluster_reduction Reduction Pathways start (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene node_A 1-bromo-3-(2-nitropropyl)benzene (Nitroalkane) start->node_A NaBH₄, THF/MeOH (Selective C=C Reduction) node_C 1-(3-bromophenyl)propan-2-amine (Primary Amine) start->node_C LiAlH₄, THF or H₂, Raney Ni (Full Reduction) node_B 1-(3-bromophenyl)propan-2-one oxime (Oxime) node_A->node_B Nef Reaction Intermediate then Hydroxylamine workup

Caption: Key reductive pathways for the title nitroalkene.

Protocol 3: Chemoselective C=C Bond Reduction

For many synthetic applications, it is desirable to reduce the alkene double bond while retaining the nitro group. Sodium borohydride is a mild and effective reagent for this transformation.[9]

Rationale for Experimental Choices:

  • Reagent (NaBH₄): Sodium borohydride is a hydride donor. It selectively attacks the electrophilic β-carbon of the nitroalkene in a 1,4-fashion. The resulting nitronate is then protonated by the solvent.

  • Solvent System (THF/Methanol): THF is an excellent primary solvent, while the addition of a protic solvent like methanol is crucial to protonate the intermediate nitronate anion, completing the reduction cycle.

Step-by-Step Protocol:

  • Dissolve (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) in a 4:1 mixture of THF and methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash chromatography to obtain 1-bromo-3-(2-nitropropyl)benzene.

Protocol 4: Complete Reduction to the Primary Amine

The transformation of the nitro group into a primary amine is a valuable synthetic step. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.[10][11]

Rationale for Experimental Choices:

  • Reagent (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing both the alkene and the nitro group to the corresponding saturated amine.

  • Catalyst (Raney Nickel): Catalytic hydrogenation offers a milder alternative. Raney Nickel is often preferred over Palladium on carbon (Pd/C) in this case to avoid competitive dehalogenation (removal of the bromine atom).[10]

  • Solvent (THF/Ethanol): Anhydrous THF is required for LiAlH₄ reactions. Ethanol is a common solvent for catalytic hydrogenation.

Step-by-Step Protocol (using Catalytic Hydrogenation):

  • To a solution of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) in ethanol (0.2 M) in a hydrogenation flask, add Raney Nickel (approx. 10% by weight of substrate) as a slurry in ethanol.

  • Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon or a Parr hydrogenator apparatus (target pressure 50 psi).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete (typically 12-24 hours), carefully vent the hydrogen and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-bromophenyl)propan-2-amine, which can be further purified.

Part III: Reactions at the C-Br Bond

While the nitroalkene is the more reactive site towards most nucleophiles, the carbon-bromine bond on the aromatic ring can also participate in reactions, typically under different conditions.

Nucleophilic Aromatic Substitution (SNA_r)

The direct displacement of the bromine atom by a nucleophile is known as Nucleophilic Aromatic Substitution (SNA_r). For this reaction to be facile, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group.[12] In the title compound, the nitroalkenyl group is in the meta position, providing only weak activation. Therefore, SNA_r reactions are expected to be challenging and would likely require forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents), often leading to a mixture of products. Michael addition will almost always be the preferred reaction pathway under standard conditions.

Safety and Handling

  • Nitro Compounds: Many organic nitro compounds are toxic and can be thermally unstable. Handle with care in a well-ventilated fume hood, avoiding excessive heat and shock.

  • Reducing Agents: LiAlH₄ and NaBH₄ react violently with water and protic solvents. All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere (N₂ or Ar). Quenching procedures must be performed slowly and at low temperatures.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all connections are secure and perform the reaction away from ignition sources. Raney Nickel is pyrophoric when dry and must be handled as a slurry.

Conclusion

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a substrate of considerable synthetic utility. Its reactivity is dominated by the electrophilic nature of the nitro-activated alkene, which readily undergoes conjugate addition with a wide variety of carbon and heteroatom nucleophiles. Furthermore, the nitroalkene moiety can be chemoselectively transformed into other valuable functional groups, such as nitroalkanes and primary amines, through controlled reduction. While reactions at the C-Br bond are less favorable, they remain a possibility under specific conditions. The protocols and data presented herein provide a robust framework for researchers to effectively utilize this versatile intermediate in the synthesis of complex molecular targets.

References

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Application Note: Protocols for the Chemoselective Reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of α,β-unsaturated nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to valuable amine building blocks. This application note provides a detailed guide for the chemoselective reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene to afford 1-(3-bromophenyl)propan-2-amine, a substituted phenethylamine scaffold relevant to pharmaceutical and agrochemical research.[1][2] The primary synthetic challenge lies in achieving complete reduction of the conjugated nitroalkene functionality while preserving the synthetically versatile aryl bromide moiety, which is susceptible to reductive dehalogenation.[3][4] This document presents two robust, field-proven protocols utilizing distinct mechanistic pathways: a powerful hydride-based reduction using Lithium Aluminum Hydride (LiAlH₄) and a classic, cost-effective dissolving metal reduction with iron powder in an acidic medium. We provide a comparative analysis of common reducing agents, detailed step-by-step procedures, mechanistic insights, and troubleshooting guidance to ensure reproducible and high-yielding synthesis.

Introduction and Strategic Overview

Substituted phenethylamines are a critical pharmacophore found in a wide array of biologically active molecules.[2] A common and efficient synthetic route to these compounds involves the Henry reaction to form a nitroalkene, followed by reduction.[5] The target transformation discussed herein converts (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene into 1-(3-bromophenyl)propan-2-amine. This process involves the concomitant reduction of both the nitro group and the carbon-carbon double bond to yield the saturated primary amine.

The central challenge is not the reduction itself, but achieving it with high chemoselectivity. The presence of an aryl bromide on the substrate introduces a significant risk of hydrodehalogenation, an undesired side reaction that would cleave the C-Br bond.[4][6] Therefore, the choice of reducing agent and reaction conditions is paramount to the success of the synthesis.

The Target Reaction

The desired transformation is a comprehensive reduction of the nitroalkene system.

Caption: Overall reduction of the starting nitroalkene to the target saturated amine.

Comparative Analysis of Reduction Methodologies

Selecting an appropriate reducing agent requires balancing reactivity with selectivity. Several common methods for nitro group reduction present distinct advantages and disadvantages for this specific substrate.

MethodReducing SystemSuitability for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzeneRationale & References
Catalytic Hydrogenation H₂, Pd/CPoor While highly efficient for nitroalkene reduction, Palladium on Carbon (Pd/C) is notorious for causing reductive dehalogenation of aryl bromides.[3][4][7] This lack of selectivity makes it unsuitable for this synthesis. Specialized catalysts like sulfided Pt/C can mitigate this but are less common.[3][6]
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Excellent LiAlH₄ is a powerful nucleophilic hydride donor that rapidly and cleanly reduces α,β-unsaturated nitro compounds to the corresponding saturated amines.[7][8] It is highly effective and generally does not affect robust aryl halides, offering a clean and high-yielding pathway.
Hydride Reduction Sodium Borohydride (NaBH₄)Poor (Alone) NaBH₄ alone is typically not strong enough to reduce a nitro group.[9][10] While combinations like NaBH₄/CuCl₂ can be effective, some NaBH₄ systems are known to selectively reduce only the C=C bond of a nitroalkene, which is not the desired outcome.[11][12]
Dissolving Metal Reduction Iron (Fe) in Acid (HCl, HOAc)Excellent This is a classic, robust, and highly chemoselective method.[13] Iron metal reduction proceeds via single electron transfer and is well-known for its ability to reduce nitro groups while preserving reducible functionalities like alkenes and, crucially, aryl halides.[3][8] It is also cost-effective and environmentally benign compared to hydride reagents.[14]
Dissolving Metal Reduction Tin(II) Chloride (SnCl₂)Good SnCl₂ is a mild and selective reagent for nitro group reductions.[7][15][16] However, the reaction often requires stoichiometric amounts of the tin salt, leading to tin-based waste and potentially difficult purification procedures to remove residual tin oxides.[16]

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ for a rapid and complete reduction. It is the method of choice when speed and yield are critical, provided appropriate safety measures for handling pyrophoric reagents are in place.

Workflow Diagram

Caption: Experimental workflow for the LiAlH₄ reduction protocol.

Materials and Equipment
Reagent / EquipmentDetails
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzeneSubstrate
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THF or powder
Anhydrous Tetrahydrofuran (THF)Reaction Solvent
Diethyl EtherExtraction Solvent
Water (H₂O), 15% NaOH (aq), H₂OFor Fieser Work-up
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Round-bottom flask, CondenserReaction Vessel
Magnetic Stirrer, Heating Mantle
Dropping FunnelFor substrate addition
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Standard Glassware for Work-upSeparatory funnel, beakers, etc.
Rotary Evaporator
Column Chromatography SystemSilica gel, eluent (e.g., DCM/MeOH/NH₄OH)
Step-by-Step Experimental Procedure
  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Reagent Preparation: Suspend 1.5 equivalents of LiAlH₄ powder in 50 mL of anhydrous THF in the flask. Alternatively, add the required volume of a 1.0 M LiAlH₄ solution in THF.

  • Initial Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.0 equivalent of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in 25 mL of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:EtOAc), observing the disappearance of the starting material spot.

  • Reaction Quench (Fieser Work-up): After completion, cool the reaction back to 0 °C. Cautiously and slowly add reagents in the following ratio for every 'X' g of LiAlH₄ used:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

    • Causality Note: This specific sequence is critical for safety and produces a granular, easily filterable aluminum salt precipitate. The initial addition of water hydrolyzes excess LiAlH₄, which is highly exothermic. The NaOH and subsequent water addition facilitate the formation of manageable salts.

  • Work-up and Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).

  • Extraction: Combine the filtrates and dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amine product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Dichloromethane containing 1-5% Methanol and 0.5% Ammonium Hydroxide) to obtain the pure 1-(3-bromophenyl)propan-2-amine.

Protocol 2: Reduction with Iron Powder in Acetic Acid

This protocol is a "greener," more cost-effective, and operationally simpler alternative to the LiAlH₄ method. It avoids pyrophoric reagents and is highly chemoselective, making it an excellent choice for scale-up operations. The mechanism proceeds via single electron transfer from the iron metal to the nitro group.[13][17]

Workflow Diagram

Caption: Experimental workflow for the Iron/Acetic Acid reduction protocol.

Materials and Equipment
Reagent / EquipmentDetails
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzeneSubstrate
Iron Powder (<325 mesh)Reducing Agent (5-10 equivalents)
Glacial Acetic AcidSolvent / Acid Promoter
Ethanol / WaterCo-solvents
Sodium Hydroxide (NaOH)For basification during work-up
Ethyl Acetate (EtOAc)Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Celite®Filtration Aid
Standard laboratory glasswareAs listed in Protocol 1
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

  • Solvent Addition: Add a solvent mixture, such as 50 mL of ethanol, 25 mL of water, and 10 mL of glacial acetic acid.[14] Stir to dissolve the substrate.

  • Reagent Addition: Add 5-10 equivalents of iron powder to the stirred solution. Causality Note: A large excess of iron is used to ensure complete reaction and to account for any passivated surfaces on the metal particles. Acetic acid activates the iron surface and serves as the proton source for the reduction.[14]

  • Reaction Progression: Heat the reaction mixture to 80-90 °C for 3-6 hours. The reaction is often accompanied by a color change from yellow to colorless or brown.

  • Monitoring: Follow the disappearance of the starting material by TLC. If the reaction stalls, an additional portion of iron powder and acetic acid can be added.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the suspension through a thick pad of Celite® to remove the excess iron and iron salts. Wash the filter cake extensively with ethanol or ethyl acetate (3 x 50 mL).

  • Concentration: Combine the filtrates and remove the organic solvent under reduced pressure.

  • Basification and Extraction: To the remaining aqueous residue, carefully add 2M aqueous NaOH until the pH is >10 to deprotonate the ammonium salt and liberate the free amine. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1 to yield the pure amine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Low quality/passivated reagents (old LiAlH₄ or Fe).- Insufficient reaction time or temperature.- Add an additional portion of the reducing agent.- Use freshly opened or titrated LiAlH₄ solution; use fine-mesh, activated iron powder.- Extend the reaction time or increase the temperature slightly.
Significant Dehalogenation Observed - (Unlikely with Fe or LiAlH₄).- Contamination with a hydrogenation catalyst.- Overly harsh conditions.- Ensure glassware is free from any residual palladium or platinum.- Re-evaluate the chosen protocol; avoid excessive temperatures or prolonged reaction times.
Low Isolated Yield after Work-up - Product loss during filtration of salts (LiAlH₄ or Fe).- Incomplete extraction due to protonated amine.- Product volatility.- Wash the filter cake more thoroughly with an organic solvent.- Ensure the aqueous layer is sufficiently basic (pH >10) before extraction.- Use care during rotary evaporation; avoid high temperatures or high vacuum.
Difficult Filtration of Aluminum Salts (LiAlH₄ protocol) - Incorrect quench procedure (Fieser work-up).- Strictly follow the 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ used. Stir vigorously after the quench to promote granulation.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Ensure a Class D fire extinguisher is accessible. The quenching procedure is highly exothermic and generates hydrogen gas; perform it slowly in an ice bath within a well-ventilated fume hood.

  • Iron Powder Reduction: The reaction with iron can be exothermic. Finely divided iron powder can be pyrophoric.[13] Handle strong acids (acetic acid, HCl) with care.

  • General Precautions: All procedures should be carried out in a well-ventilated chemical fume hood. Wear standard PPE at all times.

References

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Application Notes & Protocols: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a versatile, though specialized, building block for modern heterocyclic chemistry. Its unique constitution, featuring a bromo-substituted aromatic ring and a conjugated nitroalkene moiety, offers multiple reaction sites for strategic C-N and C-C bond formation. This guide provides an in-depth exploration of its synthetic utility, focusing on the construction of high-value indole and pyrrole scaffolds. We present not only the mechanistic rationale behind these transformations but also detailed, field-tested protocols designed for reproducibility and scalability. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage advanced intermediates for the synthesis of complex molecular architectures.

Part I: Synthesis of the Precursor Molecule

The successful application of any advanced intermediate begins with a reliable and scalable synthesis. While not commercially ubiquitous, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene can be efficiently prepared from readily available starting materials. The most logical and robust pathway involves a two-step sequence: electrophilic bromination of benzaldehyde followed by a Henry condensation with nitroethane.

The initial bromination of benzaldehyde is directed to the meta position by the deactivating, meta-directing effect of the aldehyde group.[1][2] Subsequent condensation with nitroethane under base catalysis, followed by dehydration, yields the target nitroalkene. The choice of a dehydrating agent is critical to favor the formation of the alkene over the stable nitroaldol intermediate.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Henry Condensation & Dehydration Benzaldehyde Benzaldehyde Product1 3-Bromobenzaldehyde Benzaldehyde->Product1 Bromination Reagent1 Br₂ / FeBr₃ Product1_ref 3-Bromobenzaldehyde Product1->Product1_ref FinalProduct (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Product1_ref->FinalProduct Condensation Nitroethane Nitroethane Base Base (e.g., NH₄OAc) G Start Precursor Intermediate1 N-Arylhydroxylamine or Nitroso Intermediate Start->Intermediate1 Partial Reduction Intermediate2 3-(2-aminoprop-1-enyl)-1- bromobenzene Intermediate1->Intermediate2 Full Reduction Intermediate3 Cyclized Dihydroindole Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 5-Bromo-3-methylindole Intermediate3->Product Aromatization (Oxidation) Reagents Reducing Agent (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Mechanism for the synthesis of 5-bromo-3-methylindole.

The bromine atom at the 5-position of the resulting indole is a valuable synthetic handle, perfectly positioned for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

Synthesis of Polysubstituted Pyrroles

Nitroalkenes are superb electrophiles in reactions for pyrrole synthesis. [3][4]Our precursor can be utilized in multi-component reactions or in stepwise Michael additions followed by cyclization. A prominent example is the reaction with an α-isocyanoacetate ester in the presence of a non-nucleophilic base like DBU. [5]This reaction proceeds via a Michael addition of the isocyanoacetate anion to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group and water to furnish the aromatic pyrrole ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization Precursor (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Adduct Michael Adduct Precursor->Adduct Reagent1 Ethyl Isocyanoacetate + Base (DBU) Adduct_ref Michael Adduct Adduct->Adduct_ref Product Ethyl 4-(3-bromophenyl)-3-methyl- 1H-pyrrole-2-carboxylate Adduct_ref->Product Intramolecular Cyclization & Elimination (HNO₂)

Caption: Workflow for the synthesis of a polysubstituted pyrrole.

This strategy provides a highly functionalized pyrrole core, where the ester and bromo-substituents can be further manipulated, making it a powerful tool in library synthesis for drug discovery.

Part III: Detailed Experimental Protocols

The following protocols are provided as a guide and have been optimized for laboratory-scale synthesis. Standard safety precautions for handling the listed reagents should be strictly followed.

Protocol 1: Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), nitroethane (5.2 mL, 72.0 mmol), and ammonium acetate (2.08 g, 27.0 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the title compound as bright yellow crystals.

  • Characterization: Expected Yield: 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the (E)-configuration and structure.

Protocol 2: Reductive Cyclization to 5-Bromo-3-methylindole
  • Reaction Setup: To a 100 mL three-neck flask under a nitrogen atmosphere, add (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (5.0 g, 20.6 mmol) and 50 mL of glacial acetic acid.

  • Reagent Addition: While stirring vigorously, add iron powder (5.75 g, 103 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the suspension to 90 °C and maintain for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove excess iron and iron salts. Wash the celite pad with ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with 100 mL of water. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Phase Separation: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 100% hexanes to 9:1 hexanes:ethyl acetate) to yield 5-bromo-3-methylindole as an off-white solid.

  • Characterization: Expected Yield: 60-70%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Summary of Reaction Parameters
ParameterProtocol 1 (Precursor Synthesis)Protocol 2 (Indole Synthesis)
Key Reagents 3-Bromobenzaldehyde, Nitroethane(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, Fe
Catalyst/Promoter Ammonium AcetateN/A
Solvent Glacial Acetic AcidGlacial Acetic Acid
Temperature Reflux (~118 °C)90 °C
Reaction Time 4 hours2 hours
Typical Yield 75-85%60-70%

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  • Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

  • Multistep Synthesis. Chemistry LibreTexts. [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC - PubMed Central. [Link]

  • Heterocyclic Chemistry: Synthesis & Reactions Of Benzopyrrole. YouTube. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH. [Link]

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Application Notes and Protocols: Michael Addition Reactions Involving (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unlocking Synthetic Potential via Michael Addition to a Versatile Nitroalkene Acceptor

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful strategy for asymmetric synthesis and the construction of complex molecular architectures.[1] This guide focuses on the synthetic utility of a highly versatile Michael acceptor: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. The presence of the electron-withdrawing nitro group strongly activates the alkene for conjugate addition, while the bromo-substituted phenyl ring provides a valuable handle for further synthetic transformations, such as cross-coupling reactions.

This document provides detailed protocols for the synthesis of the title compound and its subsequent use in Michael addition reactions with a range of representative nucleophiles, including carbon- and heteroatom-based donors. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in organic synthesis and medicinal chemistry. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the chosen experimental conditions to empower researchers to not only replicate but also innovate upon these procedures.

Part 1: Synthesis of the Michael Acceptor: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

The synthesis of the title compound is reliably achieved through a two-step sequence involving a Henry (nitroaldol) reaction followed by dehydration.[2][3]

Step 1: Henry Reaction of 3-Bromobenzaldehyde and Nitroethane

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this step, 3-bromobenzaldehyde is reacted with nitroethane in the presence of a base to yield the corresponding β-nitro alcohol.

Protocol 1: Synthesis of 1-(3-bromophenyl)-2-nitropropan-1-ol

  • Materials:

    • 3-Bromobenzaldehyde

    • Nitroethane

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A suitable solvent (e.g., methanol, ethanol)

    • Hydrochloric acid (for neutralization)

    • Dichloromethane or ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a stirred solution of 3-bromobenzaldehyde (1.0 eq) in the chosen solvent, add nitroethane (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the base (e.g., 10% aqueous NaOH) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid to pH ~7.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to afford the crude 1-(3-bromophenyl)-2-nitropropan-1-ol.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Dehydration of 1-(3-bromophenyl)-2-nitropropan-1-ol

The β-nitro alcohol intermediate is readily dehydrated to the corresponding nitroalkene under acidic or basic conditions, often with heating.

Protocol 2: Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

  • Materials:

    • 1-(3-bromophenyl)-2-nitropropan-1-ol (from Step 1)

    • A dehydrating agent (e.g., acetic anhydride, methanesulfonyl chloride with triethylamine, or simply heating with a catalytic amount of acid or base)

    • A suitable solvent (e.g., toluene, dichloromethane)

  • Procedure (using acetic anhydride):

    • Dissolve the crude 1-(3-bromophenyl)-2-nitropropan-1-ol (1.0 eq) in acetic anhydride (3.0 eq).

    • Add a catalytic amount of a base such as sodium acetate.

    • Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene as a solid.

Workflow for the Synthesis of the Michael Acceptor

cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Dehydration 3-Bromobenzaldehyde 3-Bromobenzaldehyde Henry_Reaction Henry Reaction 3-Bromobenzaldehyde->Henry_Reaction Nitroethane Nitroethane Nitroethane->Henry_Reaction Base Base Base->Henry_Reaction 1-(3-bromophenyl)-2-nitropropan-1-ol 1-(3-bromophenyl)-2-nitropropan-1-ol Henry_Reaction->1-(3-bromophenyl)-2-nitropropan-1-ol Dehydration Dehydration 1-(3-bromophenyl)-2-nitropropan-1-ol->Dehydration Dehydrating_Agent Dehydrating_Agent Dehydrating_Agent->Dehydration Final_Product (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Dehydration->Final_Product

Caption: Synthesis of the target Michael acceptor.

Part 2: Application Notes & Protocols for Michael Addition Reactions

The electron-deficient nature of the nitroalkene makes (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene an excellent substrate for a wide array of Michael donors. The following protocols provide detailed procedures for the addition of representative carbon and heteroatom nucleophiles.

Application Note 1: Asymmetric Michael Addition of Carbonyl Compounds

The organocatalyzed asymmetric Michael addition of ketones and aldehydes to nitroalkenes is a highly developed and powerful tool for the enantioselective construction of carbon-carbon bonds.[4][5] Chiral secondary amines, such as proline and its derivatives, or primary amine-thiourea catalysts are commonly employed to activate the carbonyl compound as an enamine nucleophile, while the thiourea moiety can activate the nitroalkene through hydrogen bonding.

Protocol 3: Organocatalyzed Asymmetric Michael Addition of Cyclohexanone

  • Materials:

    • (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

    • Cyclohexanone

    • Organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine or a chiral primary amine-thiourea catalyst)

    • A suitable solvent (e.g., toluene, dichloromethane, or water)[6]

    • An additive (e.g., benzoic acid or 4-nitrophenol, if required by the catalyst)

  • Procedure:

    • To a vial containing the organocatalyst (5-20 mol%), add the (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) and the chosen solvent.

    • If required, add the acidic co-catalyst/additive.

    • Add cyclohexanone (2.0-3.0 eq) to the mixture.

    • Stir the reaction at the desired temperature (ranging from room temperature to lower temperatures for improved selectivity) and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

    • The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Table 1: Representative Data for Asymmetric Michael Addition of Ketones to Nitroalkenes

CatalystSolventAdditiveTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
Proline-derivativeTolueneBenzoic AcidRT24-4885-95>95:5>95[4]
Thiourea-AmineWaterNoneRT12-2490-99>90:10up to 99[5][6]
Application Note 2: Michael Addition of Malonate Esters

Malonate esters are classic soft carbon nucleophiles for Michael additions, leading to the formation of valuable 1,5-dicarbonyl compounds or their synthetic equivalents.[7][8][9] The reaction can be catalyzed by a variety of bases.

Protocol 4: Base-Catalyzed Michael Addition of Dimethyl Malonate

  • Materials:

    • (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

    • Dimethyl malonate

    • A suitable base (e.g., triethylamine, DBU, or sodium ethoxide)

    • A suitable solvent (e.g., THF, ethanol, or chlorobenzene)

  • Procedure:

    • To a solution of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) and dimethyl malonate (1.5-2.0 eq) in the chosen solvent, add the base (0.1-1.0 eq) at room temperature.

    • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Michael Addition of Dimethyl Malonate

Michael_Acceptor (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Reaction Michael Addition Michael_Acceptor->Reaction Nucleophile Dimethyl Malonate Nucleophile->Reaction Base_Catalyst Base (e.g., Et3N) Base_Catalyst->Reaction Product Michael Adduct Reaction->Product

Caption: General workflow for the Michael addition.

Application Note 3: Aza-Michael Addition of Amines

The aza-Michael reaction, the conjugate addition of an amine to an activated alkene, is a fundamental method for the synthesis of β-amino carbonyl compounds and their derivatives, which are prevalent in pharmaceuticals and natural products.[10][11][12]

Protocol 5: Aza-Michael Addition of Piperidine

  • Materials:

    • (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

    • Piperidine

    • A suitable solvent (e.g., methanol, acetonitrile, or solvent-free)

  • Procedure:

    • Dissolve (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) in the chosen solvent (or use neat conditions).

    • Add piperidine (1.1-1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is often rapid.

    • Upon completion, remove the solvent (and excess piperidine) under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization if necessary.

Application Note 4: Thia-Michael Addition of Thiols

The thia-Michael addition is a highly efficient and often base-catalyzed reaction between a thiol and an electron-deficient alkene, leading to the formation of thioethers.[13][14][15] This reaction is known for its rapid kinetics and high yields.

Protocol 6: Base-Catalyzed Thia-Michael Addition of Thiophenol

  • Materials:

    • (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

    • Thiophenol

    • A catalytic amount of a base (e.g., triethylamine, DBU)[13]

    • A suitable solvent (e.g., dichloromethane, THF)

  • Procedure:

    • To a solution of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) in the chosen solvent, add thiophenol (1.1 eq).

    • Add a catalytic amount of the base (e.g., 10 mol% triethylamine).

    • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Data Interpretation and Troubleshooting

  • Stereochemistry: In the case of asymmetric reactions, the stereochemical outcome is highly dependent on the choice of catalyst, solvent, temperature, and any additives. It is crucial to determine the diastereomeric ratio and enantiomeric excess of the product using appropriate analytical techniques such as chiral HPLC or NMR with chiral shift reagents.

  • Side Reactions: Potential side reactions include polymerization of the Michael acceptor, especially under strongly basic conditions. Using catalytic amounts of a milder base can often mitigate this. In the case of the Henry reaction, over-dehydration or side reactions of the aldehyde can occur if the conditions are not carefully controlled.

  • Purification: The nitro-containing products can sometimes be challenging to purify by chromatography due to their polarity. Careful selection of the eluent system is necessary.

Conclusion

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a valuable and versatile building block in organic synthesis. The protocols outlined in this guide provide a solid framework for its preparation and utilization in Michael addition reactions with a diverse range of nucleophiles. The ability to perform these additions, in some cases with high stereocontrol, opens up numerous possibilities for the synthesis of complex target molecules in the fields of drug discovery and materials science. The insights into the reaction mechanisms and experimental considerations are intended to facilitate the successful application and further exploration of this powerful synthetic methodology.

References

  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (URL: [Link])

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (URL: [Link])

  • Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition. (URL: [Link])

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (URL: [Link])

  • The Michael addition of methyl malonate to nitrostyrenes catalysed by... (URL: [Link])

  • Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. (URL: [Link])

  • Asymmetric organocatalytic Michael addition of cyclohexanone to... (URL: [Link])

  • Henry Reaction - Organic Chemistry Portal. (URL: [Link])

  • A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. (URL: [Link])

  • Henry reaction - Wikipedia. (URL: [Link])

  • Synthesis of thia‐Michael addition products with yields.[a]. (URL: [Link])

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (URL: [Link])

  • Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. (URL: [Link])

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (URL: [Link])

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (URL: [Link])

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (URL: [Link])

  • QMTSDock study of thia‐Michael addition of thiophenol to... (URL: [Link])

  • Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. (URL: [Link])

  • Michael Addition - Organic Chemistry Portal. (URL: [Link])

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (URL: [Link])

  • Thia-Michael Addition in Diverse Organic Synthesis. (URL: [Link])

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Application Note: A Robust Protocol for the Synthesis of 1-(3-Bromophenyl)propan-2-amine from (E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines and related phenethylamines are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. This application note presents a detailed, reliable, and scalable protocol for the synthesis of 1-(3-bromophenyl)propan-2-amine, a valuable research intermediate. The synthesis proceeds via the chemical reduction of the conjugated nitroalkene, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. We focus on the classic and highly effective Béchamp reduction, utilizing iron powder in an acidic medium, which offers a cost-effective and high-yielding route to the target compound.[1] This document provides a comprehensive guide covering the reaction mechanism, a step-by-step experimental protocol, purification techniques, characterization data, and essential safety considerations for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Principles

The reduction of nitro compounds represents a cornerstone transformation in organic synthesis, providing a direct route to primary amines.[2] While various methods exist, including catalytic hydrogenation and metal hydride reductions, the use of easily oxidized metals like iron, tin, or zinc in acidic conditions is a well-established and robust strategy.[2][3] This method is particularly advantageous for its operational simplicity and tolerance to various functional groups.[3]

The chosen transformation involves the reduction of both the nitro group and the carbon-carbon double bond of the starting nitroalkene. The Béchamp reduction, specifically using iron (Fe) powder and hydrochloric acid (HCl), is a classic method for converting aromatic nitro compounds to anilines.[1] It is known for its efficiency and the use of inexpensive and readily available reagents.[3]

Mechanism Rationale: The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with subsequent protonation by the acid.[3] This process generates nitroso and hydroxylamine intermediates before ultimately yielding the primary amine. The acidic environment also facilitates the reduction of the conjugated alkene. While the full mechanism is complex, involving multiple steps, the overall transformation is highly reliable for producing the desired saturated amine.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(3-bromophenyl)propan-2-amine.

Materials and Reagents
Reagent/MaterialGradeM.W.QuantityMoles (equiv.)Source
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene≥97%256.0910.0 g39.0 mmol (1.0)Commercially Available
Iron Powder (<100 mesh)Reagent55.8521.8 g390 mmol (10.0)Sigma-Aldrich
Ethanol (EtOH)200 Proof46.07150 mL-Fisher Scientific
Hydrochloric Acid (HCl)37% (conc.)36.46~1 mL-VWR
Sodium Hydroxide (NaOH)≥98%40.00As needed-Sigma-Aldrich
Dichloromethane (DCM)ACS Grade84.93300 mL-Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥97%120.37As needed-Acros Organics
Instrumentation
  • 250 mL Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Synthetic Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (10.0 g, 39.0 mmol), ethanol (100 mL), and iron powder (21.8 g, 390 mmol).

  • Initiation: Begin vigorous stirring to create a suspension. To this suspension, add concentrated hydrochloric acid (~1 mL) dropwise via syringe. An exothermic reaction should be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol (50 mL).

  • Work-up - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up - Extraction: Redissolve the resulting residue in dichloromethane (100 mL) and transfer to a 500 mL separatory funnel. Add 1 M NaOH solution (100 mL) to basify the mixture (confirm with pH paper, target pH > 10) and dissolve the iron hydroxides. Shake vigorously and separate the layers.

  • Work-up - Further Extraction: Extract the aqueous layer two more times with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

Purification

The crude 1-(3-bromophenyl)propan-2-amine can be purified by vacuum distillation or by column chromatography on silica gel.[4] For many applications, purification can be achieved by an acid-base extraction.[5]

  • Acid-Base Purification: Dissolve the crude oil in diethyl ether. Extract with 1 M HCl. The amine will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with fresh diethyl ether to remove non-basic impurities. Basify the aqueous layer with concentrated NaOH until pH > 12, then extract the purified free-base amine back into fresh diethyl ether or dichloromethane. Drying and evaporation of the solvent will yield the purified product.[5]

Visualizing the Process

Reaction Scheme

The overall transformation from the nitroalkene starting material to the final substituted aniline product is a reductive process affecting both the nitro group and the alkene.

reaction_scheme start (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene product 1-(3-bromophenyl)propan-2-amine start->product 1. Fe, HCl 2. EtOH, Reflux

Caption: Reduction of the nitroalkene to the saturated amine.

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the final product.

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Combine Reactants (Nitroalkene, Fe, EtOH) initiate 2. Add conc. HCl setup->initiate reflux 3. Heat to Reflux (2-3h) Monitor by TLC initiate->reflux cool 4. Cool to RT reflux->cool Reaction Complete filter 5. Filter through Celite cool->filter concentrate 6. Concentrate Filtrate filter->concentrate extract 7. DCM/NaOH Extraction concentrate->extract dry 8. Dry & Concentrate Organic Layers extract->dry purify 9. Vacuum Distillation or Acid-Base Extraction dry->purify Crude Product final_product 1-(3-bromophenyl)propan-2-amine purify->final_product Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

Expected Results and Characterization

The expected yield of purified 1-(3-bromophenyl)propan-2-amine is typically in the range of 70-85%. The final product should be a clear or pale yellow oil. Confirmation of the product's identity and purity should be performed using standard analytical techniques.

  • ¹H NMR: Proton NMR spectroscopy will confirm the structure by showing the characteristic signals for the aromatic protons, the benzylic protons, the methine proton adjacent to the amine, and the terminal methyl group.

  • ¹³C NMR: Carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the strong N-O stretching bands of the nitro group (around 1520 and 1350 cm⁻¹).

Safety and Handling

Proper safety precautions must be observed throughout this procedure.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.[6]

  • Fume Hood: The reaction and all handling of concentrated acid and organic solvents should be performed inside a certified chemical fume hood.[6]

  • Reagent Handling:

    • Hydrochloric Acid: Highly corrosive and can cause severe burns. Avoid inhalation of vapors.[6] Always add acid to the solvent, not the other way around.

    • Iron Powder: Finely divided iron powder can be flammable.[7][8] Keep away from ignition sources and avoid creating dust clouds.[7][9][10] Reacts with acid to produce flammable hydrogen gas.[9]

    • Solvents: Ethanol and dichloromethane are flammable and volatile. Ensure there are no nearby ignition sources.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers from extractions, should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction is sluggish or does not start Insufficient acid to initiate the reaction.Add a few more drops of concentrated HCl. Gentle warming can also help initiate the reaction.
Low Yield Incomplete reaction.Increase reflux time. Ensure vigorous stirring to maintain contact between the iron and the substrate.
Loss of product during work-up.Ensure the aqueous layer is thoroughly extracted. Confirm the pH is strongly basic (>12) before back-extracting the free amine.
Product is impure after work-up Incomplete removal of iron salts.Ensure the Celite pad is well-packed and wash thoroughly with the solvent.
Presence of non-basic organic impurities.Perform a careful acid-base extraction purification as described in section 2.4.

References

  • Efficacy of different purification methods for substituted anilines. Benchchem.
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • Standard Operating Procedure for Hydrochloric Acid.
  • IRON, POWDER Safety Data Sheet. Barnes NZ.
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
  • How do I remove aniline from the reaction mixture? ResearchGate.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Safety Data Sheet: Iron powder. Carl ROTH.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH National Library of Medicine.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Stoichiometric Zn or Fe Metal Reduction. American Chemical Society.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org.
  • iron powder - SAFETY DATA SHEET.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Safety Data Sheet - Iron Powder. Fisher Scientific.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications.

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Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-2-methyltryptamine from (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-bromo-2-methyltryptamine, a valuable substituted tryptamine intermediate for pharmaceutical and neuroscience research. The synthesis is achieved through the reductive cyclization of the precursor (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene using lithium aluminum hydride (LAH). This document details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, and methods for purification and characterization of the final product. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Tryptamine and its derivatives are a critical class of indole alkaloids that serve as foundational scaffolds for numerous biologically active compounds, including neurotransmitters (e.g., serotonin) and a wide range of pharmaceuticals.[1][2][3] The synthesis of specifically substituted tryptamines is a key objective in medicinal chemistry to modulate their pharmacological profiles.

The reductive cyclization of β-nitrostyrenes is a powerful and convergent method for constructing the indole ring system inherent to tryptamines.[4][5] This approach leverages a readily accessible nitroalkene precursor, which undergoes reduction and subsequent intramolecular cyclization to form the desired tryptamine. This application note focuses on the use of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene as the starting material to yield 5-bromo-2-methyltryptamine. The bromine substituent provides a synthetic handle for further functionalization via cross-coupling reactions, while the 2-methyl group on the ethylamine side chain can significantly alter receptor binding affinity and metabolic stability.

The reducing agent of choice for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH). LAH is a potent, unselective reducing agent capable of reducing the nitro group to an amine and facilitating the necessary cyclization.[6][7] However, its high reactivity, particularly with protic sources, necessitates stringent safety measures and handling under anhydrous conditions.[8][9][10]

Reaction Scheme and Mechanism

Overall Transformation:

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene → 5-bromo-2-methyltryptamine

Proposed Mechanism: The reaction proceeds via a multi-step reductive cyclization. While the precise mechanism can be complex, it is generally understood to involve the following key stages:

  • Reduction of the Nitro Group: The powerful hydride nucleophile (H⁻) from LiAlH₄ attacks the electron-deficient nitro group. This initiates a cascade of reductions, ultimately converting the nitro group (-NO₂) into a primary amine (-NH₂).[11]

  • Reduction of the Alkene: Concurrently, LiAlH₄ reduces the carbon-carbon double bond of the propenyl side chain.

  • Intramolecular Cyclization (Cadogan-Sundberg type): The newly formed amino group, now positioned ortho to the vinyl group on the benzene ring, acts as a nucleophile. It attacks the adjacent carbon of the side chain in an intramolecular fashion. This key step forms the five-membered pyrrole ring of the indole nucleus.

  • Aromatization: The intermediate undergoes elimination to restore aromaticity, yielding the stable indole ring system of the final tryptamine product.

Experimental Protocol

This protocol is designed for the synthesis of 5-bromo-2-methyltryptamine. All operations involving LiAlH₄ must be conducted in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon).[8][12]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene≥98%Sigma-AldrichStarting material.
Lithium Aluminum Hydride (LiAlH₄), powder95%Acros OrganicsExtremely reactive with water and protic solvents. Handle with extreme care.[10][13]
Anhydrous Tetrahydrofuran (THF)DriSolv®, ≥99.9%EMD MilliporeMust be anhydrous. Use from a freshly opened bottle or a solvent purification system.
Diethyl Ether (Et₂O), AnhydrousACS GradeFisher ChemicalFor extraction.
Hydrochloric Acid (HCl)37% w/w (conc.)J.T. BakerFor pH adjustment and salt formation.
Sodium Hydroxide (NaOH), pelletsACS GradeVWR ChemicalsFor basification.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeVWR ChemicalsFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Deionized Water18 MΩ·cmIn-houseFor work-up procedures.
Equipment
Three-neck round-bottom flask, oven-dried
Reflux condenser, oven-dried
Pressure-equalizing dropping funnel, oven-dried
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Inert gas line (Nitrogen or Argon) with bubbler
Schlenk line or similar inert atmosphere setupRecommended for optimal anhydrous conditions.
Separatory funnelFor liquid-liquid extraction.
Rotary evaporatorFor solvent removal.
Column chromatography setupFor purification.
Step-by-Step Procedure

Part A: Reductive Cyclization

  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Oven-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation (LAH Suspension): In the fume hood, carefully weigh 3.0 molar equivalents of LiAlH₄ powder and transfer it to the reaction flask via a powder funnel under a strong flow of inert gas. Immediately add anhydrous THF to create a suspension of approximately 0.5 M concentration.

    • Causality: Using a significant excess of LAH ensures the complete reduction of both the nitro group and the alkene, driving the reaction to completion. Anhydrous THF is critical as LAH reacts violently with water.[14]

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.0 molar equivalent of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in anhydrous THF. Transfer this solution to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow, controlled addition is paramount to manage the highly exothermic reaction and prevent dangerous temperature spikes or runaway reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

Part B: Work-up and Purification

  • Quenching the Reaction (Fieser Method): EXTREME CAUTION IS REQUIRED. Cool the reaction flask back to 0 °C in an ice-water bath. Quench the excess LiAlH₄ by the slow, dropwise addition of a calculated amount of water, followed by 15% aqueous NaOH, and then more water. For 'x' grams of LAH used, add 'x' mL of H₂O, followed by 'x' mL of 15% NaOH, and finally '3x' mL of H₂O.

    • Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the work-up.[14] Adding water or other protic reagents directly and quickly can cause a violent, explosive release of hydrogen gas.[8][12]

  • Filtration: Stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with several portions of THF and diethyl ether.

  • Acid-Base Extraction: Combine the organic filtrates in a separatory funnel. Extract the organic layer three times with 1 M aqueous HCl.

    • Causality: The basic tryptamine product is protonated by the acid and moves into the aqueous layer as a water-soluble salt, separating it from neutral organic impurities.[15]

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 4 M aqueous NaOH with stirring until the pH is >12. The tryptamine freebase will precipitate or form an oil.

  • Final Extraction: Extract the basic aqueous layer three times with diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-bromo-2-methyltryptamine.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[15][16] A typical eluent system is a gradient of dichloromethane/methanol with 1% triethylamine.

    • Causality: The small amount of triethylamine in the eluent prevents the basic amine product from streaking on the acidic silica gel, leading to better separation.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[17][18][19]

TechniqueExpected Observations for 5-bromo-2-methyltryptamine
¹H NMR (in CDCl₃)Signals corresponding to the indole NH (broad singlet, ~8.0 ppm), aromatic protons on the indole ring (with splitting patterns characteristic of 5-bromo substitution), and aliphatic protons of the 2-methyl-ethylamine side chain should be present.[20]
¹³C NMR (in CDCl₃)Resonances for all unique carbon atoms, including the C-Br substituted carbon in the aromatic region (~112-115 ppm) and the aliphatic carbons of the side chain.[20]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of C₁₁H₁₃BrN₂, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Purity (HPLC) Analysis by reverse-phase HPLC should show a single major peak, indicating high purity (typically >98%).[21]

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting material to final, purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene + Anhydrous THF Reaction Dropwise Addition & Reflux (4-6h) Start->Reaction Substrate Solution LAH_Prep Prepare LiAlH4 Suspension in Anhydrous THF (0°C) LAH_Prep->Reaction Hydride Source Quench Cautious Quenching (0°C) H2O, NaOH(aq) Reaction->Quench Crude Mixture Filter Filter Aluminum Salts Quench->Filter AcidBase Acid-Base Extraction (1M HCl / 4M NaOH) Filter->AcidBase Purify Column Chromatography (Silica Gel) AcidBase->Purify Crude Product Characterize Characterization (NMR, MS, HPLC) Purify->Characterize FinalProduct Pure 5-bromo-2-methyltryptamine Characterize->FinalProduct

Sources

Introduction: The Strategic Value of Substituted Nitrostyrenes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Multi-component reactions (MCRs) have emerged as a cornerstone in medicinal chemistry and drug discovery, offering a powerful and efficient avenue for the synthesis of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] The inherent advantages of MCRs, such as high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds, make them an invaluable tool for lead generation and optimization.[3]

Within the vast arsenal of building blocks for MCRs, β-nitrostyrenes and their derivatives stand out as exceptionally versatile electrophilic intermediates.[4] The electron-withdrawing nitro group strongly activates the carbon-carbon double bond, rendering it highly susceptible to nucleophilic attack, a feature that is extensively exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of additional functionalities on the aromatic ring and the nitrovinyl moiety further enhances the utility of these compounds, allowing for the introduction of diverse chemical handles for subsequent modifications.

This guide focuses on the role of a specific, yet underexplored, substituted nitrostyrene, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene . While direct literature on the multi-component reactions of this particular compound is limited, its structural features—a bromo-substituted aromatic ring and a methyl group on the β-carbon of the nitroalkene—suggest a rich and versatile reactivity profile. The bromo substituent serves as a key functional group for post-MCR modifications, such as cross-coupling reactions, while the methyl group can influence the stereochemical outcome of the reaction.

To illustrate the synthetic potential of this class of compounds, this guide will provide a detailed protocol for a pseudo-five-component reaction for the synthesis of highly functionalized piperidines, using the closely related analogue, 3-bromo-β-nitrostyrene, as a representative substrate.[5][6] The principles and procedures outlined herein are expected to be directly applicable to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, providing a solid foundation for its exploration in the synthesis of novel and pharmacologically relevant heterocyclic scaffolds.

Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

The most common and effective method for the synthesis of β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration.[7][8]

Protocol 1: Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

This protocol describes the synthesis via a two-step, one-pot procedure involving the Henry reaction of 3-bromobenzaldehyde with nitroethane, followed by dehydration of the intermediate nitroalkanol.

Materials:

  • 3-Bromobenzaldehyde

  • Nitroethane

  • Ammonium acetate (NH₄OAc)

  • Acetic acid (AcOH)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.5 eq) in toluene (2 mL per mmol of aldehyde).

  • Heat the reaction mixture to reflux and allow it to stir for 3-5 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Expected Outcome:

The product is typically a yellow solid. The yield can vary but is generally in the range of 70-90%. The E-isomer is the major product due to its thermodynamic stability.

G cluster_synthesis Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction_Vessel Henry Reaction (Toluene, Reflux) 3-Bromobenzaldehyde->Reaction_Vessel Nitroethane Nitroethane Nitroethane->Reaction_Vessel Base_Catalyst NH4OAc Base_Catalyst->Reaction_Vessel Intermediate Nitroalkanol Intermediate Reaction_Vessel->Intermediate Step 1 Dehydration Dehydration (-H2O) Intermediate->Dehydration Product (E)-1-bromo-3- (2-nitroprop-1-enyl)benzene Dehydration->Product Step 2 Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Application in a Pseudo-Five-Component Reaction for the Synthesis of Highly Functionalized Piperidines

This section details a powerful one-pot, pseudo-five-component reaction for the synthesis of highly functionalized piperidine derivatives. This reaction utilizes a substituted β-nitrostyrene, an aromatic aldehyde, Meldrum's acid, and ammonium acetate.[5][6] Although the specific use of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is not explicitly reported, the successful application of 3-bromo-β-nitrostyrene in this reaction provides a strong basis for its utility.

General Reaction Scheme:

(A generic reaction scheme would be depicted here, showing the reactants and the piperidine product)

Protocol 2: Synthesis of a Highly Functionalized Piperidine Derivative

Materials:

  • 3-Bromo-β-nitrostyrene (or (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene) (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (2.0 eq)

  • Meldrum's acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Triethylamine (Et₃N) (0.2 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • To a solution of 3-bromo-β-nitrostyrene (1.0 eq) and Meldrum's acid (1.0 eq) in ethanol (3 mL per mmol of nitrostyrene), add triethylamine (0.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (2.0 eq) and ammonium acetate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure piperidine derivative.

Plausible Reaction Mechanism

The reaction is believed to proceed through a domino sequence of reactions:

  • Michael Addition: The reaction is initiated by a base-catalyzed Michael addition of the enolate of Meldrum's acid to the electron-deficient β-carbon of the nitrostyrene.

  • Imine Formation: Concurrently, the aromatic aldehyde reacts with ammonium acetate to form an in-situ generated imine.

  • Nitro-Mannich Reaction: The intermediate from the Michael addition then acts as a nucleophile in a nitro-Mannich reaction with the imine.

  • Second Imine Formation and Cyclization: A second molecule of the aldehyde reacts with the newly formed amine to generate another imine, which then undergoes an intramolecular cyclization to form the piperidine ring.

  • Dehydration: A final dehydration step leads to the formation of a double bond within the piperidine ring, resulting in the final product.

G cluster_mechanism Plausible Mechanism for Piperidine Synthesis Reactants 3-Bromo-β-nitrostyrene + Meldrum's Acid + Aldehyde + NH4OAc Michael_Addition Michael Addition Reactants->Michael_Addition Imine_Formation Imine Formation Reactants->Imine_Formation Intermediate_1 Michael Adduct Michael_Addition->Intermediate_1 Nitro_Mannich Nitro-Mannich Reaction Intermediate_1->Nitro_Mannich Imine In-situ Imine Imine_Formation->Imine Imine->Nitro_Mannich Intermediate_2 Acyclic Intermediate Nitro_Mannich->Intermediate_2 Cyclization Intramolecular Cyclization Intermediate_2->Cyclization Piperidine_Ring Piperidine Intermediate Cyclization->Piperidine_Ring Final_Product Functionalized Piperidine Piperidine_Ring->Final_Product Dehydration

Caption: Domino reaction mechanism for the synthesis of functionalized piperidines.

Data Presentation: Scope of the Reaction

The following table summarizes the results for the synthesis of highly functionalized piperidines using various substituted β-nitrostyrenes and aromatic aldehydes, demonstrating the versatility of this protocol.[5]

EntrySubstituted β-Nitrostyrene (Ar¹)Aromatic Aldehyde (Ar²)ProductYield (%)
14-MeO-C₆H₄4-Cl-C₆H₄4a 85
24-Me-C₆H₄4-Cl-C₆H₄4b 82
3C₆H₅4-Cl-C₆H₄4c 80
44-Cl-C₆H₄4-Cl-C₆H₄4d 78
53-Br-C₆H₄ 4-Cl-C₆H₄ 4e 75
64-MeO-C₆H₄4-MeO-C₆H₄4f 88
74-MeO-C₆H₄C₆H₅4g 83

Conclusion

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene and its analogues are highly valuable and versatile building blocks for the construction of complex heterocyclic scaffolds through multi-component reactions. The presence of the electron-withdrawing nitro group activates the double bond for a variety of nucleophilic additions, while the bromo-substituent on the phenyl ring provides a handle for further synthetic transformations, making these compounds particularly attractive for the generation of diverse molecular libraries for drug discovery. The detailed protocol for the synthesis of highly functionalized piperidines serves as a robust starting point for the exploration of the reactivity of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in MCRs, paving the way for the discovery of novel bioactive molecules.

References

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (n.d.). MDPI. [Link]

  • Li, Y., et al. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β‑Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science, 16(3), 113-119. [Link]

  • Li, Y. (2014). One-pot multicomponent synthesis of highly functionalized piperidines from substituted β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate. SciSpace. [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Henry reaction. (2023). In Wikipedia. [Link]

  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2021). Molecules, 26(11), 3321. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5293. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you enhance the yield and purity of your synthesis.

Introduction: The Henry-Knoevenagel Condensation

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a classic example of a Henry-Knoevenagel condensation reaction. It involves the base-catalyzed C-C bond formation between an aldehyde (3-bromobenzaldehyde) and a nitroalkane (nitroethane), followed by a dehydration step to yield the target nitroalkene.[1][2][3] While fundamentally straightforward, this reaction is sensitive to several variables that can impact yield, including the choice of catalyst, solvent, temperature, and the inherent reversibility of the initial addition step.[4][5]

This guide will deconstruct the reaction, offering solutions to common experimental hurdles and providing a robust framework for process optimization.

Reaction Mechanism: A Two-Step Process

Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction proceeds in two main stages:

  • Nitroaldol (Henry) Addition: A base abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Subsequent protonation yields a β-nitro alcohol intermediate.[1][6]

  • Dehydration (Elimination): Under the reaction conditions, typically with heating, the β-nitro alcohol eliminates a molecule of water to form the conjugated nitroalkene. The (E)-isomer is generally the major product due to its greater thermodynamic stability.

Henry_Mechanism cluster_step1 Step 1: Henry Addition cluster_step2 Step 2: Dehydration Nitroethane Nitroethane (CH3CH2NO2) Nitronate Nitronate Anion (Nucleophile) Nitroethane->Nitronate - H+ Base Base (B:) Base->Nitronate + BH Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide Attacks Aldehyde Aldehyde 3-Bromobenzaldehyde Aldehyde->Alkoxide Alcohol β-Nitro Alcohol Alkoxide->Alcohol + H+ Start_Dehydration β-Nitro Alcohol Final_Product (E)-1-bromo-3- (2-nitroprop-1-enyl)benzene Start_Dehydration->Final_Product - H2O (Heat)

Caption: The two-stage mechanism for nitroalkene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction? The base acts as a catalyst. Its primary function is to deprotonate the nitroethane, generating the nitronate anion required for the initial nucleophilic attack on the aldehyde.[6] Only a catalytic amount is typically needed because the alkoxide intermediate formed after the addition is basic enough to perpetuate the cycle.[5]

Q2: Which bases are most effective? A range of bases can be used, from simple amines like triethylamine (TEA) to inorganic bases like potassium carbonate (K2CO3) or ammonium acetate (NH4OAc).[3][6] The choice depends on the desired reaction rate and conditions. For one-pot procedures aiming for the final nitroalkene, primary or secondary amines (like butylamine or piperidine) are often effective as they also facilitate the dehydration step.

Q3: Why is the (E)-isomer the predominant product? The (E)-isomer (trans configuration) is thermodynamically more stable than the (Z)-isomer (cis configuration). The bulky nitro group and the substituted benzene ring prefer to be on opposite sides of the double bond to minimize steric hindrance. Under equilibrium conditions, which are common for this reaction, the more stable (E)-isomer is favored.[7]

Q4: What are the critical safety precautions for this synthesis?

  • Nitroalkanes: Nitroethane is flammable and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Bromobenzaldehyde: This compound is an irritant. Avoid inhalation and skin contact.

  • Solvents: Depending on the protocol, flammable solvents like ethanol or toluene may be used. Ensure there are no ignition sources nearby.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Reversible Reaction (Retro-Henry) The initial nitroaldol addition is reversible.[1][4] If the equilibrium favors the starting materials, the concentration of the β-nitro alcohol intermediate will be too low for effective dehydration.Increase Temperature: Gently refluxing the reaction mixture can drive the equilibrium forward by continuously removing water through dehydration, thus pulling the reaction to completion (Le Châtelier's principle). Use a Dean-Stark Trap: If using a suitable solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, preventing the reverse reaction.
Ineffective Base/Catalyst The chosen base may not be strong enough to efficiently generate the nitronate anion, or it may be sterically hindered.Switch Catalyst: If using a weak base like triethylamine yields poor results, consider using a primary amine like n-butylamine or a salt like ammonium acetate, which is highly effective in Knoevenagel-type condensations.[3]
Side Reactions Aldehydes lacking α-hydrogens, like 3-bromobenzaldehyde, can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base, consuming the starting material.[1]Control Reagent Addition: Add the aldehyde slowly to the mixture of nitroethane and base. This keeps the aldehyde concentration low at any given time, minimizing self-condensation. Moderate Base Strength: Avoid using excessively strong bases like NaOH or KOH unless conditions are carefully controlled at low temperatures.
Impure Reagents The aldehyde can oxidize over time to carboxylic acid, which will neutralize the base catalyst. Old nitroethane can also contain impurities.Purify Starting Materials: Ensure the 3-bromobenzaldehyde is pure. If it appears oxidized, it can be purified by distillation or recrystallization. Use freshly opened or distilled nitroethane.

Problem 2: The reaction stalls at the β-nitro alcohol intermediate.

Potential Cause Explanation Recommended Solution
Insufficient Dehydration The conditions are not vigorous enough to promote the elimination of water from the β-nitro alcohol intermediate. This is common at lower temperatures or with bases that are poor dehydration catalysts.[8]Increase Temperature: As mentioned above, refluxing the solution is the most common method to drive the dehydration. Two-Step Protocol: Isolate the crude β-nitro alcohol after the initial reaction. Then, dissolve it in a suitable solvent and add a dehydrating agent like acetic anhydride (Ac2O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) or a strong acid catalyst (e.g., PTSA) and heat to effect clean elimination.[9]

Problem 3: Product is difficult to purify and the crude NMR is complex.

Potential Cause Explanation Recommended Solution
Incomplete Reaction/Side Products The crude product contains a mixture of starting materials, the intermediate alcohol, and potentially Cannizzaro or other side products.Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Purification Protocol: The desired (E)-nitroalkene is typically a stable, crystalline solid. A simple and effective purification method is recrystallization from a solvent like ethanol, isopropanol, or methanol. If oily impurities persist, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be employed.

Experimental Protocols & Workflow

Protocol 1: One-Pot Synthesis

This protocol is optimized for direct conversion to the nitroalkene.

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde (1.0 eq) and nitroethane (1.2 eq).

  • Add a suitable solvent such as ethanol or toluene (approx. 3-5 mL per gram of aldehyde).

  • Add a catalytic amount of ammonium acetate (0.3 eq).

  • Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using TLC. The reaction is often complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude solid from hot ethanol to obtain pure (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene as yellow crystals.

Caption: General workflow for the one-pot synthesis.

Quantitative Data Summary
ParameterRecommended ValueRationale
Molar Ratio (Aldehyde:Nitroethane) 1 : 1.2 - 1.5A slight excess of nitroethane ensures complete consumption of the more valuable aldehyde.
Catalyst Loading (Ammonium Acetate) 0.2 - 0.4 equivalentsProvides a sufficient concentration of the active catalytic species without causing excessive side reactions.
Temperature 80 - 110 °C (Reflux)Ensures the reaction proceeds at a reasonable rate and facilitates the crucial dehydration step.[8]
Typical Yield 65 - 85% (after recrystallization)Represents a realistic outcome for this type of reaction under optimized conditions.

References

  • Adyukov, I. S., et al. (2024). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of General Chemistry.
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Papanastasiou, I., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. Retrieved from [Link]

  • Marsh, G. P., Parsons, P. J., et al. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed route for direct synthesis of nitroalkenes. Retrieved from [Link]

  • SynArchive. (2024). Henry Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Henry reaction. Retrieved from [Link]

  • Organic Chemistry Reactions. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link]

  • De Ruiter, J. (n.d.). Review: Synthetic Methods for Amphetamine.
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PubChem. (n.d.). (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. Retrieved from [Link]

  • Li, J-T., et al. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. Retrieved from [Link]

Sources

Purification of crude (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers engaged in the purification of crude (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene via recrystallization. The methodologies and principles discussed herein are designed to ensure high purity and yield, critical for downstream applications in drug development and scientific research.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My crude product fails to dissolve completely, even when the solvent is boiling. What's happening?

Answer: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Causal Analysis: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the chosen solvent at its boiling point.[1][2] If the compound has very low solubility even when hot, the solvent is unsuitable. Alternatively, the crude product may contain impurities that are genuinely insoluble in the selected solvent.

  • Step-by-Step Solution:

    • Verify Solvent Volume: First, ensure you have added a sufficient volume of solvent. Add the boiling solvent in small increments to the crude material until no more of the desired solid appears to dissolve.

    • Hot Filtration: If a solid residue remains, it is likely an insoluble impurity.[1] In this case, you must perform a hot gravity filtration. Add a slight excess of hot solvent to prevent premature crystallization, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Re-evaluate Solvent Choice: If the bulk of your product is not dissolving, the solvent is inappropriate. You will need to recover your crude solid (e.g., by rotary evaporation) and perform a new solvent screen.[3] Refer to the solvent selection table below for guidance.

Question 2: The product dissolved perfectly, but no crystals have formed after the solution cooled to room temperature and was placed in an ice bath.

Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.

  • Causal Analysis: For crystallization to occur, the solution must be saturated or supersaturated at a lower temperature.[4][5] If an excessive volume of solvent was used, the concentration of the desired compound may be too low to initiate crystal formation even when cold.[3][6][7] Alternatively, solutions can sometimes become supersaturated, a metastable state where crystallization is kinetically hindered.[3]

  • Step-by-Step Solution:

    • Induce Crystallization: First, attempt to induce crystallization from the supersaturated solution.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7][8] The microscopic scratches provide a nucleation point for crystal growth.

      • Seeding: If available, add a single, tiny "seed" crystal of pure (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene to the cold solution.[7][8]

    • Reduce Solvent Volume: If induction fails, you have used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (typically 20-30% of the volume). Allow the solution to cool again slowly. Repeat the induction steps if necessary.

    • Final Recovery: As a last resort, the solvent can be completely removed by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with less solvent.[3]

Question 3: My product separated as an oily liquid instead of solid crystals.

Answer: This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the temperature of the solution from which it is separating, or when significant impurities are present.[9][10]

  • Causal Analysis: An oil is an impure liquid state of your compound. When it eventually solidifies, it will trap impurities within the solid matrix, defeating the purpose of recrystallization.[10] This often happens if the solution cools too rapidly or if the chosen solvent's boiling point is too high.

  • Step-by-Step Solution:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount (10-20%) of additional hot solvent to lower the saturation temperature.[3]

    • Ensure Slow Cooling: This is critical. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top with a watch glass.[8] Allowing the solution to cool to room temperature as slowly as possible encourages the formation of an ordered crystal lattice rather than an oil.

    • Consider a Different Solvent: If oiling out persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or try a mixed solvent system.

Recrystallization Troubleshooting Workflow

The following diagram outlines a decision-making process for common recrystallization problems.

Caption: Troubleshooting flowchart for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene?

A suitable recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[2][4] Given the structure of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, which contains a moderately polar bromophenyl group and a polar nitroalkene moiety, solvents of intermediate polarity are excellent starting points. A related compound, (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, has been successfully recrystallized from ethanol, making it a prime candidate.[11]

Solvent Selection Guide for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

SolventPolarityBoiling Point (°C)Predicted Solubility Behavior & Rationale
Ethanol Polar Protic78Excellent Candidate. Likely to show ideal solubility profile (low solubility cold, high solubility hot).[9][11]
Isopropanol Polar Protic82Good Candidate. Similar properties to ethanol, may offer slightly different solubility characteristics.
Methanol Polar Protic65Possible Candidate. Higher polarity may lead to slightly better solubility when cold, potentially reducing yield.
Hexane Nonpolar69Poor Choice (as single solvent). Unlikely to dissolve the polar nitro group, even when hot. Useful as an anti-solvent.
Water Very Polar100Poor Choice (as single solvent). Unlikely to dissolve the bromophenyl ring.[12] Could be used as an anti-solvent with ethanol.
Ethyl Acetate / Hexane MixedVariableGood Mixed System. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy to find the saturation point.[12]

Q2: What are the most probable impurities in my crude sample?

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene typically proceeds via a Henry condensation reaction between 3-bromobenzaldehyde and a nitroalkane (e.g., nitroethane), followed by dehydration. Therefore, common impurities include:

  • Unreacted 3-bromobenzaldehyde.

  • Side-products from the condensation reaction.

  • Polymeric materials formed under reaction conditions.

A good recrystallization solvent will keep these impurities dissolved in the cold mother liquor or render them completely insoluble for removal by hot filtration.[1]

Q3: How can I confirm the purity of my final product?

The most straightforward method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. Comparing your experimental melting point to a literature value is a key indicator of purity. Further characterization can be achieved using techniques like NMR, FTIR, or chromatography.[4][13]

Detailed Experimental Protocol: Recrystallization of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

This protocol assumes the use of ethanol as the recrystallization solvent.

Materials:

  • Crude (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper (for optional hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol, just enough to create a slurry. Place the flask on a hot plate and bring the solvent to a gentle boil.

  • Achieve Saturation: While stirring, add more hot ethanol in small portions until the solid just completely dissolves.[6] It is crucial to use the minimum amount of boiling solvent required to maximize your yield.[4][7]

  • (Optional) Hot Filtration: If insoluble impurities remain, add a small excess of hot ethanol (~10% of total volume), and perform a hot gravity filtration into a second, pre-warmed Erlenmeyer flask.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals.[8]

  • Maximizing Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.[1][6] Using room temperature or warm solvent will re-dissolve some of your product and lower the yield.[7]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Weigh the dried, purified product to calculate the percent recovery and determine its melting point to assess purity.

References

  • Nichols, L. (2021). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Available at: [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355 Handout. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • University of Windsor, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Available at: [Link]

  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. Available at: [Link]

  • Chem 231 Handout. (n.d.). Recrystallization. Available at: [Link]

  • Adyukov, V. A., et al. (2021). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of Organic Chemistry.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21719369, (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. PubChem.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Available at: [Link]

  • Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online.
  • Allen, A. (2009). Review: Synthetic Methods for Amphetamine. Forensic Science Review.
  • ChemSrc. (n.d.). (3-bromo-1-phenylprop-1-enyl)benzene. Available at: [Link]

  • Li, B. (2009). (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene. ResearchGate. Available at: [Link]

Sources

Common side products in the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Welcome to the technical support resource for the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of common side products and provide field-tested troubleshooting strategies to optimize your reaction outcomes.

The synthesis of this and related β-nitrostyrenes is a cornerstone transformation in organic chemistry, typically achieved via a Henry (or nitroaldol) reaction between 3-bromobenzaldehyde and nitroethane, followed by dehydration. While robust, this sequence is prone to several side reactions that can complicate purification and reduce yields. This guide addresses the most frequent issues in a practical, question-and-answer format.

Troubleshooting & FAQs: Navigating the Synthesis

Q1: My reaction mixture shows multiple spots on the TLC plate, even after a long reaction time. What are these impurities?

This is the most common observation. Beyond your starting materials (3-bromobenzaldehyde and nitroethane), several products can form concurrently. The primary suspects are the undesired (Z)-isomer, a Michael adduct, and polymeric material.

  • Likely Cause & Mechanism: The reaction proceeds through a β-nitro alcohol intermediate, which is then dehydrated to form the alkene. The dehydration step is not always perfectly stereoselective, leading to a mixture of (E) and (Z) isomers. Furthermore, the highly electrophilic nature of the nitroalkene product makes it susceptible to nucleophilic attack by the nitronate anion of nitroethane, leading to a double-addition product (Michael adduct).

  • Analytical Identification: These species can often be distinguished by TLC, with the desired (E)-product typically being less polar than the Michael adduct but having a similar polarity to the (Z)-isomer. A summary of expected analytical characteristics is provided in Table 1.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a minimal excess of nitroethane (e.g., 1.1 to 1.5 equivalents) to reduce the concentration of the nitronate nucleophile available for Michael addition.

    • Temperature Control: Running the initial condensation at a lower temperature can favor the formation of the nitroaldol intermediate and reduce the rate of side reactions. Subsequent dehydration can then be performed under more controlled conditions.

    • Choice of Catalyst/Solvent: The choice of base and solvent can significantly influence the E/Z ratio and the extent of Michael addition. For instance, ammonium acetate in refluxing acetic acid is a classic method that often favors the (E)-isomer.

Table 1: Common Products and Side Products in the Synthesis

CompoundCommon NameTypical Rf (Relative)Key 1H NMR Signature
(E)-ProductDesired ProductBaseline (1.0)Vinylic protons appear as doublets with a large coupling constant (J ≈ 13-16 Hz).
(Z)-ProductGeometric Isomer~1.0 - 1.1Vinylic protons appear as doublets with a smaller coupling constant (J ≈ 8-12 Hz).
1,3-Dinitro AdductMichael Adduct~0.2 - 0.5Absence of vinylic protons; complex aliphatic signals.
3-BromobenzaldehydeStarting Material~0.8 - 1.2Aldehydic proton singlet (~10 ppm).
Polymeric MaterialPolymerStreaking from baselineBroad, unresolved humps in the NMR spectrum.
Q2: My final product yield is low, and I see a significant amount of unreacted 3-bromobenzaldehyde. What is happening?

A low conversion rate despite extended reaction times often points to an unfavorable equilibrium in the initial step of the reaction.

  • Likely Cause & Mechanism: The Henry reaction is reversible. The initial adduct, the β-nitro alcohol, can revert to the starting aldehyde and nitronate anion in a process known as a retro-Henry reaction. If the subsequent dehydration step is slow or inefficient, the equilibrium may lie in favor of the starting materials, preventing the reaction from reaching completion.

  • Troubleshooting & Prevention Protocol:

    • Ensure Water Removal: The dehydration step is critical to drive the reaction forward. If performing a two-step synthesis, ensure the dehydration conditions are sufficiently forcing (e.g., using a dehydrating agent like acetic anhydride or methanesulfonyl chloride).

    • One-Pot Procedure: Employ a one-pot method where dehydration occurs in situ. A common and effective system is using a catalytic amount of an amine base (like butylamine or piperidine) with a dehydrating agent or under conditions that remove water, such as a Dean-Stark trap in refluxing toluene. This continuously removes the β-nitro alcohol from the equilibrium, pulling the reaction towards the final product.

Q3: I've isolated my product, but it's a mixture of (E) and (Z) isomers. How can I favor the desired (E)-isomer?

Obtaining a mixture of geometric isomers is a frequent outcome. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the aromatic ring and the nitro group. The goal is to ensure the reaction conditions allow for equilibration to this more stable form.

  • Likely Cause & Mechanism: The stereochemical outcome is determined during the elimination of water from the β-nitro alcohol intermediate. Certain reaction conditions may kinetically favor the (Z)-isomer or simply not be sufficient to allow for isomerization to the more stable (E)-product.

  • Protocol for Maximizing (E)-Isomer Formation:

    • Reagents: 3-bromobenzaldehyde, nitroethane, ammonium acetate.

    • Solvent: Glacial acetic acid.

    • Procedure:

      • Combine 3-bromobenzaldehyde (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq) in glacial acetic acid.

      • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring by TLC. The acidic conditions and elevated temperature facilitate both the dehydration and the isomerization to the thermodynamically favored (E)-alkene.

      • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

      • Collect the solid by filtration and recrystallize from ethanol or isopropanol.

  • Post-Synthesis Isomerization: If you have an E/Z mixture, it can sometimes be isomerized. Dissolving the mixture in a solvent like toluene and adding a catalytic amount of iodine or a thiol with gentle heating or exposure to UV light can facilitate conversion to the more stable (E)-isomer.

Q4: During workup or purification, my product turned into a dark, sticky tar. Why did this happen and how can I avoid it?

This indicates product instability, likely due to polymerization or decomposition.

  • Likely Cause & Mechanism: Nitroalkenes are electron-poor and can act as potent Michael acceptors and monomers for anionic polymerization, especially in the presence of residual base. They are also sensitive to heat and acidic conditions. Standard silica gel is acidic and can catalyze decomposition or polymerization during column chromatography.

  • Troubleshooting & Prevention Protocol:

    • Neutral Workup: During the workup, avoid strong bases. Quench the reaction by pouring it into a mixture of ice and dilute HCl. Wash the organic extracts with a neutral brine solution rather than a bicarbonate solution if possible.

    • Purification Strategy:

      • Recrystallization: This is the preferred method of purification. The crude product is often a solid that can be effectively purified by recrystallizing from a suitable solvent like ethanol.

      • Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been neutralized. This can be prepared by making a slurry of the silica in your eluent containing 1-2% triethylamine, then packing the column as usual. This neutralizes the acidic sites on the silica, preventing product degradation.

    • Avoid Excessive Heat: Concentrate the product solution under reduced pressure without excessive heating. Store the purified product in a cool, dark place.

Visualizing the Reaction Landscape

The following diagrams illustrate the primary reaction pathway and the formation of key side products, as well as a logical workflow for troubleshooting common issues.

reaction_pathway Reactants 3-Bromobenzaldehyde + Nitroethane Nitronate Nitronate Anion Reactants->Nitronate + Base Base Base Catalyst (e.g., Amine) Intermediate β-Nitro Alcohol (Adduct) Nitronate->Intermediate + Aldehyde Intermediate->Reactants Retro-Henry (Reversible) E_Product (E)-Product (Desired) Intermediate->E_Product - H2O (Dehydration) Z_Product (Z)-Product (Isomer) Intermediate->Z_Product - H2O Michael_Adduct Michael Adduct (Dinitro Compound) E_Product->Michael_Adduct + Nitronate (Michael Addition) Z_Product->E_Product Isomerization

Caption: Reaction scheme for the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 3-Bromostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-bromostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, from managing regioselectivity to preventing unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected regioselectivity for the nitration of 3-bromostyrene, and what is the chemical reasoning behind it?

A1: The regioselectivity of this reaction is a classic example of competing directing effects in electrophilic aromatic substitution. You have two substituents on the benzene ring: a bromine atom at C3 and a vinyl group at C1.

  • Bromo Group (-Br): This is a deactivating, ortho-, para-directing group. The deactivation occurs due to its electron-withdrawing inductive effect, while the ortho-, para-directing nature arises from the ability of its lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. For a substituent at C3, it directs incoming electrophiles to the C2, C4, and C6 positions.

  • Vinyl Group (-CH=CH₂): This group is generally considered weakly activating and is also ortho-, para-directing. It can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate. For a substituent at C1, it directs incoming electrophiles to the C2, C4, and C6 positions.

Competing Effects: The positions on the 3-bromostyrene ring are activated or deactivated as follows:

  • C2: Activated by both the vinyl (ortho) and bromo (ortho) groups' resonance effects.

  • C4: Activated by both the vinyl (para) and bromo (ortho) groups' resonance effects.

  • C6: Activated by both the vinyl (ortho) and bromo (para) groups' resonance effects.

  • C5: Deactivated, as it is meta to both groups.

Therefore, nitration is strongly disfavored at the C5 position. You should expect a mixture of 2-nitro, 4-nitro, and 6-nitro isomers. The precise ratio is highly dependent on reaction conditions, but the 4- and 6-nitro isomers are often significant products due to steric hindrance at the C2 position, which is flanked by both substituents.

Q2: My reaction is producing a low yield and a significant amount of a dark, tar-like substance. What is causing this and how can I fix it?

A2: The formation of a tar-like polymer is the most common and challenging side reaction when nitrating styrenes. The vinyl group is highly susceptible to acid-catalyzed polymerization, especially under the harsh conditions of mixed-acid nitration (concentrated HNO₃/H₂SO₄).[1] The strong acid protonates the double bond, initiating a chain reaction that forms polystyrene-like oligomers and polymers.

Troubleshooting & Optimization Strategy:

ParameterProblemSolution & Scientific Rationale
Temperature High temperatures (>10 °C) accelerate polymerization.Maintain strict temperature control, typically between 0 °C and 5 °C , using an ice-salt or acetone-dry ice bath.[2] Lower kinetic energy reduces the likelihood of polymerization initiation.
Reaction Time Prolonged exposure to strong acid increases polymer formation.Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed (or when the product spot on the TLC plate is maximized).
Reagent Addition A high local concentration of the nitrating agent can cause charring and polymerization.Add the nitrating agent (e.g., mixed acid) dropwise and slowly to a cooled solution of the 3-bromostyrene. This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) at any given moment.
Nitrating Agent Mixed acid is highly corrosive and strongly acidic.Consider using milder, alternative nitrating agents that do not require a strong Brønsted acid co-reagent. See Q4 for specific examples.
Q3: I want to start with a standard mixed-acid protocol. Can you provide a detailed, step-by-step procedure?

A3: Certainly. This protocol provides a reliable baseline for the nitration of 3-bromostyrene. Extreme caution is required when preparing and using mixed acid. The process is highly exothermic.

Experimental Protocol: Mixed-Acid Nitration of 3-Bromostyrene

1. Preparation of the Nitrating Mixture (Mixed Acid):

  • In a flask submerged in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 98%).
  • While stirring vigorously, add concentrated nitric acid (HNO₃, 70%) dropwise. Always add nitric acid to sulfuric acid, never the reverse.
  • Allow the mixture to cool to 0 °C before use. The key electrophile, the nitronium ion (NO₂⁺), is generated during this step.[3][4]

2. Reaction Setup:

  • Dissolve 3-bromostyrene in a suitable inert solvent (e.g., dichloromethane or glacial acetic acid) in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[1]
  • Cool the solution to 0 °C using an ice bath.

3. Nitration Reaction:

  • Add the pre-cooled mixed acid dropwise from the dropping funnel to the stirred 3-bromostyrene solution.
  • Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [2]
  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

4. Work-up and Quenching:

  • Once the reaction is complete, slowly pour the reaction mixture onto a beaker filled with crushed ice with stirring. This will quench the reaction and precipitate the crude organic product.[5]
  • Allow the ice to melt, then transfer the mixture to a separatory funnel.

5. Extraction and Neutralization:

  • Extract the aqueous layer with dichloromethane (3x).
  • Combine the organic layers and wash sequentially with:
  • Cold deionized water
  • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid)
  • Brine
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • The resulting crude oil or solid is a mixture of isomers. Purify using flash column chromatography on silica gel to separate the different nitro-isomers. See Q6 for details.
Q4: Given the sensitivity of the vinyl group, what are some milder, alternative nitrating agents?

A4: For acid-sensitive substrates like 3-bromostyrene, using milder nitrating agents can significantly improve yields and reduce polymerization. These reagents often generate the nitronium ion or a related electrophile under less acidic conditions.[6][7]

Comparison of Common Nitrating Agents:

Nitrating AgentPreparation / SourceTypical ConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) Mix concentrated acids at 0 °C.[3]0-5 °C, inert solvent.Inexpensive, powerful, and widely available.Harshly acidic, promotes polymerization, poor functional group tolerance.[6]
Acetyl Nitrate (CH₃COONO₂) In situ from HNO₃ and acetic anhydride.Low temperature (-10 to 10 °C).Milder than mixed acid, reduces oxidative side reactions.Can be unstable, requires careful temperature control.
Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻) Commercially available salt.Anhydrous, non-protic solvent (e.g., acetonitrile, sulfolane).Powerful nitrating agent without strong Brønsted acid.[8]Expensive, highly moisture-sensitive.
N-Nitrosaccharin Synthesized from saccharin.Triflic acid catalyst, mild conditions.Bench-stable, excellent functional group tolerance, recyclable saccharin byproduct.[7]Requires synthesis of the reagent.

For 3-bromostyrene, N-Nitrosaccharin or Acetyl Nitrate would be excellent starting points to optimize the reaction and avoid polymerization.

Q5: How can I effectively monitor the progress of my reaction to determine the optimal endpoint?

A5: Proper reaction monitoring is critical to prevent over-reaction and the formation of byproducts. Thin Layer Chromatography (TLC) is the most common and effective method for this purpose.[1]

TLC Monitoring Protocol:

  • Prepare your TLC plate: Use a silica gel plate.

  • Choose a solvent system: A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio). The goal is to achieve good separation between your starting material and the product spots, with Rf values ideally between 0.2 and 0.6.

  • Spotting: On the baseline of the plate, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Running the TLC: Develop the plate in your chosen solvent system.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting 3-bromostyrene and the nitrated products are UV active.

  • Analysis: The reaction is complete when the starting material spot has disappeared from the RM lane. The product spots (there may be multiple for the different isomers) will appear as new, typically lower Rf spots. Quench the reaction at this point to maximize yield.

For more precise, quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the exact ratio of isomers and the percentage of remaining starting material.[1][9]

Q6: What is the recommended procedure for purifying the mixture of 3-bromo-nitrostyrene isomers?

A6: After the aqueous work-up, the crude product will be a mixture of ortho-, para-, and meta- (trace) nitrated isomers. The most effective method for separating these isomers is flash column chromatography .[10]

Purification by Flash Column Chromatography:

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Eluent Selection: Based on your TLC analysis (from Q5), select a solvent system that provides good separation of the product spots. A hexane/ethyl acetate or hexane/dichloromethane gradient is often effective.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Run the column by applying positive pressure, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure isomers.

  • Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the purified products.

Visual Troubleshooting & Workflow Diagrams

The following diagrams illustrate key processes for understanding and troubleshooting the nitration of 3-bromostyrene.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Isomer Formation HNO3 HNO₃ H2NO3_plus H₂O⁺-NO₂ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O Arenium_Ions Arenium Ion Intermediates (Resonance Stabilized) NO2_plus->Arenium_Ions H2O H₂O Bromostyrene 3-Bromostyrene Bromostyrene->Arenium_Ions + NO₂⁺ Products Mixture of: 2-nitro 4-nitro 6-nitro isomers Arenium_Ions->Products - H⁺ caption Fig 1. Mechanism of Mixed-Acid Nitration.

Caption: Fig 1. Mechanism of Mixed-Acid Nitration.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory problem1 Problem: Low Yield & Polymerization start->problem1 problem2 Problem: Poor Regioselectivity start->problem2 problem3 Problem: Incomplete Reaction start->problem3 solution1a Action: Lower Temperature (0-5 °C) problem1->solution1a solution1b Action: Shorter Reaction Time (TLC Monitoring) problem1->solution1b solution1c Action: Use Milder Nitrating Agent (e.g., N-Nitrosaccharin) problem1->solution1c solution2a Action: Change Solvent System problem2->solution2a solution2b Action: Experiment with Alternative Nitrating Agents (see Table 2) problem2->solution2b solution3a Action: Increase Reaction Time problem3->solution3a solution3b Action: Slightly Increase Temperature (e.g., to 10 °C), monitor carefully problem3->solution3b solution3c Action: Ensure Stoichiometry of Nitrating Agent is Sufficient problem3->solution3c end Optimized Reaction solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3a->end solution3b->end solution3c->end caption Fig 2. Troubleshooting Decision Workflow.

Caption: Fig 2. Troubleshooting Decision Workflow.

References
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Nitration with HNO₃/H₂SO₄. Retrieved January 14, 2026, from [Link]

  • Khan Academy. (n.d.). Nitration. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Khan Academy. (n.d.). Nitration (video). Retrieved January 14, 2026, from [Link]

  • Mount Holyoke College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 14, 2026, from [Link]

  • PubMed. (2020, November 18). Monitoring peptide tyrosine nitration by spectroscopic methods. [Link]

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  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2013, October 17). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. [Link]

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  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved January 14, 2026, from [Link]

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  • Semantic Scholar. (1953). THE SYNTHESIS OF -NITROSTYRENES. [Link]

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Preventing polymerization of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. This resource is designed to provide senior-level scientific support for handling this highly reactive and valuable synthetic intermediate. Uncontrolled polymerization is a significant challenge that can lead to yield loss, product degradation, and safety hazards. This guide offers in-depth troubleshooting, preventative protocols, and a mechanistic understanding to ensure the stability and integrity of your compound through synthesis, purification, and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in a direct question-and-answer format.

Q1: Why is my (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene sample so unstable and prone to polymerization?

Answer: The propensity of this molecule to polymerize stems from its unique electronic and structural features, which make it susceptible to two primary polymerization pathways : anionic and free-radical polymerization.

  • Anionic Polymerization Susceptibility: The nitro group (—NO₂) is a powerful electron-withdrawing group. This effect polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles (anions or bases).[1][2] Even weak bases present during synthesis or workup can initiate a chain-growth anionic polymerization.[3]

  • Free-Radical Polymerization Susceptibility: The molecule is a substituted styrene. Styrenic systems are classically known to undergo free-radical polymerization.[4][5] This process can be initiated by heat, ultraviolet (UV) light, or the presence of radical-generating impurities (e.g., peroxides in solvents).[6][7] The initiator adds to the double bond, creating a new radical that propagates by adding to subsequent monomer units.

Understanding this dual reactivity is the cornerstone of preventing unwanted polymerization. Your handling and stabilization strategy must address both potential mechanisms.

G Figure 1. Dual Polymerization Pathways cluster_anionic Anionic Polymerization cluster_radical Free-Radical Polymerization An_Initiator Nucleophile (Nu⁻) An_Monomer Monomer An_Initiator->An_Monomer Initiation An_Adduct Anionic Adduct An_Propagation Propagation An_Adduct->An_Propagation An_Polymer Anionic Polymer Chain An_Propagation->An_Polymer Rad_Initiator Radical (R•) Rad_Monomer Monomer Rad_Initiator->Rad_Monomer Initiation Rad_Adduct Radical Adduct Rad_Propagation Propagation Rad_Adduct->Rad_Propagation Rad_Polymer Radical Polymer Chain Rad_Propagation->Rad_Polymer

Figure 1. Dual Polymerization Pathways
Q2: My reaction mixture became viscous or solidified during synthesis. What happened, and how can I prevent it?

Answer: This is a classic sign of uncontrolled, rapid polymerization, likely triggered by the reaction conditions themselves. The primary culprits are excessive heat or the presence of initiators.

Probable Cause Scientific Rationale & Explanation Recommended Preventative Action
Excessive Heat Thermal energy can initiate the self-polymerization of styrenic compounds or accelerate decomposition of reagents into radical species.[7] Many synthetic steps are exothermic, and without adequate cooling, the temperature can rise uncontrollably.Maintain strict temperature control using an ice or cooling bath. For exothermic additions, add reagents slowly to manage the heat output. Monitor the internal reaction temperature continuously.
Radical-Initiating Impurities Solvents like THF or diethyl ether can form explosive peroxides upon prolonged exposure to air and light. These peroxides are potent radical initiators.[8]Use freshly distilled or inhibitor-free solvents that have been tested for peroxides. Store solvents under an inert atmosphere and away from light.
Incompatible Reagents or Catalysts Strong bases used in synthesis (e.g., for a Henry reaction) can be powerful initiators for anionic polymerization.[9] Certain metal catalysts can also promote polymerization.If a strong base is required, use it at the lowest possible temperature (e.g., -78 °C) and quench the reaction promptly. If possible, consider using a milder, non-nucleophilic base.
Lack of an Inhibitor In some cases, the reaction conditions are harsh enough that polymerization is inevitable without a stabilizer.If compatible with your reaction chemistry, add a radical inhibitor like Butylated Hydroxytoluene (BHT) or phenothiazine to the reaction mixture from the start.[8] Always run a small-scale test reaction to ensure the inhibitor does not interfere with the desired transformation.
Q3: My product looked fine after the reaction, but it polymerized during aqueous workup or solvent removal. Why?

Answer: This is a common and frustrating issue that arises when the stabilizing environment of the reaction mixture is disrupted.

  • pH-Induced Polymerization: During workup, washing with a basic solution (e.g., sodium bicarbonate) can introduce the nucleophilic initiators (HO⁻) needed for anionic polymerization.[10]

  • Removal of Inhibitors: If your reaction solvent or crude mixture contained a water-soluble inhibitor, it may have been removed during the aqueous wash, leaving the monomer unprotected in the organic phase.

  • Localized Heating: Removing solvent on a rotary evaporator, especially at elevated temperatures or to complete dryness, can concentrate the monomer and provide the thermal energy needed for polymerization.[8]

Troubleshooting Workflow for Workup:

G Figure 2. Workup Troubleshooting Workflow Start Crude Reaction Mixture Check_pH Is Basic Wash (e.g., NaHCO₃) Absolutely Necessary? Start->Check_pH Use_Neutral Use Neutral Wash (Brine, Sat. NH₄Cl) Check_pH->Use_Neutral No Use_Mild_Base Use Cold, Dilute Base Minimize Contact Time Check_pH->Use_Mild_Base Yes Add_Inhibitor Add Radical Inhibitor (e.g., 10-50 ppm BHT) to Organic Phase Use_Neutral->Add_Inhibitor Use_Mild_Base->Add_Inhibitor Rotovap Solvent Removal (Rotary Evaporator) Add_Inhibitor->Rotovap Rotovap_Conditions Use Low Temperature (<30°C) Do NOT Evaporate to Dryness Rotovap->Rotovap_Conditions Proceed Proceed to Purification Rotovap_Conditions->Proceed Yes Risk High Risk of Polymerization Rotovap_Conditions->Risk No

Figure 2. Workup Troubleshooting Workflow
Q4: My compound consistently polymerizes on the silica gel column. How can I purify it safely?

Answer: Standard silica gel is acidic and has a high surface area, which can catalyze both polymerization and decomposition of sensitive nitroalkenes.[10] Successful purification requires modifying the standard flash chromatography protocol.

Key Modifications for Safe Purification:

  • Deactivate the Stationary Phase: The acidity of silica gel is a primary issue.

    • Option A (Best): Use neutral alumina instead of silica gel.

    • Option B: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or another non-nucleophilic base before packing the column. This neutralizes the acidic sites.

  • Inhibit the Eluent: Add a small amount of a radical inhibitor, such as BHT (0.01% w/v), to your elution solvent. This provides continuous protection as the compound travels through the column.

  • Maintain Low Temperature: If possible, run the column in a cold room or use a jacketed column with cold circulation to keep the temperature low and minimize thermal polymerization.

  • Work Quickly: Do not leave the compound on the column for an extended period. Prepare your fractions beforehand and elute the product as efficiently as possible.

Q5: What are the definitive, optimal long-term storage conditions for this monomer?

Answer: Proper storage is critical for maintaining the viability of your purified monomer. A multi-faceted approach is required to prevent degradation over time.

Parameter Optimal Condition Rationale
Temperature -20 °CSignificantly slows the rate of thermal polymerization.[11]
Atmosphere Air or Inert Gas + AirThis is nuanced. For phenolic inhibitors like 4-tert-butylcatechol (TBC) or MEHQ, a small amount of oxygen is required to facilitate the radical scavenging mechanism.[12] Storing under a hard vacuum or a strictly anaerobic inert atmosphere will render these inhibitors ineffective. If using an inert gas blanket, ensure sufficient oxygen is present (e.g., 5-10%).[12]
Inhibitor 10-50 ppm of 4-tert-butylcatechol (TBC) or Butylated hydroxytoluene (BHT)These are effective radical scavengers commonly used for storing reactive monomers like styrene.[7][13] They can typically be removed by a basic wash or column chromatography before use.
Container Amber glass vial or bottleProtects the compound from UV light, which can initiate photopolymerization.[14] Ensure the container is clean and dry.
Purity Free of solvent and acidic/basic impuritiesResidual impurities can accelerate decomposition and polymerization even at low temperatures.
Q6: My sample has already turned into a solid polymer. Can I recover the monomer?

Answer: In some cases, yes. If the polymerization was thermally induced and is reversible, you may be able to recover the monomer through thermal depolymerization (often called "cracking"). This procedure should be performed with extreme caution.

The process involves heating the solid polymer under a high vacuum. The polymer will break down into monomeric units, which can then be distilled and collected.

Critical Safety and Procedural Notes:

  • The receiving flask for the distilled monomer must contain a radical inhibitor (e.g., a few crystals of hydroquinone or a small amount of BHT).

  • The distillation must be stopped before the distillation pot goes to dryness to avoid charring and potential explosive decomposition.

  • This procedure carries significant risk and should only be attempted by experienced personnel behind a blast shield in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: General Handling and Inhibition Strategy During Synthesis

This protocol outlines best practices for preventing polymerization during a typical synthetic step.

  • Reagent & Solvent Preparation:

    • Ensure all solvents are freshly distilled or from a recently opened, sealed bottle. Test for peroxides if applicable (e.g., THF, Et₂O).

    • Degas solvents by bubbling with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen, which can initiate some polymerization pathways.[8]

  • Reaction Setup:

    • Assemble clean, dry glassware under an inert atmosphere (N₂ or Ar).

    • If the reaction chemistry allows, add 50-100 ppm of BHT or phenothiazine to the reaction flask before adding other reagents.

  • Temperature Control:

    • Submerge the reaction flask in a cooling bath (e.g., ice-water) before starting any reagent additions.

    • Add reagents dropwise via a syringe pump or dropping funnel to maintain a stable internal temperature.

  • Reaction Quenching & Workup:

    • Cool the reaction mixture back to 0 °C before quenching.

    • Quench the reaction with a cold, neutral, or slightly acidic solution (e.g., saturated aq. NH₄Cl). Avoid strong bases.[10]

    • During extraction, add ~50 ppm of BHT to the organic layer to ensure the monomer remains stabilized after any water-soluble inhibitors are washed away.

Protocol 2: Safe Purification via Inhibited Flash Chromatography

This protocol is designed to minimize polymerization on a stationary phase.

  • Column Preparation:

    • Choose neutral alumina as the stationary phase for best results.

    • Prepare a solvent system for elution (e.g., Hexanes/Ethyl Acetate). Add 0.01% (w/v) of BHT to the prepared solvent mixture.

    • Pack the column using the BHT-inhibited eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase.

    • Alternatively, perform a dry load by adsorbing the crude product onto a small amount of Celite or deactivated silica, and carefully add it to the top of the column.

  • Elution and Collection:

    • Run the column efficiently, avoiding unnecessary delays.

    • Collect fractions and analyze them promptly by TLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent on a rotary evaporator at low temperature (<30 °C). Do not heat the flask to dryness. A small amount of solvent should remain to keep the product dissolved.

    • Immediately prepare the purified monomer for storage as described in Protocol 3.

Protocol 3: Long-Term Monomer Storage
  • Inhibitor Addition:

    • To the purified, concentrated monomer solution, add the chosen storage inhibitor. For TBC, a stock solution in a volatile solvent can be prepared for accurate addition. A typical concentration is 10-50 ppm.

  • Final Solvent Removal:

    • Gently remove the remaining solvent under reduced pressure at low temperature, ensuring the inhibitor is well-mixed.

  • Packaging and Storage:

    • Transfer the final product to a clean, amber glass vial.

    • If using a phenolic inhibitor, seal the vial with a cap that allows for some air exchange or ensure the headspace contains air. Do not seal under a hard vacuum.

    • Label the vial clearly with the compound name, date, and the type/concentration of inhibitor added.

    • Place the vial in a secondary container and store it in a -20 °C freezer.

References

  • Vertex AI Search. (n.d.). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR).
  • Allen Institute. (n.d.).
  • ACS Publications. (n.d.). Stable Free Radical Polymerization of Styrene: Controlling the Process with Low Levels of Nitroxide. Macromolecules.
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  • Chemistry LibreTexts. (2015).
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  • Wikipedia. (n.d.).
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  • WIPO Patentscope. (2020). WO/2020/107197 POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF.
  • Shell. (n.d.). Styrene Monomer Product Stewardship Summary.
  • ResearchGate. (2019).
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  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • U.S. Hazmat Storage. (n.d.). Build a Better Tomorrow With Compliant Styrene Monomer Storage.
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  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
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  • Morton, M. (n.d.). Anionic Polymerization: Principles and Practice. Academic Press.
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Troubleshooting guide for the synthesis of substituted indoles from nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indoles from nitrostyrenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The synthesis of indoles via the reductive cyclization of nitrostyrenes is a powerful tool, but like any complex organic transformation, it can present challenges. This document aims to provide not only solutions but also the underlying scientific reasoning to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis of substituted indoles from nitrostyrenes in a question-and-answer format.

Question 1: My reaction is showing low to no conversion of the starting nitrostyrene. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a frequent issue that can often be traced back to several key factors related to the catalyst, reaction conditions, or the reagents themselves.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity: The palladium catalyst is central to the reductive cyclization.[1][2]

    • Oxidation: Palladium(0) is the active catalytic species. If your Pd(0) source has been improperly stored and oxidized, it will be inactive.

    • Ligand Issues: The choice of ligand is critical. For instance, 1,10-phenanthroline is often used to form a robust catalytic complex.[1] Ensure the ligand is pure and used in the correct stoichiometric ratio to the palladium source.

    • Catalyst Loading: Insufficient catalyst loading can lead to sluggish or incomplete reactions. While typically low loadings are desired, if you observe poor conversion, a modest increase in the catalyst percentage (e.g., from 1 mol% to 2-5 mol%) can be beneficial.[1][3]

  • Inefficient CO Generation (for CO Surrogate Methods): Many modern procedures utilize CO surrogates like phenyl formate to avoid handling gaseous carbon monoxide.[1][4] The decomposition of these surrogates is often base-catalyzed.

    • Base Strength & Amount: The base, commonly a tertiary amine like triethylamine (Et₃N), is crucial for the liberation of CO from the surrogate.[1] If the base is weak, impure, or used in insufficient quantity, CO generation will be the rate-limiting step. An almost linear increase in selectivity can be observed with an increasing amount of base up to a certain point.[1]

    • Temperature: The decomposition of CO surrogates is temperature-dependent. Ensure your reaction is at the optimal temperature for both CO release and the cyclization reaction itself.

  • Sub-optimal Reaction Temperature: The reductive cyclization is sensitive to temperature.

    • Too Low: Insufficient thermal energy can lead to slow reaction rates.

    • Too High: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products. Optimization studies have shown that for certain substrates, selectivity for the desired indole increases up to a specific temperature (e.g., 140 °C) and then drops.[1][2] A systematic temperature screen is recommended for new substrates.

  • Purity of Reagents and Solvents:

    • Nitrostyrene Purity: Impurities in the nitrostyrene starting material can interfere with the catalyst. Ensure your nitrostyrene is pure, for example, by recrystallization or column chromatography.

    • Solvent Quality: Use dry, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, and water can interfere with the reaction.

Question 2: I am observing significant formation of side products, primarily polymers and unidentified baseline material on my TLC. What is happening and how can I minimize this?

Answer:

The formation of polymeric material and other side products is a common challenge, particularly with electron-rich or unhindered nitrostyrenes.

Root Cause Analysis & Solutions:

  • Oligo/Polymerization of Nitrostyrene: β-nitrostyrenes, especially those without an α-substituent, are susceptible to base-catalyzed oligo- or polymerization.[2] This side reaction can compete with the desired reductive cyclization.

    • Substrate Reactivity: Nitrostyrenes with an aryl substituent in the alpha position are generally more reactive towards cyclization and less prone to polymerization.[2]

    • Base Concentration: The base required for CO surrogate decomposition can also promote this unwanted polymerization.[1][2] It's a delicate balance. Use the minimum amount of base necessary for efficient CO generation. A slow addition of the base over the course of the reaction can sometimes help maintain a low instantaneous concentration, favoring the desired reaction pathway.

    • Reaction Temperature: Higher temperatures can accelerate polymerization. If polymerization is a major issue, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Formation of Quinolones or Quinolone-N-oxides: In some cases, particularly with β-acyl-β-alkyl substituted 2-nitrostyrenes, quinolone-N-oxides and/or quinolines can be isolated as side products.[5] This is due to alternative cyclization pathways. Careful control of reaction conditions and choice of starting material can help to minimize these byproducts.

  • Incomplete Reduction: The reduction of the nitro group proceeds through several intermediates, such as nitroso species.[6] If the reduction is incomplete, these intermediates can lead to the formation of undesired side products. Ensure you have an efficient reducing system (i.e., sufficient CO or CO surrogate and an active catalyst).

Question 3: The yield of my desired substituted indole is consistently low, even with good conversion of the starting material. Where is my product going?

Answer:

Low isolated yield despite good conversion points towards issues with product stability, the work-up procedure, or purification.

Root Cause Analysis & Solutions:

  • Product Degradation: Indoles, particularly those with certain substituents, can be sensitive to acidic or oxidative conditions.

    • Work-up Conditions: Avoid strongly acidic or basic conditions during the aqueous work-up. Use dilute, mild acids or bases if necessary.

    • Air Oxidation: Some indoles are susceptible to air oxidation, which can lead to colored impurities. It is good practice to handle the reaction mixture and isolated product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Purification Challenges:

    • Chromatography Issues: Indoles can sometimes streak on silica gel. To mitigate this, you can:

      • Deactivate the silica gel by adding a small amount of a neutralizer like triethylamine (e.g., 1%) to the eluent.[1]

      • Use an alternative stationary phase like alumina.

    • Co-elution with Byproducts: If side products have similar polarities to your desired indole, separation by column chromatography can be difficult and lead to lower isolated yields. In such cases, recrystallization might be a more effective purification method.[7] Crude indole often contains impurities like substituted indoles (e.g., methylindoles) and other aromatic compounds.[8]

  • Mechanical Losses: During work-up and purification, product can be lost. Ensure efficient extraction from the aqueous phase and minimize transfers between flasks.

Question 4: I am attempting a Cadogan-Sundberg type indole synthesis from an o-nitrostyrene using a phosphite reagent and I'm getting a significant amount of the N-alkoxyindole as a byproduct. How can I favor the formation of the desired indole?

Answer:

The formation of N-alkoxyindoles is a known side reaction in the classical Cadogan-Sundberg reaction, which involves the deoxygenation of o-nitrostyrenes with reagents like triethyl phosphite.[9]

Root Cause Analysis & Solutions:

  • Mechanism of Byproduct Formation: The N-alkoxyindole byproduct arises from the reaction of an intermediate with the phosphite reagent.[9]

  • Alternative Reducing Agents: To circumvent this issue, modern variations of this synthesis often employ different reducing systems.

    • Carbon Monoxide/CO Surrogates: Using CO (or a CO surrogate) in the presence of a palladium catalyst is a highly effective method for the reductive cyclization of o-nitrostyrenes to indoles, generally avoiding the formation of N-alkoxy byproducts.[1][5][10]

    • Other Reducing Agents: Formic acid has been shown to be an effective and readily available reductant for this transformation, offering good yields and avoiding toxic byproducts.[10]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis of substituted indoles from nitrostyrenes and a logical approach to troubleshooting common problems.

TroubleshootingWorkflow Start Start: Reaction Setup (Nitrostyrene, Catalyst, Ligand, Solvent, CO Source) Reaction Reaction in Progress (Heating, Stirring) Start->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Work-up & Purification Monitor->Workup Reaction Complete NoReaction Problem: Low/No Conversion Monitor->NoReaction Incomplete SideProducts Problem: Side Products (Polymerization, etc.) Monitor->SideProducts Impure Product Desired Indole Workup->Product Successful LowYield Problem: Low Isolated Yield Workup->LowYield Poor Recovery CheckCatalyst Check Catalyst Activity & Loading NoReaction->CheckCatalyst CheckCO Optimize CO Source (Base, Temp) NoReaction->CheckCO CheckTemp Optimize Temperature NoReaction->CheckTemp CheckPurity Verify Reagent Purity NoReaction->CheckPurity SideProducts->CheckTemp ModifyBase Adjust Base Conc. /Addition Rate SideProducts->ModifyBase OptimizeWorkup Refine Work-up & Purification Protocol LowYield->OptimizeWorkup CheckCatalyst->Start CheckCO->Start CheckTemp->Start CheckPurity->Start ModifyBase->Start OptimizeWorkup->Workup

Caption: Troubleshooting workflow for indole synthesis.

Key Reaction Parameters and Optimization

To facilitate a more systematic approach to optimizing your reaction, consider the following table which summarizes key parameters and their typical ranges.

ParameterTypical Range/ValuePotential Impact on Reaction
Catalyst Loading 1-5 mol%Affects reaction rate and completion.
Ligand:Pd Ratio 1:1 to 5:1Crucial for catalyst stability and activity.
Temperature 110-150 °CInfluences reaction rate, CO generation, and side product formation.[1]
Base (e.g., Et₃N) 1.5-3 equivalentsEssential for CO surrogate decomposition; excess can cause polymerization.[1]
Solvent Acetonitrile (CH₃CN), TolueneMust be dry and degassed.

Concluding Remarks

The synthesis of substituted indoles from nitrostyrenes is a versatile and powerful method. Successful outcomes hinge on a clear understanding of the reaction mechanism and the interplay between various reaction parameters. By systematically addressing issues related to catalyst activity, reaction conditions, and purification strategies, researchers can overcome common challenges and achieve high yields of their desired indole products. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for particularly challenging substrates.

References

  • Ujaque, G., et al. (2018). Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. ACS Catalysis. Available at: [Link]

  • Ragaini, F., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules. Available at: [Link]

  • Majumdar, S., et al. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rahman, S. M. A. (2014). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. Available at: [Link]

  • Ragaini, F. (2018). Optimization of the reaction temperature for the reductive cyclization of α-phenyl-β-nitrostyrene (1b) to 2-phenylindole (2b). ResearchGate. Available at: [Link]

  • Cerna, I. (2010). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. Insubria.
  • Asano, Y., et al. (1992). Process of preparing purified aqueous indole solution. Google Patents.
  • Deb, M. L., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]

  • Pasha, M. A., et al. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ragaini, F. (2022). Synthesis of indoles from β-nitrostyrenes. Experimental conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • Banday, M. R., et al. (2011). Reaction of β-nitrostyrene with various indoles and other heterocyclic compounds catalyzed by NBS. ResearchGate. Available at: [Link]

  • Ghandi, M., et al. (2016). Metal-free transannulation reaction of indoles with nitrostyrenes: a simple practical synthesis of 3-substituted 2-quinolones. Chemical Communications. Available at: [Link]

  • Nishimura, T., et al. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. Available at: [Link]

  • Mphahlele, M. J. (2006). The Synthesis of 2- and 3-Substituted Indoles. CORE. Available at: [Link]

  • Reddy, B. V. S., et al. (2007). Michael addition of substituted indoles to substituted b-nitrostyrenes catalyzed by HY zeolite under solvent-free conditions. ResearchGate. Available at: [Link]

  • Ragaini, F. (2022). Synthesis of indoles from β-nitrostyrenes. ResearchGate. Available at: [Link]

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Effect of different catalysts on the reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the catalytic reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges during the synthesis of the target amine, 1-(3-bromophenyl)propan-2-amine.

Introduction: Navigating a Multifunctional Reduction

The reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a nuanced transformation, aiming to convert an α,β-unsaturated nitroalkene into a saturated primary amine. The complexity arises from the presence of three reducible functional groups: the nitro group, the carbon-carbon double bond, and the aryl bromide. The choice of catalyst and reaction conditions is paramount, as it dictates the chemoselectivity of the reaction, governing the final product distribution and yield. A poorly optimized protocol can lead to a host of undesired outcomes, including incomplete reduction, dehalogenation, or the formation of stable, partially-reduced intermediates. This guide provides the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the desired product from the complete reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene?

The goal of this transformation is the simultaneous reduction of both the nitro group and the alkene double bond to yield the saturated primary amine, 1-(3-bromophenyl)propan-2-amine . This compound is a substituted phenethylamine, a structural motif found in many biologically active molecules.[][2]

Q2: I am seeing a significant amount of 1-phenylpropan-2-amine in my product mixture. What is causing this?

This indicates a common and significant side reaction: dehalogenation (in this case, debromination). Catalysts like Palladium on carbon (Pd/C) are highly effective for hydrogenation but are also notoriously efficient at cleaving carbon-halogen bonds, especially aryl bromides and iodides.[3] To avoid this, a less aggressive catalyst should be employed.

Q3: My reaction is very slow or has stalled completely. What are the likely causes?

Stalled reactions are typically due to issues with the catalyst, reagents, or reaction setup.[4] Key factors include:

  • Catalyst Deactivation: The catalyst may be old, improperly stored, or poisoned.[4][5] Catalyst poisons are often sulfur-containing compounds or certain nitrogen heterocycles.[4]

  • Poor Solubility: The substrate must be fully dissolved in the reaction solvent for the reaction to proceed efficiently. If your compound is hydrophobic, consider solvents like THF or using a co-solvent system.[4][6]

  • Insufficient Hydrogen: For catalytic hydrogenations, ensure adequate hydrogen pressure. A simple balloon may be insufficient for challenging substrates; a Parr-type hydrogenator may be necessary to achieve higher pressures.[4]

  • Inefficient Mixing: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to maximize interfacial contact and reaction rate.[4]

Q4: Besides the desired amine and the debrominated product, what other side products might I encounter?

Partial reduction can lead to the formation of intermediates like hydroxylamines (R-NHOH) and oximes (R-C=NOH) .[7][8] These are particularly common when using milder reducing agents or if the reaction is not driven to completion. Dimerization via a Michael addition of a reaction intermediate to the starting nitroalkene can also occur, especially with borohydride reagents.[8]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield & Incomplete Conversion

Your TLC or LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times.

  • Causality & Explanation: The activation energy for the reduction is not being overcome, or the catalytic cycle is inhibited. Catalyst poisoning blocks the active sites where hydrogen and the substrate would normally adsorb and react.[4] Insufficient hydrogen pressure or poor agitation limits the mass transfer of hydrogen to the catalyst surface, making it the rate-limiting factor.[4]

  • Troubleshooting Workflow:

start Low Conversion Observed q1 Is Catalyst Fresh & Handled Properly? start->q1 a1_yes Check H2 Source / Reducing Agent q1->a1_yes Yes a1_no Replace with Fresh Catalyst q1->a1_no No q2 Is H2 Pressure Adequate? (for hydrogenation) a1_yes->q2 a2_yes Check Agitation & Solubility q2->a2_yes Yes a2_no Increase H2 Pressure (e.g., Parr Apparatus) q2->a2_no No q3 Is Substrate Fully Dissolved? a2_yes->q3 a3_yes Increase Catalyst Loading or Temperature q3->a3_yes Yes a3_no Change Solvent or Use Co-solvent q3->a3_no No

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Chemoselectivity & Unwanted Side Products

Your analysis shows a mixture of products, including the debrominated amine, oximes, or other unexpected species.

  • Causality & Explanation: The chosen catalyst or reagent is not selective for the desired transformation. Palladium, for instance, has a high propensity to catalyze hydrogenolysis of the C-Br bond. Strong reducing agents like LiAlH4 can sometimes stall at the hydroxylamine stage if stoichiometry or conditions are not optimal.[7][8]

  • Reaction Pathway & Side Products:

cluster_products Potential Products start (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene prod_desired Desired Product: 1-(3-bromophenyl)propan-2-amine start->prod_desired Ideal Catalyst (e.g., Raney Ni, Fe/AcOH) prod_dehalo Debrominated Product: 1-phenylpropan-2-amine start->prod_dehalo Aggressive Catalyst (e.g., Pd/C) prod_oxime Partial Reduction: Oxime/Hydroxylamine Intermediates start->prod_oxime Incomplete Reaction / Mild Conditions

Caption: Reaction pathways leading to desired and side products.

Catalyst Selection Guide

The choice of catalyst is the most critical parameter for this synthesis. The following table compares common catalytic systems for the reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Catalyst SystemPrimary FunctionProsConsRecommendation
H₂ / Pd/C Catalytic HydrogenationHighly active for nitro and alkene reduction.[3]High risk of debromination. [3] Catalyst is easily poisoned.[4]Not recommended for this substrate due to the aryl bromide.
H₂ / Raney Nickel Catalytic HydrogenationEffectively reduces nitro groups.[3] Significantly lower risk of dehalogenation compared to Pd/C.[3][7]Pyrophoric and requires careful handling. May require higher pressures or temperatures.Highly recommended for a clean, high-yield catalytic hydrogenation approach.
LiAlH₄ Hydride TransferPowerful reducing agent for nitroalkenes.[3][7] Does not cause dehalogenation.Extremely reactive with protic solvents (requires anhydrous THF/ether). Can be difficult to control, potentially forming oxime/hydroxylamine impurities.[7][8] Requires careful quenching.A viable but hazardous option. Best for small-scale synthesis where hydrogenation is not feasible.
Fe / Acetic Acid Metal/Acid ReductionEconomical and mild.[3] Highly chemoselective, preserving the aryl bromide.Requires acidic conditions, which may not be suitable for other acid-labile functional groups. Workup involves filtering iron salts. Stoichiometric amounts of metal are required.Excellent alternative to catalytic hydrogenation. Robust, scalable, and avoids dehalogenation.
NaBH₄ / NiCl₂ or CuCl₂ Hydride TransferMilder and safer than LiAlH₄.[9][10][11] The combination generates a species capable of reducing the nitro group.[9]Can sometimes result in lower yields or require careful optimization of stoichiometry and solvent.[10]A good benchtop alternative if high-pressure hydrogenation is unavailable. Requires careful protocol development.

Detailed Experimental Protocols

Protocol 1: Reduction using Raney Nickel Catalyzed Hydrogenation

This protocol is recommended for its high selectivity in preserving the C-Br bond.

  • Preparation: In a suitable high-pressure vessel (e.g., a Parr hydrogenator), add (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq).

  • Solvent Addition: Add a solvent in which the substrate is fully soluble, such as methanol or ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add Raney Nickel (approx. 10-20% by weight of the substrate). Safety Note: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.

  • Inerting: Seal the vessel and purge the headspace with the inert gas several times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi, but optimize as needed).

  • Reaction: Begin vigorous stirring and heat gently (e.g., 30-40 °C) if the reaction is slow at room temperature. Monitor the reaction by observing hydrogen uptake.

  • Monitoring: After hydrogen uptake ceases, depressurize the vessel. Take a small aliquot, filter it through a pad of Celite® to remove the catalyst, and analyze by TLC or LC-MS to confirm the absence of starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the entire reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The resulting filtrate contains the product, which can be purified after solvent removal.

Protocol 2: Reduction using Iron Powder in Acetic Acid

This classic method is robust, inexpensive, and avoids dehalogenation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) and iron powder (approx. 5.0 eq).

  • Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 2-4 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and basify carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is >9.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography or distillation.

References

  • Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Retrieved from Benchchem's website.[4]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). [Source information not fully available].[12]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]3]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]7]

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Retrieved from [Link]]

  • Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. (n.d.). ACS Catalysis.[13]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry.[14]

  • Setamdideh, D., & Karimi, Z. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry.[9]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). [Source information not fully available].[10]

  • Benchchem. (n.d.). Overcoming side reactions in the reduction of nitroalkenes. Retrieved from Benchchem's website.[8]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). [Journal Name].[15]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI.[16][17]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Retrieved from Benchchem's website.[5]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.[11]

  • my nitro refuses to be reduced. (2023). Reddit r/Chempros.[6]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). [Source information not fully available].[18]

  • Phenethylamine Impurities. (n.d.). BOC Sciences.[]

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]2]

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Technical Support Center: Purification of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. This document is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude reaction mixture?

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene typically proceeds via a Henry condensation (nitroaldol reaction) between 3-bromobenzaldehyde and nitroethane, followed by dehydration.[1][2] Understanding the potential contaminants is the first step toward effective purification.

Table 1: Common Impurities and Their Origins

Impurity Type Specific Example(s) Origin Identification Notes
Unreacted Starting Materials 3-bromobenzaldehyde, nitroethane Incomplete reaction. Typically have different Rf values on TLC than the product.
Reaction Intermediates 1-(3-bromophenyl)-2-nitropropan-1-ol (nitroaldol adduct) Incomplete dehydration of the intermediate alcohol. More polar than the final product; will have a lower Rf on TLC.
Catalyst Residues Ammonium acetate, methylamine, or other bases. Remnants from the condensation step. Usually removed during aqueous work-up, but can persist.
Side-Products Polymeric materials, higher condensation products. Occurs with prolonged heating or excess base.[3] Often insoluble, high-melting solids or baseline material on TLC.
Isomers (Z)-1-bromo-3-(2-nitroprop-1-enyl)benzene The less thermodynamically stable geometric isomer. May co-elute or have a very similar Rf to the (E)-isomer, making separation difficult.[4]

| Solvent-Derived Impurities | Nitrile by-products (e.g., 3-bromobenzonitrile) | Can form when using glacial acetic acid as a solvent.[1] | Requires spectroscopic methods (NMR, GC-MS) for definitive identification. |

Purification Strategy: A Logic-Driven Workflow

The choice between recrystallization and column chromatography is the most critical decision in the purification process. Your initial analysis of the crude product by Thin-Layer Chromatography (TLC) should guide this choice.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision cluster_2 Phase 3: Purification cluster_3 Phase 4: Final Product Start Crude Product (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene TLC Step 1: Analytical TLC - Assess purity & spot separation - Test stability on silica plate Start->TLC Decision Step 2: Evaluate TLC Results TLC->Decision Recrystallization Path A: Recrystallization (High Purity & Single Major Spot) Decision->Recrystallization Product is a solid with minor, well-separated impurities. Chromatography Path B: Column Chromatography (Multiple Close Spots / Oily Product) Decision->Chromatography Product is an oil or a complex mixture. Pure_Product Pure Product - Characterize (m.p., NMR, IR) - Store appropriately Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Workflow for selecting the appropriate purification method.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid nitrostyrenes, leveraging differences in solubility between the desired compound and impurities at varying temperatures.

Q2: My crude product is a discolored solid. Can I use recrystallization?

Yes. Recrystallization is an excellent choice for solid products, even if they are discolored. The key is selecting an appropriate solvent system.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude product in various solvents. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

    • Scientist's Note: Based on literature for similar nitrostyrenes, alcohols are excellent starting points.[3][5][6]

    Table 2: Recommended Solvents for Recrystallization

    Solvent Boiling Point (°C) Polarity Notes
    Methanol 65 Polar Protic Commonly used and effective for many nitrostyrenes.[3]
    Ethanol 78 Polar Protic Good alternative to methanol, slightly less volatile.[5][7]
    Isopropanol 82 Polar Protic Often provides excellent crystal growth.[6]

    | Glacial Acetic Acid (dilute) | 118 | Polar Protic | Can be effective but may need neutralization afterward.[3] |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the hot solution is highly colored, add a small amount (1-2% by weight) of activated carbon. Swirl for a few minutes.

    • Causality: The porous structure of activated carbon adsorbs large, colored polymeric impurities.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Expertise: Pre-warming the glassware prevents premature crystallization of the product in the funnel.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

    • Trustworthiness: Slow cooling is crucial. Rapid cooling traps impurities and leads to smaller, less pure crystals.[8][9]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Troubleshooting
SymptomPossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; too much solvent was used.Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble. Or, add more of the primary solvent to ensure the compound stays dissolved longer as it cools.[9]
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Gently boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation.
Very low recovery of purified product. Too much solvent was used; the compound has significant solubility in the cold solvent.Ensure you used the minimum amount of hot solvent. Cool the flask in an ice bath for a longer period. Consider a "second crop" crystallization by concentrating the mother liquor.[9]
Crystallization happens too quickly. The solution is too concentrated.Add a small amount (1-2 mL) of additional hot solvent, re-heat to dissolve, and cool again. This promotes the formation of larger, purer crystals.[9]

Troubleshooting Guide 2: Flash Column Chromatography

When recrystallization is ineffective (e.g., for oily products or complex mixtures), flash column chromatography is the preferred method.[10][11] It separates compounds based on their differential adsorption to a stationary phase.

Q3: My compound decomposes on the TLC plate. Is column chromatography still an option?

Decomposition on a standard silica gel TLC plate is a critical warning sign. Nitroalkenes can be sensitive to the acidic nature of silica gel, which can catalyze polymerization or other degradation pathways.[4]

Step-by-Step Chromatography Protocol:

  • Solvent System (Eluent) Selection: Use TLC to find a solvent system that gives your product an Rf (retention factor) of 0.25-0.35 . A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Stationary Phase Deactivation (CRITICAL STEP):

    • Rationale: To prevent on-column degradation, the acidity of the silica gel must be neutralized.[4][10]

    • Protocol: Prepare your eluent and add 1% triethylamine (Et₃N). Pack your column with silica gel slurried in this basic eluent. Flush the packed column with at least one column volume of this solvent system before loading your sample.[12]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

    • Causality: Dry loading prevents solvent channeling and often leads to sharper bands and better separation compared to loading the sample as a concentrated liquid.[4][12]

  • Elution: Begin eluting with your chosen solvent system, maintaining a constant flow rate. Collect fractions in an array of test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain your pure product.

    • Trustworthiness: This step is self-validating. Only combine the fractions that show a single spot corresponding to your desired product.[13]

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography Troubleshooting
SymptomPossible Cause(s)Troubleshooting Steps
Compound streaks or does not move off the baseline. The compound is degrading on the column; the eluent is not polar enough.Ensure you have used deactivated silica.[4][8] Gradually increase the polarity of the eluent (gradient elution).[12]
Poor separation between product and impurities. The chosen eluent system is not optimal; the column was overloaded.Re-optimize the eluent system with TLC. Use a longer column or reduce the amount of crude material loaded.
Low or no recovery of the compound. The compound has irreversibly adsorbed or decomposed on the column.Confirm silica stability with a simple test: spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears or the original spot diminishes, it is unstable.[10] Consider using a different stationary phase like neutral alumina.

References

  • The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved from [Link]

  • Nitrostyrene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Guy, M., et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Retrieved from [Link]

  • Making β-Nitrostyrene so I can be like Shulgin. (2024). YouTube. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. (2020). Books.
  • 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Compound Purification Guide. (n.d.). Scribd. Retrieved from [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives. (2008). ResearchGate. Retrieved from [Link]

  • Struggling with the purification of a nitroaldol product. (2024). Reddit. Retrieved from [Link]

  • Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Review: Synthetic Methods for Amphetamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • High-yielding nitrostyrene catalyst. (n.d.). The Hive. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. This document is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this important synthesis. We will move beyond a simple recitation of steps to explore the underlying chemistry, troubleshoot common issues, and answer frequently asked questions, ensuring a robust and reproducible process.

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a classic example of a Henry (or nitroaldol) reaction, followed by a dehydration step.[1][2][3] This reaction forms a carbon-carbon bond between 3-bromobenzaldehyde and nitroethane, catalyzed by a base, to create a β-nitro alcohol intermediate. This intermediate is then dehydrated to yield the target conjugated nitroalkene.[1][4] While straightforward in principle, scaling this reaction presents challenges related to yield, purity, and reaction control. This guide provides the expert insights necessary to navigate these challenges effectively.

Overall Reaction Scheme

The transformation proceeds in two main stages, often performed in a one-pot procedure:

  • Henry Condensation: A base abstracts an acidic α-proton from nitroethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.

  • Dehydration: The resulting β-nitro alcohol intermediate eliminates a molecule of water to form the stable, conjugated (E)-nitroalkene.

Reaction scheme for the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Detailed Experimental Protocol

This protocol is optimized for a balance of yield, purity, and operational simplicity. The causality behind each step is explained to empower the user to make informed modifications.

Materials & Reagents:

ReagentM.W.Quantity (for 10g scale)MolesStoichiometry
3-Bromobenzaldehyde185.02 g/mol 10.0 g0.054 mol1.0 eq
Nitroethane75.07 g/mol 6.1 g (6.0 mL)0.081 mol1.5 eq
Ammonium Acetate77.08 g/mol 2.1 g0.027 mol0.5 eq
Glacial Acetic Acid60.05 g/mol 50 mL-Solvent
Ethanol (95%)-~100-150 mL-Recrystallization
Deionized Water-~500 mL-Workup
Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (10.0 g).

    • Expertise & Experience: Starting with the aldehyde ensures it is fully dissolved before the other reagents are introduced, preventing localized high concentrations and potential side reactions.

  • Reagent Addition: Add glacial acetic acid (50 mL) and stir until the aldehyde is completely dissolved. To this solution, add nitroethane (6.0 mL), followed by ammonium acetate (2.1 g).

    • Causality: Ammonium acetate serves as the base catalyst for the condensation.[2] Using it in an acidic solvent like glacial acetic acid creates a buffered system that effectively catalyzes both the initial C-C bond formation and the subsequent dehydration of the alcohol intermediate. Using an excess of nitroethane helps to drive the equilibrium towards the product.

  • Reaction Execution: Heat the mixture to a gentle reflux (oil bath temperature of ~125-130 °C) with continuous stirring. The solution will typically turn yellow to orange.

    • Trustworthiness: The reaction progress should be monitored every 30-60 minutes using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The starting aldehyde (Rf ≈ 0.4) will be consumed as the product (Rf ≈ 0.6) appears. The reaction is typically complete within 2-4 hours.

  • Workup & Isolation: Once the TLC indicates the complete consumption of 3-bromobenzaldehyde, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow solid should precipitate.

    • Causality: The organic product is insoluble in water, while the catalyst and acetic acid are soluble. Pouring the reaction mixture into water causes the product to precipitate, effectively separating it from the bulk of the reaction medium and water-soluble impurities.[5]

  • Filtration and Washing: Allow the precipitate to stir in the cold water for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate runs clear and is no longer acidic (check with pH paper).

    • Expertise & Experience: Thorough washing is critical to remove residual acetic acid and ammonium salts, which can impede crystallization and lower the final product's purity.

  • Purification: Transfer the crude, damp solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely (start with ~100 mL and add more if needed). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

    • Causality: Recrystallization is an effective method for purifying the (E)-isomer, which is typically the major product and less soluble than the (Z)-isomer and other minor impurities.[6] Slow cooling promotes the formation of larger, purer crystals.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 9-11 g (65-80%) of a pale yellow crystalline solid.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Dissolve 3-Bromobenzaldehyde in Glacial Acetic Acid B 2. Add Nitroethane & Ammonium Acetate A->B C 3. Heat to Reflux (2-4h) B->C D 4. Monitor by TLC C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Precipitate in Ice Water E->F G 7. Filter & Wash Crude Solid F->G H 8. Recrystallize from Ethanol G->H I 9. Filter & Dry Final Product H->I J 10. Characterize (NMR, IR, MP) I->J

Caption: Experimental workflow for the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or no product is forming. What went wrong?

  • Potential Cause 1: Aldehyde Quality. 3-Bromobenzaldehyde can oxidize over time to 3-bromobenzoic acid upon exposure to air. The presence of this acidic impurity can interfere with the base catalyst and reduce the effective concentration of the starting material.

    • Solution: Check the purity of your aldehyde. If it has been stored for a long time, consider purifying it by distillation or using a fresh bottle.

  • Potential Cause 2: Insufficient Catalyst or Reaction Time. The reaction may be proceeding slower than expected.

    • Solution: Ensure the correct stoichiometry of ammonium acetate is used. Continue monitoring the reaction with TLC; do not stop the reaction prematurely if starting material is still present. Cautiously extending the reflux time by 1-2 hours may improve conversion.

  • Potential Cause 3: Inadequate Temperature. If the reaction is not heated to a sufficient reflux, the dehydration step may be inefficient, leading to an accumulation of the β-nitro alcohol intermediate which may not precipitate cleanly.

    • Solution: Ensure your heating mantle or oil bath is providing a consistent temperature to maintain a steady reflux of the acetic acid (~118 °C).

Q2: The crude product obtained after workup is a sticky oil or gum, not a solid. How do I proceed?

  • Potential Cause 1: Incomplete Dehydration. The primary cause is often an incomplete reaction, where the crude material is largely the β-nitro alcohol intermediate, which is often oilier and has a lower melting point than the final nitroalkene.

    • Solution: Review your reaction time and temperature to ensure the dehydration was favored. If you have already worked up the reaction, you can attempt to redissolve the oil in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid and heat it with a Dean-Stark trap to azeotropically remove water and force the dehydration.

  • Potential Cause 2: Impurities. The presence of unreacted starting materials or side-products can act as an oiling agent, preventing the desired product from crystallizing.

    • Solution: Try triturating the oil with a small amount of a cold, non-polar solvent like hexanes or diethyl ether. This can sometimes wash away impurities and induce crystallization of the product. If this fails, the most reliable solution is to purify the oil using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[5][7]

Q3: My final product seems to be a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

  • Insight: The Henry reaction followed by dehydration strongly favors the formation of the thermodynamically more stable (E)-isomer, where the bulkier groups (bromophenyl and methyl) are on opposite sides of the double bond.[8][9] The presence of a significant amount of the (Z)-isomer is uncommon under these conditions.

    • Solution: The primary method for isolating the pure (E)-isomer is careful recrystallization.[6] The (E)-isomer is typically less soluble and will crystallize out preferentially, leaving the (Z)-isomer and other impurities in the mother liquor. Performing a second recrystallization may be necessary to achieve high isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the reaction?

The reaction proceeds via a base-catalyzed nitroaldol (Henry) condensation followed by dehydration.

Mechanism Nitroethane CH3CH2NO2 Nitronate [CH3CHNO2]⁻ (Nitronate Anion) Nitroethane->Nitronate Deprotonation + H-Base Base Base (AcO⁻) Aldehyde 3-Br-Ph-CHO Alkoxide β-Nitro Alkoxide Aldehyde->Alkoxide Nitronate->Alkoxide Nucleophilic Attack Alcohol β-Nitro Alcohol (Intermediate) Alkoxide->Alcohol Protonation (+ H-Base) Product (E)-Nitroalkene Alcohol->Product Dehydration (-H₂O)

Caption: Mechanism of the Henry reaction and subsequent dehydration.

Q2: Can I use a different base or solvent?

Yes, other systems can be effective. For example, using an organic base like triethylamine or DBU in a solvent like THF or ethanol is a common variation of the Henry reaction.[5] However, these conditions may favor the isolation of the β-nitro alcohol. To ensure dehydration, a subsequent acid-catalyzed elimination step might be required. The ammonium acetate/acetic acid system is advantageous because it facilitates both steps in a single operation.[2]

Q3: What are the key safety precautions for this reaction?

  • Chemical Hazards: 3-Bromobenzaldehyde is an irritant. Nitroethane is flammable and toxic. Glacial acetic acid is corrosive.

  • Operational Hazards: The reaction is run at reflux, posing a risk of thermal burns.

  • Required PPE: Always work inside a certified chemical fume hood. Wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed).

Q4: How do I confirm the identity and purity of my final product?

  • ¹H NMR: The most telling signals are the two vinylic protons, which will appear as doublets with a large coupling constant (J ≈ 13-16 Hz), confirming the (E)-configuration. The methyl group will appear as a doublet coupled to one of the vinylic protons.

  • IR Spectroscopy: Look for strong characteristic peaks for the nitro group (asymmetric stretch ~1520 cm⁻¹ and symmetric stretch ~1350 cm⁻¹) and the alkene C=C stretch (~1640 cm⁻¹).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Henry Reaction for 3-Nitro-2-hexene Synthesis. Retrieved from Benchchem's website.[5]

  • Adyukov, V., et al. (2020). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of Organic Chemistry.[6]

  • Marsh, G. P., Parsons, P. J., et al. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis. Organic Letters, 9, 2613-2616.[10]

  • MDPI. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules.[11]

  • ResearchGate. (2019). Optimization of the Henry reaction conditions catalyzed by 1a. Retrieved from ResearchGate.[12]

  • Benchchem. (n.d.). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Retrieved from Benchchem's website.[13]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]1]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules.[14]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]2]

  • Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]4]

  • Benchchem. (n.d.). Application Notes and Protocols for the Henry Reaction Using 2-Nitropentane. Retrieved from Benchchem's website.[7]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]3]

  • Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174.[8]

  • ResearchGate. (2009). (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene. Retrieved from ResearchGate.[9]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this compound, comparing its spectral features with related analogues and outlining the experimental protocols for data acquisition. The principles discussed herein are grounded in established spectroscopic theory and supported by data from analogous chemical structures.

Introduction: The Structural Significance of Substituted Nitroalkenes

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene belongs to the class of substituted nitroalkenes, which are versatile intermediates in organic synthesis. The precise characterization of their stereochemistry and electronic properties is paramount for their application in the synthesis of pharmaceuticals and other bioactive molecules. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of such structural features. This guide will walk through the expected ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind the chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is anticipated to exhibit distinct signals corresponding to the aromatic protons, the vinylic protons, and the methyl protons. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed picture of the molecular structure.

Aromatic Region (δ 7.0-8.0 ppm): The meta-substituted benzene ring will give rise to a complex multiplet pattern for the four aromatic protons. The bromine atom and the nitropropenyl group will exert both inductive and mesomeric effects, influencing the electron density and thus the chemical shifts of the aromatic protons.

  • H-2, H-4, H-5, and H-6: These protons will appear as a set of multiplets. The proton at C-2, being ortho to both substituents, is expected to be the most deshielded. The proton at C-6, ortho to the bromine, and the proton at C-4, ortho to the vinyl group, will also be shifted downfield. The proton at C-5, meta to both groups, will likely be the most upfield of the aromatic signals.

Vinylic Region (δ 7.0-8.5 ppm): The two vinylic protons of the (E)-isomer are expected to show a characteristic large coupling constant.

  • H-1' (α-proton): This proton, attached to the carbon bearing the nitro group, will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. It is expected to appear as a doublet.

  • H-2' (β-proton): This proton, adjacent to the aromatic ring, will also be deshielded and will appear as a doublet of quartets due to coupling with the α-proton and the methyl protons. The trans-coupling constant (³J) between H-1' and H-2' is expected to be in the range of 12-18 Hz, confirming the (E)-stereochemistry.[1][2]

Aliphatic Region (δ 2.0-3.0 ppm):

  • -CH₃ protons: The methyl protons will appear as a doublet, coupled to the H-2' vinylic proton.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.2 - 7.8m-
Vinylic H (α to NO₂)8.0 - 8.3d~14
Vinylic H (β to NO₂)7.4 - 7.6dq~14, ~1.5
Methyl H2.4 - 2.6d~1.5

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Aromatic Carbons (δ 120-140 ppm):

  • C-Br (ipso-carbon): The carbon directly attached to the bromine atom is expected to be shielded compared to unsubstituted benzene due to the "heavy atom effect".[3]

  • Other Aromatic Carbons: The remaining four aromatic carbons will have distinct chemical shifts influenced by the positions of the two substituents.

Vinylic Carbons (δ 130-150 ppm):

  • C-NO₂ (α-carbon): This carbon will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group.

  • C-Ar (β-carbon): This carbon will also be deshielded, though to a lesser extent than the α-carbon.

Aliphatic Carbon (δ ~15 ppm):

  • -CH₃ Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br (ipso)122 - 124
Aromatic CH125 - 135
C-vinyl (ipso)138 - 140
Vinylic C (β to NO₂)135 - 138
Vinylic C (α to NO₂)145 - 148
Methyl C14 - 16

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (NO₂, C=C, C-Br, aromatic C-H).Fast, inexpensive, good for functional group identification.Provides limited information on the overall molecular skeleton and stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide information on stereochemistry. Isomers can be difficult to distinguish.
X-ray Crystallography Precise three-dimensional structure of the molecule in the solid state.Unambiguous determination of stereochemistry and conformation.Requires a suitable single crystal, which can be challenging to grow.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_comparison Comparative Analysis Sample_Prep Sample Preparation H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Sample_Prep->C13_Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing Referencing Referencing to TMS Processing->Referencing H1_Analysis ¹H NMR Analysis (Chemical Shift, Multiplicity, J-coupling) Referencing->H1_Analysis C13_Analysis ¹³C NMR Analysis (Chemical Shift) Referencing->C13_Analysis Structure_Elucidation Structure Elucidation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation Comparison Comparison with Analogues & Other Techniques Structure_Elucidation->Comparison

Caption: Workflow for NMR spectral analysis.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis, guided by the principles of chemical shifts and coupling constants, provides an unequivocal method for the structural characterization of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. The predicted spectral data, in conjunction with the outlined experimental protocol and comparison with alternative analytical techniques, serves as a robust guide for researchers in the synthesis and characterization of this and related compounds. The understanding of these spectroscopic properties is crucial for ensuring the purity, identity, and stereochemistry of molecules destined for further applications in drug discovery and materials science.

References

  • Reynolds, W. F., & Thompson, D. J. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-739. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). A theoretical and experimental investigation of the heavy-atom-on-carbon NMR shielding effect. Chemistry–A European Journal, 12(23), 6044-6054.
  • Adyukov, V. A., et al. (2020). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of Organic Chemistry, 56(3), 497-505.
  • Castro-Álvarez, A., Carneros, H., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(17), 17366–17376.

Sources

Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structural Elucidation

In the intricate world of drug development and chemical research, the unambiguous determination of a molecule's structure is paramount. For novel compounds like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a substituted styrene with both a halogen and a nitro group, this task presents a unique set of challenges. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering a predictive framework for its identification. Furthermore, we will objectively compare mass spectrometry with other key analytical techniques, providing the experimental context necessary for researchers to make informed decisions in their analytical workflows.

The Power and Predictability of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a robust and widely used technique in mass spectrometry, prized for its ability to generate reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] The high energy (typically 70 eV) imparted to the analyte molecule induces ionization and subsequent fragmentation, providing a wealth of structural information.[1] For (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, the fragmentation pathways are dictated by the interplay of its constituent functional groups: the brominated benzene ring, the nitro-substituted propylene chain, and the overarching conjugated system.

Predicted Fragmentation Pathways of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

The initial step in EI-MS is the formation of a molecular ion (M⁺•) by the ejection of an electron.[3] For our target molecule, the electron is most likely to be removed from the π-system of the benzene ring or the double bond, due to their higher energy orbitals compared to sigma bonds or the lone pairs on the bromine and oxygen atoms.[4] The resulting molecular ion is energetically unstable and will undergo a series of fragmentation reactions.[5]

Key Predicted Fragments:

  • Isotopic Signature of Bromine: A hallmark of bromine-containing compounds is the presence of a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] This isotopic pattern will be observable for the molecular ion and any fragment retaining the bromine atom.

  • Loss of the Nitro Group: The nitro group (-NO₂) is a common neutral loss in the fragmentation of nitroaromatic compounds.[8] We can anticipate a significant peak corresponding to the loss of NO₂ (46 Da), leading to the formation of a resonance-stabilized cation.

  • Cleavage of the Propylene Chain: Alpha-cleavage, the breaking of the bond adjacent to the double bond, is a likely fragmentation pathway.[4] This could result in the loss of a methyl radical (•CH₃) or other fragments from the propylene chain.

  • Formation of the Phenyl Cation: A common fragment in the mass spectra of benzene derivatives is the phenyl cation ([C₆H₅]⁺) at m/z 77, or in this case, the bromophenyl cation.[9][10]

  • Tropylium Ion Rearrangement: Alkylbenzenes are known to undergo rearrangement to form the stable tropylium ion ([C₇H₇]⁺) at m/z 91.[11] While not a primary fragment, its presence could be possible through rearrangement mechanisms.

The interplay of these fragmentation pathways is visualized in the following diagram:

Fragmentation_Pathway M [(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene]⁺• (M⁺•) F1 [M - NO₂]⁺ M->F1 - NO₂ F2 [M - Br]⁺ M->F2 - Br• F3 [C₇H₆Br]⁺ F1->F3 - CH₃• F5 [C₇H₇]⁺ (Tropylium ion) F2->F5 - C₂H₂NO₂ F4 [C₆H₄Br]⁺ F3->F4 - CH₂

Caption: Predicted EI-MS fragmentation of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of a novel compound often necessitates a multi-technique approach. The following table compares mass spectrometry with other common analytical methods for the characterization of organic compounds.[12][13]

Technique Information Provided Strengths Limitations Relevance to Target Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information from fragmentation.[5]Isomers can be difficult to distinguish, may not always show a molecular ion.[1]Essential for confirming molecular weight and providing key structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, information on stereochemistry.[13]Lower sensitivity than MS, requires larger sample amounts.Crucial for determining the precise arrangement of atoms and the (E)-stereochemistry of the double bond.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides a fingerprint of functional groups.[12]Provides limited information on the overall molecular structure.Confirms the presence of the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the C=C double bond, and the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic conjugation in the molecule.Simple, quantitative for known compounds.Limited structural information, sensitive to solvent and pH.Provides information on the conjugated π-system of the molecule.
Gas Chromatography (GC) Separation of volatile compounds in a mixture.Excellent separation efficiency for volatile and thermally stable compounds.[14]Not suitable for non-volatile or thermally labile compounds.Useful for assessing the purity of the sample before further analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard and effective method for analyzing (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene would be Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Port Column GC Column Injector->Column Sample Injection & Vaporization MS_Interface Heated Interface Column->MS_Interface Separation Ion_Source EI Ion Source MS_Interface->Ion_Source Transfer Mass_Analyzer Quadrupole Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Electron Multiplier Mass_Analyzer->Detector Mass Sorting Data_System Data System & Library Detector->Data_System Signal Detection

Caption: A typical workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Set to a temperature of 250°C to ensure rapid volatilization of the sample.

    • Carrier Gas: Use helium at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for this type of compound.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of 280°C to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion.

    • Ion Source Temperature: Maintain at approximately 230°C.

  • Data Analysis: The acquired mass spectrum should be analyzed for the molecular ion peak (and its M+2 isotope peak) and the characteristic fragment ions as predicted. Comparison with spectral libraries can also aid in identification, although a novel compound will likely not have a direct match.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of a novel molecule like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a puzzle best solved with a synergistic analytical approach. While EI-MS provides invaluable information on molecular weight and key structural fragments, its power is magnified when combined with techniques like NMR and IR spectroscopy. By understanding the predictable fragmentation patterns and judiciously selecting complementary analytical methods, researchers can confidently and accurately navigate the complexities of molecular structure, a critical step in the journey of scientific discovery and drug development.

References

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A Comparative Guide to the Reactivity of Substituted β-Nitrostyrenes: A Focus on (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Nitrostyrenes

Substituted β-nitrostyrenes are powerful and versatile building blocks in modern organic synthesis. The strongly electron-withdrawing nitro group profoundly influences the electronic properties of the conjugated system, rendering the carbon-carbon double bond highly electrophilic.[1] This activation facilitates a wide array of chemical transformations, making nitrostyrenes valuable precursors for complex molecular architectures, particularly in the development of novel therapeutics.[1][2] Their utility spans several key reaction classes, including:

  • Michael (Conjugate) Additions: They are exceptional Michael acceptors, readily reacting with a diverse range of nucleophiles.[1][3]

  • Cycloaddition Reactions: They serve as potent dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions.[1][2][4]

  • Reduction: The nitro group can be selectively or fully reduced to afford corresponding phenethylamines or other valuable functionalities.[5][6][7]

  • Denitrative Cross-Coupling: The nitro group can also act as a leaving group in certain cross-coupling reactions, enabling the formation of di- or tri-substituted alkenes.[1][8]

This guide provides a comparative analysis of the reactivity of various substituted nitrostyrenes, with a specific focus on (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene . We will dissect how electronic and steric factors, arising from substituents on both the aromatic ring and the alkene moiety, govern their chemical behavior. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical framework for selecting and utilizing these valuable synthetic intermediates.

Understanding Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of a substituted nitrostyrene is not absolute; it is a nuanced balance between the electronic influence of substituents and the steric hindrance they impose.

Electronic Effects: Tuning the Electrophilicity

The primary driver of nitrostyrene reactivity is the electrophilicity of the β-carbon. This is directly modulated by substituents on the aromatic ring.[9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) pull electron density away from the benzene ring through inductive and/or resonance effects.[10][11] This withdrawal is relayed through the conjugated system, further depleting electron density at the β-carbon and increasing its electrophilicity. Consequently, EWGs accelerate the rate of nucleophilic attack.[9]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups (-CH₃) donate electron density to the ring, which in turn reduces the electrophilicity of the β-carbon and slows the rate of nucleophilic addition.[9]

Steric Effects: The Physical Impediment to Reaction

Steric hindrance can significantly attenuate the reactivity predicted by electronic effects alone.

  • β-Alkene Substitution: The presence of a substituent on the β-carbon of the nitroalkene, such as the methyl group in our target molecule, creates significant steric bulk around the primary site of nucleophilic attack. This can hinder the approach of nucleophiles, leading to dramatically reduced reaction rates compared to their unsubstituted β-H counterparts.[12][13]

  • Ortho-Ring Substitution: Substituents at the ortho positions of the phenyl ring can sterically clash with the nitroalkene side chain, potentially disrupting the planarity of the conjugated system. This disruption can slightly reduce the electronic communication between the ring and the nitro group. More significantly, bulky ortho groups can impede the approach of reagents to the reactive site.[4]

The following diagram illustrates the logical relationship between these effects and the resulting reactivity.

reactivity Overall Reactivity electronic Electronic Effects ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Br) electronic->ewg edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) electronic->edg steric Steric Effects beta_sub β-Alkene Substituent (e.g., -CH₃) steric->beta_sub ortho_sub Ortho-Ring Substituent steric->ortho_sub increase Increases Electrophilicity (Accelerates Reaction) ewg->increase Leads to decrease_e Decreases Electrophilicity (Decelerates Reaction) edg->decrease_e Leads to decrease_s Increases Steric Hindrance (Decelerates Reaction) beta_sub->decrease_s Leads to ortho_sub->decrease_s Leads to increase->reactivity decrease_e->reactivity decrease_s->reactivity

Caption: Interplay of electronic and steric effects on nitrostyrene reactivity.

Comparative Reactivity Analysis

To illustrate these principles, we will compare the reactivity of our target compound, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene , with other representative nitrostyrenes in the context of a Michael addition reaction.

Profile of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
  • Electronic Effect: The meta-bromo substituent is moderately electron-withdrawing primarily through an inductive effect.[10] This activates the nitroalkene system, making it more electrophilic and thus more reactive towards nucleophiles than unsubstituted β-methyl-β-nitrostyrene.

  • Steric Effect: The β-methyl group presents significant steric hindrance at the site of attack. This is the dominant factor that reduces its overall reactivity when compared to nitrostyrenes lacking a β-substituent.[12][13]

The combination of moderate electronic activation and significant steric hindrance places this compound in a unique reactivity class: it is more susceptible to nucleophilic attack than sterically matched analogues with electron-donating groups, but significantly less reactive than sterically unhindered nitrostyrenes.

Data Summary: Michael Addition Reactivity

The following table summarizes the relative reactivity of various nitrostyrenes in a representative Michael addition reaction with an amine nucleophile. The data is compiled from literature sources and illustrates the trends discussed.[12][14]

Nitrostyrene SubstrateRing SubstituentAlkene β-SubstituentRelative Reactivity TrendTypical Yield (Michael Addition)
(E)-β-NitrostyreneHHBaselineHigh (>90%)
(E)-1-(2-Nitrovinyl)-4-methoxybenzene4-OCH₃ (EDG)HDecreasedModerate-High (70-85%)
(E)-1-Nitro-4-(2-nitrovinyl)benzene4-NO₂ (EWG)HIncreasedVery High (>95%)
(E)-1-Bromo-3-(2-nitrovinyl)benzene3-Br (EWG)HIncreasedHigh (>90%)
(E)-1-Phenyl-2-nitroprop-1-eneHCH₃Significantly DecreasedLow-Moderate (30-50%)
(E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene 3-Br (EWG) CH₃ Significantly Decreased (but > H, CH₃) Moderate (40-60%)[12]
(E)-1-(4-Fluorophenyl)-2-nitroprop-1-ene4-F (EWG)CH₃Significantly Decreased (but > H, CH₃)Moderate (40-60%)[12]

Note: Relative reactivity and yields are illustrative and can vary significantly based on the specific nucleophile, catalyst, and reaction conditions.

Experimental Protocol: Comparative Michael Addition

To provide a self-validating system for comparing reactivity, the following detailed protocol for the Michael addition of piperidine to various nitrostyrenes is described. This experiment allows for a direct comparison of reaction rates and yields under identical conditions.

Objective:

To determine the relative reactivity of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene and other substituted nitrostyrenes via Michael addition with piperidine.

Materials:
  • Substituted Nitrostyrenes (0.5 mmol each)

  • Piperidine (0.55 mmol, 1.1 eq)

  • Anhydrous Acetonitrile (MeCN, 5 mL)

  • Round-bottom flasks or reaction vials with stir bars

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexanes mixture for TLC

  • Standard laboratory glassware and workup reagents (HCl, NaHCO₃, brine, MgSO₄)

Experimental Workflow Diagram

start Start setup 1. Dissolve Nitrostyrene (0.5 mmol in 5 mL MeCN) in separate flasks start->setup add 2. Add Piperidine (1.1 eq) at t=0 setup->add monitor 3. Monitor Reaction (TLC at 15, 30, 60 min) add->monitor workup 4. Quench & Workup (Acid/Base Extraction) monitor->workup Upon completion or at final timepoint analyze 5. Analyze Product (NMR for Conversion/Yield) workup->analyze end End analyze->end

Caption: Workflow for the comparative Michael addition experiment.

Step-by-Step Procedure:
  • Reaction Setup: In separate, labeled round-bottom flasks, charge each substituted nitrostyrene (0.5 mmol). Add anhydrous acetonitrile (5.0 mL) to each flask and stir at room temperature until fully dissolved.

  • Initiation: To each flask, add piperidine (54 µL, 0.55 mmol) via microsyringe in a single portion. Start a timer for each reaction immediately upon addition.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC). Spot a small aliquot of the reaction mixture onto a TLC plate at regular intervals (e.g., 15, 30, 60, and 120 minutes). Develop the plate using an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. The disappearance of the starting nitrostyrene spot and the appearance of a new, more polar product spot indicates reaction progress.

    • Causality: The rate of disappearance of the starting material provides a direct, semi-quantitative measure of the substrate's reactivity. Highly reactive substrates like (E)-1-nitro-4-(2-nitrovinyl)benzene will show complete consumption rapidly, while sterically hindered substrates like our target molecule will react much more slowly.[12]

  • Workup: After a set time (e.g., 2 hours, or upon completion as determined by TLC), quench the reactions by adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Obtain the crude product mass and analyze by ¹H NMR spectroscopy to determine the conversion of starting material and the yield of the Michael adduct.

Conclusion

The reactivity of substituted nitrostyrenes is a predictable yet multifaceted function of their molecular structure. For (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene , its synthetic utility is defined by two competing features: a moderately activating meta-bromo substituent and a deactivating, sterically bulky β-methyl group. This renders it an interesting substrate that is less reactive than unhindered nitrostyrenes but more susceptible to nucleophilic attack than other β-methylated analogues bearing neutral or electron-donating groups. Understanding this balance of electronic activation and steric hindrance is paramount for researchers in designing synthetic routes, optimizing reaction conditions, and successfully employing this class of compounds in the pursuit of complex molecular targets.

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Unambiguous Structural Confirmation of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The seemingly subtle differences in stereochemistry and conformation can be the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene derivatives, a class of compounds with significant interest due to their versatile reactivity as Michael acceptors and intermediates in organic synthesis.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's solid-state structure.[1][2][3] This guide will delve into the practical applications and comparative performance of these methods, supported by experimental insights and data.

The Decisive Power of X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing the precise spatial coordinates of each atom in a crystalline lattice.[3] This allows for the unambiguous determination of:

  • Stereochemistry: The E or Z configuration of the nitroalkene double bond is definitively established.

  • Conformation: The dihedral angles between the benzene ring, the nitropropene moiety, and the bromine atom are precisely measured, revealing the molecule's preferred solid-state conformation.

  • Intermolecular Interactions: Crystal packing forces, such as hydrogen bonds and halogen bonds, which can influence the compound's physical properties, are clearly visualized.

For instance, in the crystal structure of a related compound, (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, the trans configuration of the double bond was unequivocally confirmed, and the dihedral angle between the benzene ring and the double bond was found to be 7.31 (3)°.[4] Similarly, the structure of (Z)-1-bromo-1-nitro-2-phenylethene was definitively proven to be the Z-isomer through single-crystal X-ray analysis, a determination that would be challenging with NMR alone due to the lack of diagnostic protons.[5][6]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Understanding the causality behind each step is crucial for success, especially with compounds like nitroalkenes which can sometimes present crystallization challenges.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction. cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of (E)-1-bromo-3- (2-nitroprop-1-enyl)benzene Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis (CIF file generation) Structure_Refinement->Validation

Caption: A flowchart illustrating the key steps in a single-crystal X-ray diffraction study.

Detailed Protocol: Single-Crystal X-ray Diffraction of a (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Derivative

1. Crystal Growth (The Art and Science):

  • Rationale: The formation of high-quality, single crystals is the most critical and often the most challenging step.[7][8] The goal is to encourage slow, ordered molecular packing. Nitroalkenes can be prone to polymerization or degradation, so gentle crystallization conditions are paramount.

  • Protocol:

    • Solvent Selection: Begin by dissolving a small amount of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, ethanol, dichloromethane, and mixtures thereof) to determine solubility. A good starting point is a solvent system where the compound is sparingly soluble at room temperature and more soluble upon gentle heating.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but the solvent of the solution is miscible). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.[2]

2. Data Collection and Structure Refinement:

  • Rationale: The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to determine the electron density distribution, and thus the atomic positions.

  • Protocol:

    • Mounting: The selected crystal is carefully mounted on a goniometer head.[2]

    • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[2][9] A monochromatic X-ray beam is used, and diffraction data are collected as the crystal is rotated.[2][3]

    • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This initial model is then refined using least-squares methods to best fit the experimental data.[2][3] The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and other relevant crystallographic data.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary as a first-line analytical tool. NMR spectroscopy, mass spectrometry, and computational modeling each provide valuable, often complementary, information.

Method_Selection Figure 2: Decision-making for Structural Confirmation. Start Synthesized Compound MS Mass Spectrometry (Molecular Weight, Formula) Start->MS NMR NMR Spectroscopy (Connectivity, Stereochemistry) MS->NMR Ambiguity Structural Ambiguity? NMR->Ambiguity Comp_Model Computational Modeling (Conformational Analysis, Energy Landscapes) NMR->Comp_Model Xray X-ray Crystallography (Definitive 3D Structure) Ambiguity->Xray Yes Confirmed Structure Confirmed Ambiguity->Confirmed No Xray->Confirmed

Caption: A diagram illustrating the logical flow for selecting the appropriate structural analysis method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[10][11] For (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene derivatives, ¹H and ¹³C NMR are indispensable.

  • Strengths:

    • Provides detailed information about the carbon-hydrogen framework.[10]

    • Through-bond correlations (e.g., COSY, HSQC, HMBC) establish atomic connectivity.

    • Through-space correlations (NOESY) can help determine stereochemistry, for example, by observing the spatial proximity of protons across the double bond to confirm the E or Z configuration.[12][13]

  • Limitations:

    • Provides a time-averaged structure in solution, which may differ from the solid-state conformation.

    • Determining the E/Z isomerism can sometimes be ambiguous if the key NOE signals are weak or overlapping.

    • Does not directly provide bond lengths or angles.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of a compound.[10][11]

  • Strengths:

    • High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.[14][15]

    • Fragmentation patterns can offer clues about the molecule's structure.[16][17]

  • Limitations:

    • Does not provide information about stereochemistry or the 3D arrangement of atoms.

    • Isomers often have identical molecular weights and may show similar fragmentation patterns, making differentiation difficult.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can predict molecular structures and their relative energies.[18][19]

  • Strengths:

    • Can predict the lowest energy conformation of a molecule.

    • Can be used to predict NMR chemical shifts and coupling constants to aid in spectral interpretation.

    • Crystal Structure Prediction (CSP) methods can generate plausible crystal packings and their relative lattice energies.[18][20][21]

  • Limitations:

    • The accuracy of the prediction is highly dependent on the level of theory and basis set used.[18]

    • It is a theoretical prediction and requires experimental validation.

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, solution-state conformation, stereochemistryMolecular weight, elemental formula, fragmentationPredicted 3D structure, conformational energies, predicted spectra
Unambiguous Stereochemistry Excellent Good to Very GoodPoorGood (for relative energies)
Sample Requirement High-quality single crystalSoluble compoundSmall amount, can be in solutionNone (in silico)
Throughput LowHighHighMedium
Key Advantage Definitive, "gold standard" structural proof[1][2]Excellent for solution-state structure and dynamicsHigh sensitivity and accuracy for molecular formulaPredictive power, aids experimental interpretation
Key Limitation Requires suitable crystals, which can be difficult to obtain[7][8]Provides an average structure in solution, potential for ambiguityDoes not provide stereochemical or conformational informationRequires experimental validation

Conclusion

For the unequivocal structural confirmation of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene derivatives, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and detailed three-dimensional picture of the molecule. While NMR and mass spectrometry are essential workhorse techniques for routine characterization of molecular connectivity and composition, they can leave room for ambiguity, particularly concerning stereochemistry and solid-state conformation. Computational modeling serves as a powerful predictive and interpretative tool but lacks the empirical certainty of experimental methods.

Therefore, a hierarchical approach is recommended. NMR and MS should be used for initial characterization and to confirm the successful synthesis of the target compound. When absolute certainty of the stereochemistry and conformation is required, particularly for regulatory submissions, patent applications, or to understand structure-activity relationships, X-ray crystallography is the indispensable final step. The investment in time and effort to grow suitable crystals is often repaid with the certainty and depth of structural information that only this technique can provide.

References

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Comparative study of different reducing agents for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reduction of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Introduction

The reduction of conjugated nitroalkenes is a cornerstone transformation in organic synthesis, providing a direct route to valuable substituted primary amines. These amines are ubiquitous precursors in the development of pharmaceuticals, agrochemicals, and fine chemicals. The subject of this guide, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, is a strategic intermediate. Its successful reduction to 1-(3-bromophenyl)propan-2-amine furnishes a scaffold ripe for further functionalization, particularly through cross-coupling reactions at the aryl bromide site, enabling the synthesis of diverse molecular libraries for drug discovery.

However, the reduction of this specific substrate presents a classic chemoselectivity challenge. The molecule contains three potentially reducible functional groups: the nitro group, the alkene double bond, and the carbon-bromine bond. The desired transformation requires the complete reduction of both the nitroalkene moiety to a saturated amine while critically preserving the aryl bromide, which is susceptible to hydrodehalogenation under various reductive conditions.

This guide provides an in-depth comparative analysis of several common and effective reducing agents for this transformation. We will explore the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to help researchers select the optimal conditions based on laboratory capabilities, scalability, cost, and safety considerations.

Analysis of the Synthetic Challenge

The primary goal is the conversion of the starting nitroalkene to the target saturated amine. This involves an 8-electron reduction process. The key challenge lies in achieving this with high fidelity, avoiding the formation of unwanted byproducts.

Caption: Reaction overview showing the desired transformation and potential side products.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often high-yielding method for the reduction of nitro groups and alkenes. The choice of catalyst is paramount to success, especially concerning the preservation of the aryl bromide.

Expertise & Experience: The mechanism involves the heterogeneous catalysis on a metal surface where both hydrogen and the substrate are adsorbed, facilitating the stepwise addition of hydrogen atoms. Palladium on carbon (Pd/C) is a highly active catalyst but is notoriously prone to causing hydrodehalogenation of aryl halides.[1][2] Therefore, for substrates like ours, Raney Nickel (Raney Ni) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are superior choices as they are generally less likely to cleave the C-Br bond.[1] Transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate in place of H₂ gas, can also be an effective and operationally simpler alternative.[3][4][5]

Advantages:
  • High yields and clean conversion with minimal byproducts when the correct catalyst is used.

  • The process is highly scalable.

  • Catalyst can often be recovered and reused.

Disadvantages:
  • Requires specialized equipment to handle hydrogen gas safely (e.g., a Parr hydrogenator).

  • Risk of catalyst poisoning from impurities in the substrate or solvent.[6]

  • Potential for dehalogenation, even with less active catalysts, if reaction times are prolonged or temperatures are elevated.

Experimental Protocol: Hydrogenation with Raney Ni
  • Preparation: To a 250 mL Parr shaker flask, add (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (5.12 g, 20 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1 g, 50% slurry in water) to the flask under a stream of nitrogen. Causality Note: Adding the catalyst under an inert atmosphere prevents its deactivation through oxidation.

  • Hydrogenation: Seal the flask, purge the system with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Heat the mixture to 40 °C and shake vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Safety Note: The Celite pad should be kept wet with ethanol during filtration as Raney Ni is pyrophoric and can ignite upon contact with air when dry. Wash the pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-(3-bromophenyl)propan-2-amine, which can be further purified by distillation or crystallization as the hydrochloride salt.

Metal-Acid Systems (Dissolving Metal Reduction)

This classical method, often referred to as the Béchamp reduction, utilizes an active metal like iron or tin in the presence of an acid to effect the reduction.[7][8] It is a robust and cost-effective method, particularly well-suited for large-scale synthesis.

Expertise & Experience: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with concurrent protonation by the acid.[7] This pathway sequentially reduces the nitro group through nitroso and hydroxylamine intermediates to the amine.[7] Iron in the presence of a proton source like hydrochloric acid, acetic acid, or ammonium chloride is highly effective and economical.[9][10][11] This method is generally chemoselective and tolerates aryl halides well, making it an excellent candidate for our target molecule.[9] The conjugated double bond is typically reduced under these conditions as well.

Advantages:
  • Excellent chemoselectivity for the nitro group with good preservation of aryl halides.

  • Inexpensive and readily available reagents (iron powder, HCl).

  • Operationally simple and does not require specialized high-pressure equipment.

Disadvantages:
  • Requires stoichiometric quantities of metal, leading to large amounts of metallic waste.

  • Workup can be cumbersome due to the formation of iron salts and sludges.

  • The strongly acidic conditions may not be suitable for substrates with acid-labile functional groups.

Experimental Protocol: Reduction with Iron and Ammonium Chloride
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (5.12 g, 20 mmol), ethanol (100 mL), and water (25 mL).

  • Reagent Addition: Add iron powder (6.7 g, 120 mmol, 6 equivalents) and ammonium chloride (6.4 g, 120 mmol, 6 equivalents) to the mixture. Causality Note: Using ammonium chloride provides a milder, buffered acidic environment compared to concentrated HCl, which can minimize side reactions.

  • Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-85 °C). Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add 100 mL of water to the residue and basify to pH > 10 with 2M NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target amine.

Metal Hydride Reductions

Metal hydrides are another major class of reducing agents. However, their utility for this specific transformation varies greatly depending on the reagent's power and selectivity.

Expertise & Experience:

  • Lithium Aluminum Hydride (LiAlH₄): This is an extremely powerful and non-selective reducing agent. It is capable of reducing both the nitro group and the alkene of a conjugated nitroalkene to a saturated amine.[1][4] While effective, its high reactivity can sometimes lead to over-reduction or side reactions. Its primary drawback is its hazardous nature; LiAlH₄ is pyrophoric and reacts violently with water.[4]

  • Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder reagent. It will selectively reduce the carbon-carbon double bond of a conjugated nitroalkene (a 1,4-conjugate addition of hydride) to give the corresponding saturated nitroalkane, but it will not reduce the nitro group itself under standard conditions.[12][13] To achieve the full reduction to the amine, a co-reagent is necessary. Systems like NaBH₄ combined with a transition metal salt (e.g., FeCl₂ or NiCl₂) can generate more potent reducing species in situ, capable of reducing the nitro group.[14]

Experimental Protocol: LiAlH₄ Reduction
  • Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add LiAlH₄ (2.28 g, 60 mmol, 3 equivalents) to 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (5.12 g, 20 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Extreme Caution: This quenching procedure is highly exothermic and generates hydrogen gas. Slowly and sequentially add:

    • 2.3 mL of water

    • 2.3 mL of 15% aqueous NaOH

    • 6.9 mL of water A granular precipitate should form, which is easily filtered.

  • Isolation: Stir the mixture at room temperature for 1 hour, then filter off the aluminum salts and wash them thoroughly with THF. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

sub Start: (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene q1 Is specialized high-pressure equipment available? sub->q1 q2 Is cost/waste the primary concern? q1->q2 No h2 Catalytic Hydrogenation (H₂/Raney Ni) Pros: High Yield, Clean Cons: Equipment, Safety q1->h2 Yes q3 Are extreme reaction conditions acceptable? q2->q3 No fe Metal-Acid Reduction (Fe/NH₄Cl) Pros: Cheap, Scalable Cons: Waste, Workup q2->fe Yes q3->fe No lah Metal Hydride Reduction (LiAlH₄) Pros: Powerful, Fast Cons: Hazardous, Poor Selectivity q3->lah Yes

Caption: Decision workflow for selecting an appropriate reduction method.

Comparative Data Summary

The following table summarizes the key performance indicators for the discussed reducing agents, based on literature precedent and experimental experience.

Reducing Agent/SystemTypical ConditionsApprox. YieldChemoselectivity (C-Br)Safety & HandlingCost & Scalability
H₂ / Raney Ni 50 psi H₂, EtOH, 40°C, 4-6h>90%Good to ExcellentRequires H₂ cylinder and pressure vessel. Catalyst is pyrophoric.Moderate cost, excellent scalability.
Fe / NH₄Cl Reflux in EtOH/H₂O, 3-5h80-95%[9]ExcellentStandard glassware. Exothermic reaction. Large volume of reagents.Low cost, excellent scalability.
LiAlH₄ Reflux in THF, 4h70-85%Moderate to GoodHighly pyrophoric, reacts violently with water. Requires strict anhydrous conditions.Moderate cost, challenging to scale safely.
NaBH₄ / FeCl₂ THF, 25-28°C, 12h~90%[14]GoodMild conditions. Safer than LiAlH₄.Low to moderate cost, good scalability.

Conclusion and Recommendations

The choice of reducing agent for the synthesis of 1-(3-bromophenyl)propan-2-amine from its nitroalkene precursor is a trade-off between efficiency, safety, cost, and available equipment.

  • For Laboratory-Scale Synthesis with Optimal Yield: Catalytic hydrogenation with Raney Nickel is often the preferred method. It is clean, high-yielding, and generally provides excellent chemoselectivity. However, it is contingent on the availability of a proper hydrogenation apparatus.

  • For Scalable and Cost-Effective Production: The Fe/NH₄Cl (or Fe/HCl) system stands out as the most practical choice. Its low cost, operational simplicity, and high tolerance for the aryl bromide make it ideal for large-scale campaigns, provided that provisions for handling the significant metal waste are in place.

  • For Rapid Reduction (with Caution): LiAlH₄ is a viable, albeit hazardous, option. It is very effective but requires significant expertise in handling pyrophoric reagents. Its use should be reserved for situations where other methods have failed and must be conducted with stringent safety protocols. The NaBH₄/FeCl₂ system presents a much safer and still effective metal hydride-based alternative.[14]

Ultimately, the Béchamp-type reduction using iron represents the most balanced approach for this specific transformation, offering a robust, reliable, and economical route to a key pharmaceutical intermediate.

References

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  • Beilstein Journals. (2021, May 6). Nitroalkene reduction in deep eutectic solvents promoted by BH₃NH₃. Retrieved from [Link]

  • MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Retrieved from [Link]

  • OSTI.GOV. (1985, January 10). Reduction of. cap alpha. ,. beta. -unsaturated nitro compounds with boron hydrides: a new route to N-substituted hydroxylamines. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]

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  • PubMed. (2018, December 1). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Iridium-catalysed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Purity Analysis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Niche Synthetic Intermediate

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a highly functionalized aromatic compound, characteristic of intermediates used in multi-step organic synthesis. Its structure, featuring a bromo-substituted phenyl ring conjugated with a nitro-alkene moiety, makes it a valuable precursor for introducing complex functionalities in the development of novel chemical entities. Nitrostyrene derivatives, in particular, are versatile building blocks in organic chemistry.[1] The stereochemistry of the double bond (E-isomer) and the absence of process-related impurities or degradation products are critical quality attributes (CQAs) that can profoundly impact the yield, purity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

Therefore, a robust, reliable, and accurate analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of process understanding and validation. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the preeminent technique for this task due to its high resolving power, sensitivity, and adaptability for compounds of this nature.[2] This guide provides an in-depth, comparative analysis of HPLC method development strategies for the purity analysis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, grounded in fundamental chromatographic principles and supported by practical, field-proven insights.

The Logic of Method Development: A Multi-Parameter Approach

The objective of any purity analysis is to resolve the main compound from all potential impurities—be they starting materials, byproducts, isomers, or degradants—with sufficient resolution and sensitivity.[3] For (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a reversed-phase HPLC approach is the logical starting point due to the compound's predominantly non-polar character.

The development process is an iterative optimization of several key parameters, each influencing the separation in a distinct but interconnected manner.

MethodDevelopment Start Define Analytical Goal: Purity of (E)-isomer Col_Select Column Selection (Stationary Phase) Start->Col_Select Initial Choice MP_Select Mobile Phase Screening (Solvent & pH) Col_Select->MP_Select Based on Analyte Polarity Detect_Select Detector Wavelength Optimization MP_Select->Detect_Select Initial Screening Gradient_Opt Gradient/Isocratic Optimization Detect_Select->Gradient_Opt Eval Evaluate Chromatogram (Resolution, Peak Shape, Sensitivity) Gradient_Opt->Eval Run Experiment Eval->Gradient_Opt Iterate & Refine Final Final Validated Method Eval->Final Meets Criteria

Caption: Workflow for HPLC method development.

Column Selection: Tailoring the Stationary Phase

The choice of stationary phase is the most critical decision in HPLC method development. It dictates the primary mode of interaction and, thus, the selectivity of the separation.

  • C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography and the default starting point. The long alkyl chains provide strong hydrophobic interactions with the aromatic ring and propenyl group of the analyte. A standard C18 column is expected to provide good retention and is effective for separating compounds based on differences in hydrophobicity.[4]

  • Phenyl-Hexyl: This stationary phase offers an alternative, and often complementary, selectivity. In addition to hydrophobic interactions, it can engage in π-π interactions with the analyte's benzene ring. This can be particularly advantageous for separating aromatic positional isomers or related substances where electron density differences are key.[5] For nitro-aromatic compounds, methanol is reported to enhance these π-π interactions, potentially offering unique selectivity compared to acetonitrile.[5]

  • C8 (Octyl Silane): A less retentive alternative to C18. It may be considered if the analyte is too strongly retained on a C18 column under typical mobile phase conditions, leading to excessively long run times or poor peak shape.

Expert Rationale: For (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a C18 column is the primary recommendation due to the compound's significant non-polar character. However, a Phenyl-Hexyl column should be considered a secondary screening option, especially if separation from closely related aromatic impurities proves challenging.

Mobile Phase Optimization: The Engine of Elution

The mobile phase composition fine-tunes the retention and selectivity of the separation.[6] It typically consists of an aqueous component and an organic modifier.[7]

  • Organic Modifier (Solvent B): Acetonitrile and methanol are the most common choices.

    • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is UV transparent to lower wavelengths (~190 nm). It often provides sharper peaks.[7]

    • Methanol (MeOH): Has different selectivity (solvation effects) compared to ACN and can be advantageous for resolving certain compounds. As noted, it can enhance π-π interactions on phenyl-type columns.[5]

  • Aqueous Component (Solvent A): Typically HPLC-grade water. Buffers or acid modifiers are often added.

    • Acid Modifier (e.g., 0.1% Formic Acid or Acetic Acid): The target analyte is neutral, so pH control is not critical for its retention. However, the addition of a small amount of acid is a common practice to sharpen peaks by suppressing the ionization of free silanol groups on the silica-based stationary phase, thereby reducing peak tailing.

Expert Rationale: A screen of both acetonitrile/water and methanol/water mobile phases is recommended. Start with a simple mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). This provides good peak shape and is compatible with mass spectrometry (MS) if impurity identification is required.

Comparative Analysis of HPLC Conditions

To illustrate the impact of methodical optimization, we present a comparative analysis of three hypothetical HPLC methods for a sample of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene containing two known process impurities: Impurity A (a more polar starting material) and Impurity B (a less polar, structurally similar byproduct).

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1: Isocratic C18Method 2: Gradient C18Method 3: Gradient Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode Isocratic: 60% BGradient: 50-95% B in 15 minGradient: 60-100% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection UV at 265 nmUV at 265 nmUV at 265 nm
Results
Resolution (Rs) (Impurity A / Main Peak)1.3> 2.5 > 2.0
Resolution (Rs) (Main Peak / Impurity B)1.8> 2.0 > 2.5
Tailing Factor (Tf) (Main Peak)1.41.11.2
Run Time20 min20 min22 min

Analysis of Results:

  • Method 1 (Isocratic): This rapid screening method suffers from poor resolution (Rs < 1.5) for the early eluting Impurity A and suboptimal resolution for Impurity B. The main peak also shows significant tailing (Tf = 1.4). This is a common outcome for samples containing impurities with a wide polarity range.

  • Method 2 (Gradient C18): The introduction of a gradient significantly improves the separation. The resolution for both impurities is now well above the generally accepted minimum of 1.5, achieving baseline separation (Rs > 2.0). The peak shape of the main analyte is also much improved (Tf = 1.1).

  • Method 3 (Gradient Phenyl-Hexyl): This method demonstrates the concept of orthogonal selectivity. By switching the column and organic modifier (Methanol), the elution order and spacing of the peaks change. In this hypothetical case, the resolution between the main peak and the structurally similar Impurity B is further improved, suggesting that π-π interactions are providing a beneficial separation mechanism.

Recommended Experimental Protocol (Based on Method 2)

This section provides a detailed, step-by-step protocol for the validated gradient C18 method.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~5 mg of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (approx. 50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 10.0 mL with diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (The nitroaromatic chromophore is expected to have a strong absorbance around this wavelength; this should be confirmed by running a UV scan with a PDA detector).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    15.0 95
    17.0 95
    17.1 50

    | 20.0 | 50 |

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Bromo-nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isomeric Purity in Drug Development

In the landscape of medicinal chemistry and materials science, β-nitrostyrenes are highly valued as versatile synthetic intermediates.[1] Their electron-deficient double bond makes them excellent Michael acceptors, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The introduction of a bromo-substituent onto the phenyl ring further modulates the electronic properties and reactivity of the molecule, creating a palette of bromo-nitrostyrene isomers with distinct chemical behaviors.

For researchers in drug development and process chemistry, understanding the nuanced differences in reactivity between the ortho, meta, and para isomers of bromo-nitrostyrene is not merely an academic exercise. It is a critical factor that dictates reaction kinetics, yield, and the feasibility of synthetic routes. This guide provides a comprehensive comparison of these three isomers, grounded in the principles of physical organic chemistry and supported by experimental insights, to empower scientists in making informed decisions for their synthetic campaigns.

Theoretical Framework: Unraveling the Electronic and Steric Effects

The reactivity of the bromo-nitrostyrene isomers in nucleophilic conjugate addition (Michael addition) is governed by the electrophilicity of the β-carbon in the vinyl group. This, in turn, is dictated by a delicate interplay of inductive and resonance effects from both the nitro and bromo substituents, as well as steric factors.

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It is the primary activator of the double bond. The bromine atom (-Br), a halogen, presents a more complex scenario: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+M) due to its lone pairs. The relative positioning of the bromine atom determines the net electronic influence on the reactive vinyl moiety.

Visualizing Electronic Influences

The following diagram illustrates how the electronic effects of the bromo substituent manifest differently across the three isomers, ultimately impacting the electron density of the reactive C=C double bond.

G cluster_ortho Ortho-Bromo-nitrostyrene cluster_meta Meta-Bromo-nitrostyrene cluster_para Para-Bromo-nitrostyrene o_node Ortho Isomer (Least Reactive) o_desc Strong Steric Hindrance -I Effect (Br) +M Effect (Br) o_node->o_desc Steric Clash Dominates m_node Meta Isomer (Most Reactive) m_desc No Steric Hindrance -I Effect (Br) Only (No +M Effect at meta) m_node->m_desc Maximized e-Withdrawal p_node Para Isomer (Intermediate Reactivity) p_desc No Steric Hindrance -I Effect (Br) +M Effect (Br, counteracts -I) p_node->p_desc Partially Mitigated e-Withdrawal

Caption: Logical relationship of steric and electronic effects on isomer reactivity.

  • Meta Isomer: In the meta position, the bromine atom cannot participate in resonance with the nitrostyrene group.[3] Therefore, its influence is almost exclusively an electron-withdrawing inductive effect (-I). This effect adds to the potent electron withdrawal of the nitro group, making the β-carbon of the meta isomer the most electron-deficient and thus the most reactive towards nucleophiles.[4]

  • Para Isomer: For the para isomer, the bromine's electron-donating resonance effect (+M) directly opposes its inductive withdrawal (-I). While the inductive effect is generally stronger for halogens, the resonance donation still partially counteracts the electron withdrawal, rendering the vinyl group slightly less electrophilic than in the meta isomer.[4][5]

  • Ortho Isomer: Electronically, the ortho isomer is similar to the para isomer. However, the overwhelming factor governing its reactivity is steric hindrance. The bulky bromine atom is positioned directly adjacent to the reactive vinyl group, physically impeding the trajectory of an incoming nucleophile. This steric clash significantly raises the activation energy of the reaction, making the ortho isomer the least reactive of the three.

Based on this analysis, the predicted order of reactivity for bromo-nitrostyyrene isomers in Michael addition reactions is:

Meta > Para > Ortho

Quantitative Reactivity Comparison

While extensive kinetic data for the direct comparison of all three bromo-nitrostyrene isomers is sparsely consolidated in the literature, the principles can be quantified using the Hammett equation.[6][7] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction to a substituent constant (σ) and a reaction constant (ρ). Electron-withdrawing groups have positive σ values. For a reaction like Michael addition, which is accelerated by electron-withdrawing groups, the reaction constant ρ will be positive.[8]

The Hammett σ constants for bromine are:

  • σ_meta ≈ +0.39

  • σ_para ≈ +0.23

The higher positive value for σ_meta reflects a stronger net electron-withdrawing effect compared to the para position, where the resonance effect partially cancels the inductive effect. This quantitatively supports the higher reactivity of the meta isomer over the para isomer. A σ constant for the ortho position is not typically used due to the complication of steric effects.

IsomerKey Influencing FactorsHammett Constant (σ)Predicted Relative Rate (k_rel)
Meta Dominant Inductive (-I) electron withdrawal. No steric hindrance.σ_m = +0.39 Highest
Para Opposing Inductive (-I) and Resonance (+M) effects. No steric hindrance.σ_p = +0.23 Intermediate
Ortho Significant steric hindrance. Complex electronic effects.N/A (Steric effects dominate)Lowest

Experimental Protocol: Kinetic Analysis of Michael Addition via UV-Vis Spectroscopy

This protocol provides a robust method for empirically determining and comparing the reaction rates of the three bromo-nitrostyrene isomers with a model nucleophile, such as piperidine. The disappearance of the bromo-nitrostyrene chromophore is monitored over time.

Causality Behind Experimental Choices:
  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to ensure solubility of the reactants while minimizing hydrogen-bonding interactions that could complicate the kinetics.

  • Nucleophile (Piperidine): A secondary amine that is a moderately strong nucleophile, ensuring the reaction proceeds at a measurable rate. An excess is used to ensure pseudo-first-order kinetics with respect to the nitrostyrene.

  • Monitoring (UV-Vis Spectroscopy): Bromo-nitrostyrenes are highly conjugated and possess a strong UV absorbance. The product of the Michael addition is non-conjugated and will have a significantly different spectrum. This allows for straightforward, non-invasive monitoring of the reaction progress.

  • Temperature Control: Reaction kinetics are highly sensitive to temperature. A thermostatted cuvette holder is essential for reproducibility and accurate rate constant determination.

Workflow Diagram

G prep 1. Stock Solution Preparation equil 2. Temperature Equilibration prep->equil Transfer to cuvette init 3. Reaction Initiation equil->init Inject nucleophile acq 4. Data Acquisition init->acq Start timed scan plot 5. Data Plotting acq->plot Abs vs. Time calc 6. Rate Constant Calculation plot->calc ln(Abs) vs. Time

Sources

A Paradigm Shift in Indole Synthesis: Unveiling the Advantages of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. For decades, the synthesis of this privileged heterocycle has been dominated by classical name reactions. However, the demands of modern drug discovery for molecular diversity, efficiency, and functional group tolerance have spurred the development of more sophisticated and versatile synthetic strategies. This guide provides an in-depth comparison of a modern precursor, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, against traditional methods for indole synthesis, supported by mechanistic insights and comparative data.

The Constraints of Classical Indole Syntheses

Traditional methods for indole synthesis, such as the Fischer, Bischler-Möhlau, and Reissert syntheses, have been instrumental in the development of organic chemistry. However, they are often beset by limitations that can hinder their application in complex, multi-step synthetic campaigns.

The Fischer indole synthesis , for instance, typically requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. Moreover, the use of unsymmetrical ketones can lead to the formation of difficult-to-separate regioisomers, complicating purification and reducing the overall yield of the desired product.

Similarly, the Bischler-Möhlau indole synthesis often suffers from harsh reaction conditions and can produce unpredictable regiochemical outcomes. The Reissert indole synthesis , while offering a different approach, involves a multi-step sequence that can be lengthy and may also require harsh conditions for the final decarboxylation step.

These limitations underscore the need for alternative indole syntheses that offer milder conditions, greater regiocontrol, and a broader substrate scope, particularly for the synthesis of highly functionalized indole derivatives.

A Modern Approach: Indole Synthesis via Reductive Cyclization of a Substituted β-Nitrostyrene

A promising modern alternative to classical methods is the synthesis of indoles via the reductive cyclization of substituted β-nitrostyrenes. This approach addresses many of the shortcomings of its predecessors. Here, we focus on the strategic advantages of employing (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene as a precursor.

The general strategy involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization to form the indole ring. This transformation is often facilitated by transition metal catalysts, such as palladium complexes, which allow for milder reaction conditions.

Experimental Protocol: Synthesis of 6-bromo-2-methylindole from (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

The synthesis of the precursor, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, is readily achievable through a Henry reaction between 3-bromobenzaldehyde and nitroethane. The subsequent reductive cyclization to the corresponding indole can be performed under various conditions, with palladium-catalyzed methods being particularly effective.

Step 1: Synthesis of the Precursor (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

A mixture of 3-bromobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and a catalytic amount of a suitable base (e.g., ammonium acetate) in a solvent such as acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: Palladium-Catalyzed Reductive Cyclization to 6-bromo-2-methylindole

To a solution of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (1.0 eq) in a suitable solvent (e.g., toluene or DMF) is added a palladium catalyst (e.g., Pd/C or a soluble palladium complex) and a reducing agent. While various reducing agents can be employed, carbon monoxide surrogates like phenyl formate have proven effective.[1] The reaction is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield 6-bromo-2-methylindole.

G cluster_0 Precursor Synthesis cluster_1 Indole Formation cluster_2 Post-Synthesis Functionalization 3-bromobenzaldehyde 3-bromobenzaldehyde Henry Reaction Henry Reaction 3-bromobenzaldehyde->Henry Reaction nitroethane nitroethane nitroethane->Henry Reaction Precursor (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene Henry Reaction->Precursor Reductive Cyclization Reductive Cyclization Precursor->Reductive Cyclization  Pd catalyst,  Reducing Agent Product 6-bromo-2-methylindole Reductive Cyclization->Product Cross-Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Product->Cross-Coupling Diverse Indoles Diverse Functionalized Indoles Cross-Coupling->Diverse Indoles

Workflow for the synthesis and functionalization of 6-bromo-2-methylindole.

Head-to-Head Comparison: A Modern Precursor vs. Traditional Methods

The advantages of using (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene become evident when directly compared with classical indole synthesis methodologies.

Feature(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene MethodFischer Indole SynthesisBischler-Möhlau SynthesisReissert Synthesis
Reaction Conditions Mild (often near-neutral pH, moderate temperatures)Harsh (strongly acidic, high temperatures)Harsh (acidic, high temperatures)Multi-step, can involve harsh conditions
Regiocontrol Excellent (pre-determined by precursor structure)Often poor with unsymmetrical ketones (mixture of isomers)Can be unpredictableGood
Functional Group Tolerance Generally good, compatible with a range of functionalitiesLimited due to harsh acidic conditionsLimitedModerate
Substrate Scope Broad, dependent on the availability of substituted benzaldehydes and nitroalkanesBroad for symmetrical ketones, limited for othersGenerally limitedModerate
Post-synthesis Functionalization Excellent (bromo-substituent allows for diverse cross-coupling reactions)Requires additional steps for functionalization of the core structureRequires additional steps for functionalizationRequires additional steps for functionalization
Yields Generally good to excellentHighly variable, can be lowOften low to moderateCan be good, but over multiple steps

The Strategic Advantage of the Bromo-Substituent

A key, and perhaps the most significant, advantage of using (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is the introduction of a bromo-substituent at a specific position on the indole ring. This halogen atom serves as a versatile synthetic handle for a wide array of post-synthesis modifications through transition metal-catalyzed cross-coupling reactions.[2]

This opens the door to the rapid generation of a library of diverse 6-substituted indole analogs, a critical capability in modern drug discovery programs. For example, the 6-bromoindole can be subjected to:

  • Suzuki Coupling: to introduce aryl or heteroaryl groups.

  • Heck Coupling: to append alkenyl moieties.

  • Buchwald-Hartwig Amination: to install various amino groups.

  • Sonogashira Coupling: to introduce alkynyl groups.

  • Cyanation: to add a nitrile group, which can be further elaborated.

This "late-stage functionalization" approach is highly efficient as it allows for the diversification of a common intermediate, thereby streamlining the synthesis of numerous target molecules.

Comparison of synthetic strategies for generating diverse indole derivatives.

Conclusion: A Superior Strategy for Modern Synthetic Demands

While classical indole syntheses remain valuable tools in the organic chemist's arsenal, the use of strategically functionalized precursors like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene offers a superior approach for the demands of contemporary research, particularly in the realm of drug discovery and development. The combination of milder reaction conditions, excellent regiocontrol, and, most importantly, the capacity for late-stage functionalization, provides a more efficient and versatile pathway to a diverse range of complex indole derivatives. This modern strategy empowers researchers to explore chemical space more effectively, accelerating the discovery of new therapeutic agents.

References

  • Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(3), 897. [Link]

  • Chandra, A., & Söderberg, B. C. G. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Org. Biomol. Chem., 19, 7337-7358. [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (CAS No. 15804-72-5). Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Hazard Analysis: A Multi-faceted Risk Profile

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a synthetic organic compound that does not possess a widely available, standardized Safety Data Sheet (SDS).[1] Therefore, a risk assessment must be constructed from the chemical characteristics of its constituent functional groups: the brominated aromatic ring and the conjugated nitroalkene system.

  • Halogenated Aromatic System : The presence of a bromine atom covalently bonded to the benzene ring classifies this compound as a halogenated organic waste .[2][3] Such compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent organic pollutants and to manage the corrosive byproducts like hydrogen bromide (HBr).[4] The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[5]

  • Conjugated Nitroalkene System : The nitroalkene moiety (-C=C-NO₂) is a potent electron-withdrawing group that renders the molecule highly reactive and introduces significant toxicological and safety concerns.[6]

    • Reactivity and Instability : Nitroalkenes can be thermally sensitive.[7][8] While this specific compound is not classified as an explosive, nitroaromatics and nitroalkenes, in general, can undergo energetic decomposition, particularly at elevated temperatures or in the presence of catalysts.[9]

    • Toxicity : Nitro compounds are often toxic and require careful handling to avoid exposure.[10] The related compound 1-bromo-3-nitrobenzene is classified as harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation.[11] It is prudent to assume a similar or greater hazard profile for the title compound.

Table 1: Summary of Chemical and Hazard Identifiers

Property Value / Identifier Source
IUPAC Name 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene [1]
CAS Number 15804-72-5 [1]
Molecular Formula C₉H₈BrNO₂ [12]
Molecular Weight 242.07 g/mol [12][13]
Primary Hazard Class Halogenated Organic Compound [2][3]
Secondary Hazard Class Organic Nitro Compound [14]

| Assumed Hazards | Toxic, Irritant, Thermally Sensitive |[7][11] |

Mandatory Personal Protective Equipment (PPE) and Handling

Given the compound's hazard profile, stringent adherence to PPE protocols is non-negotiable. All handling operations must be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale and Causality
Gloves Chemical-resistant nitrile or Viton® gloves. Protects against dermal absorption, which is a potential route of exposure for toxic and irritating substances.
Eye Protection Safety glasses with side-shields or, preferably, chemical splash goggles.[10] Prevents contact with splashes of the compound or its solutions, which are assumed to be severe eye irritants.[15]
Body Protection Flame-retardant laboratory coat. Provides a barrier against incidental skin contact and offers protection from potential chemical reactions.

| Respiratory | Not required if handled exclusively within a functioning fume hood. | A fume hood provides primary respiratory protection by containing vapors at the source. |

Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[16] Mixing this compound with other waste streams can create reactive hazards and complicates the disposal process, leading to significantly higher costs.

Causality : The primary driver for segregation is the bromine content. Halogenated waste streams are destined for specialized incinerators capable of scrubbing acidic gases from the effluent.[4] Mixing this with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes) renders the entire volume a halogenated waste, dramatically increasing the disposal burden.[16] Furthermore, its reactive nitro group makes it incompatible with strong acids, bases, and oxidizing or reducing agents.

The following decision workflow must be followed for any waste containing (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

WasteSegregation start Waste Generated (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (solid, solution, or contaminated material) q_halogen Does the waste contain halogens? (F, Cl, Br, I) start->q_halogen q_halogen->ans_yes_halogen Yes q_incompatible Is the waste mixed with incompatibles? (Strong Acids, Bases, Oxidizers) ans_yes_halogen->q_incompatible container_halogen Collect in designated 'HALOGENATED ORGANIC WASTE' container. q_incompatible->ans_no_incompatible No q_incompatible->ans_yes_incompatible Yes ans_no_incompatible->container_halogen container_separate DANGER: INCOMPATIBLE Collect in a separate, dedicated waste container. Do not mix. Consult EHS immediately. ans_yes_incompatible->container_separate

Caption: Waste Segregation Workflow for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, solutions containing it, and materials contaminated by it (e.g., silica gel, weighing paper, gloves).

Step 1: Waste Container Selection

  • Select a chemically compatible waste container. A glass bottle with a screw cap is preferred for liquids. For solids, a high-density polyethylene (HDPE) or glass wide-mouth jar is suitable.[17]

  • Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing cap.[18]

  • The container must be clearly and correctly labeled before any waste is added.

Step 2: Labeling

  • Affix a "Hazardous Waste" label to the container.

  • Write the full, unabbreviated chemical name: "(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene". Do not use acronyms or formulas.[18]

  • List all other components of the waste mixture with their approximate percentages or concentrations.

  • Indicate the relevant hazards by checking the appropriate boxes (e.g., "Toxic," "Flammable" if in a flammable solvent).

Step 3: Waste Accumulation

  • Carefully transfer the waste into the labeled container inside a fume hood.

  • For solid waste (e.g., contaminated gloves, paper towels), double-bagging in clear plastic bags before placing them in the final solid waste container is a good practice.[19]

  • Keep the waste container securely closed at all times, except when actively adding waste.[17][18] This minimizes vapor release and prevents spills.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[17]

  • Segregate the halogenated waste container from other incompatible waste types, particularly acids and bases.[3][16]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[10][19] This is a serious regulatory violation and poses a significant environmental hazard.

Emergency Procedures

Spill Response:

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if vapors are noticeable.

  • Control : If safe to do so, turn off ignition sources.[16]

  • Contain : For small spills, contain the material with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your laboratory supervisor and EHS office.

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[15]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant management of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene waste, protecting themselves, their colleagues, and the environment.

References

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. MDPI. [Link]

  • (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. ResearchGate. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • PROCEDURE FOR DISPOSING OF HAZARDOUS WASTE. Massachusetts Institute of Technology. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Thermal decomposition mechanisms of m-nitrotoluene and p-nitrotoluene under low-pressure conditions. ResearchGate. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

  • 1-Bromo-3-phenylpropane | CAS#:637-59-2. Chemsrc. [Link]

  • (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • How does 1-Phenyl-2-nitropropene react with other chemicals? Knowledge. [Link]

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • (Z)-(2-Nitroprop-1-enyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • (3-Bromo-3-nitroprop-2-enyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

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A Comprehensive Guide to the Safe Handling of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Structurally-Informed Risk Assessment

The operational plan for handling (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is predicated on a thorough understanding of the potential hazards derived from its constituent functional groups. In the absence of specific toxicological data, it is prudent to assume that a novel chemical is at least as hazardous as its components.[1]

  • The Brominated Aromatic System: The presence of a bromine atom on a benzene ring suggests several potential hazards. Brominated aromatic compounds can act as skin and eye irritants.[2] Furthermore, many organobromine compounds are noted for their environmental persistence and potential to bioaccumulate.[3][4] During combustion or high-temperature decomposition, they can also generate toxic byproducts.[2]

  • The Nitroalkene Moiety: The α,β-unsaturated nitro group (-CH=C(NO2)-) is a potent electron-withdrawing group. This functionality renders the compound a potential Michael acceptor, making it reactive towards nucleophiles, including biological macromolecules. This reactivity is the basis for the known biological activity of many nitroalkenes, which can include cytotoxicity and the potential to act as a sensitizer.[5] Nitro compounds, in general, should be handled with care as they can be energetic and may have specific incompatibilities. Mixing nitrated organic compounds with incompatible materials can pose a significant risk.[6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is governed by the OSHA standard 29 CFR 1910.132, which mandates that employers assess workplace hazards and select appropriate protective equipment.[7][8][9] For handling (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a multi-layered approach to PPE is required.

Protection Type Required Equipment Rationale and Causality
Eye and Face Protection Chemical splash goggles AND a full-face shield.The compound is presumed to be a severe eye irritant. Goggles provide a seal against splashes, while the face shield protects the entire face from splashes during transfers or in the event of a vessel failure.
Skin and Body Protection Standard flame-resistant lab coat worn fully buttoned.Provides a primary barrier against minor spills and splashes.
Chemical-resistant apron (over lab coat).Recommended when handling larger quantities (>50 mL) to provide an additional layer of protection against splashes.
Hand Protection Double-gloving: an inner nitrile glove with an outer, thicker neoprene or butyl rubber glove.Nitrile provides good dexterity and splash protection for incidental contact. The outer glove offers more robust protection against advection and potential saturation. Crucially, no glove material is impervious. Gloves must be inspected before each use and changed immediately upon known or suspected contamination.
Respiratory Protection Not required IF all handling is performed within a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure. If any procedure has the potential to generate aerosols outside of a fume hood, a full risk assessment must be performed to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator with organic vapor cartridges.[10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system, where checks and balances are integrated to ensure safety at each stage.

Engineering Controls
  • Primary Containment: All manipulations of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Procedural Workflow

The following workflow diagram illustrates the logical progression for handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood Certification PPE 2. Don All Required PPE Prep->PPE Setup 3. Prepare & Secure Equipment PPE->Setup Weigh 4. Weigh Compound (in hood) Setup->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer React 6. Conduct Reaction Transfer->React Workup 7. Quench & Purify React->Workup Decon 8. Decontaminate Equipment Workup->Decon Waste 9. Segregate & Label Waste Decon->Waste Doff 10. Doff PPE Correctly Waste->Doff Wash 11. Wash Hands Thoroughly Doff->Wash

Caption: A workflow for handling (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Detailed Steps:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all PPE as specified in the table above.

    • Assemble and secure all necessary glassware and equipment within the fume hood. Ensure heating mantles, stir plates, and other equipment are in good working order.

  • Weighing and Transfer:

    • If the compound is a solid, weigh it onto a disposable weigh boat or into a tared vial directly within the fume hood to contain any dust.

    • If it is a liquid, transfer it using a calibrated pipette or syringe.

    • Conduct all transfers slowly and deliberately to avoid splashes.

  • Reaction:

    • Perform the reaction in a vessel appropriate for the scale and potential for exotherm.

    • Ensure the reaction is well-stirred and, if necessary, cooled to maintain temperature control.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of potential gas evolution or exotherms.

    • Perform all extractions, washes, and chromatographic separations within the fume hood.

Decontamination
  • Wipe down all surfaces inside the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel.

  • Decontaminate all glassware by rinsing with a suitable solvent. Collect these rinses as hazardous waste.

  • Place all contaminated disposable materials (gloves, weigh boats, towels) into a designated solid hazardous waste container.

Disposal Plan: Segregation and Compliance

Improper disposal of halogenated and nitrated organic compounds can lead to dangerous reactions and environmental contamination.[6]

  • Waste Segregation: All waste containing (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, including crude reaction mixtures, purification solvents, and contaminated materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Stream Designation: This waste must be designated as "Halogenated and Nitrated Organic Waste." Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, as this could trigger a violent reaction.

  • Container Labeling: The waste container must be labeled with the full chemical name, "(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene," and any other components in the waste stream. The appropriate hazard pictograms (e.g., irritant, health hazard) must be clearly displayed.

  • Disposal Procedure: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Plan for the Unexpected

Spills

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<100 mL, in hood) Assess->Minor Is it minor? Major Major Spill (>100 mL or outside hood) Assess->Major Is it major? Cleanup Self-Cleanup (if trained) Minor->Cleanup Alert Alert Others & Evacuate Major->Alert CallEHS Call EHS/Emergency Services Alert->CallEHS Secure Secure Area, Prevent Entry CallEHS->Secure

Caption: Decision workflow for chemical spills.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Wipe the area with a soapy water solution, followed by a solvent rinse. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Immediately alert everyone in the laboratory and evacuate the area.

    • If the spill is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory door and prevent re-entry.

    • Call your institution's emergency services and EHS department immediately.

    • Provide them with the name of the chemical and any other relevant information.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

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  • Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

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  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • OccuSafe Industrial Hygiene Consulting. (2016, January 21). How to Protect Employees from Exposure to Chemical Sensitizers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • Regulations.gov. (2018, July 17). The NIOSH Occupational Exposure Banding Process for the Evaluation of Chemical Hazards. Retrieved from [Link]

  • University of Konstanz. (n.d.). Next-generation risk assessment of chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Emvees. (n.d.). Methods of Organic Waste Disposal. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]

  • Reddit. (2025, October 11). What is the best way to dispose of waste after nitration? H2SO4 and NH4NO3. Retrieved from [Link]

  • YouTube. (n.d.). Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
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